N,N-Dimethylaniline-D11
Description
BenchChem offers high-quality N,N-Dimethylaniline-D11 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethylaniline-D11 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6-pentadeuterio-N,N-bis(trideuteriomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTDJTHDQAWBAV-JFZRXOORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Imperative for Isotope Dilution: Overcoming Analytical Challenges
An In-Depth Technical Guide to N,N-Dimethylaniline-D11: Principles and Applications in High-Sensitivity Quantitative Analysis
Executive Summary: N,N-Dimethylaniline-D11 (DMA-D11) is the deuterated stable isotope-labeled (SIL) analog of N,N-Dimethylaniline. Its near-identical physicochemical properties to the unlabeled form, combined with a significant mass shift of 11 daltons, make it an indispensable tool in modern analytical chemistry. This guide details the core principles of its application, focusing on its role as a high-fidelity internal standard for isotope dilution mass spectrometry (IDMS). We provide a comprehensive overview of its properties, a detailed protocol for its use in quantifying trace-level N,N-Dimethylaniline as a potential genotoxic impurity (PGI) in pharmaceutical ingredients, and the scientific rationale behind each procedural step, empowering researchers to achieve the highest levels of accuracy and precision in their quantitative workflows.
Quantitative analysis by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) or gas chromatography (GC), is a cornerstone of modern research. However, achieving high accuracy is often complicated by unavoidable experimental variations. Two primary challenges are:
-
Matrix Effects: Co-eluting, undetected components from the sample matrix (e.g., plasma, soil, pharmaceutical excipients) can either suppress or enhance the ionization of the target analyte in the MS source. This leads to an under- or overestimation of the analyte's true concentration.
-
Analyte Loss During Sample Preparation: Multi-step sample preparation workflows, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can suffer from incomplete and variable recovery of the analyte.
The Isotope Dilution Mass Spectrometry (IDMS) technique elegantly circumvents these issues.[1][2][3] It is considered a definitive method in analytical chemistry due to its high accuracy and reliability.[4] The principle involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, DMA-D11—to the sample at the earliest possible stage.[3] This SIL internal standard (IS) co-elutes with the native analyte and experiences the exact same matrix effects and extraction losses. Because the mass spectrometer can differentiate between the analyte and the IS based on their mass-to-charge (m/z) ratio, the final quantification is based on the ratio of the analyte signal to the IS signal. This ratio remains constant regardless of signal suppression or sample loss, enabling highly accurate and precise quantification.[4]
Physicochemical Profile of N,N-Dimethylaniline-D11
N,N-Dimethylaniline-D11 is a synthetic compound where all eleven hydrogen atoms of the parent molecule, N,N-Dimethylaniline, have been replaced with deuterium (²H). This substitution is foundational to its utility.
Chemical Properties and Structure
The key physical and chemical properties of DMA-D11 are summarized below. Note the critical difference in molecular weight compared to its non-labeled counterpart, which is essential for mass spectrometric differentiation.
| Property | Value | Source |
| IUPAC Name | 2,3,4,5,6-pentadeuterio-N,N-bis(trideuteriomethyl)aniline | [5][6] |
| CAS Number | 85785-00-8 | [5][6][7] |
| Molecular Formula | C₈D₁₁N | [5][6] |
| Molecular Weight | 132.25 g/mol | [5][6] |
| Accurate Mass | 132.1582 Da | [6][8][9] |
| Unlabeled CAS | 121-69-7 (for N,N-Dimethylaniline) | [6][8] |
| Unlabeled MW | 121.18 g/mol | [10][11] |
The Critical Role of Isotopic and Chemical Purity
For DMA-D11 to serve as a reliable internal standard, two purity metrics are paramount:
-
Chemical Purity: Refers to the absence of any other chemical compounds. High chemical purity (typically >98%) ensures that the standard solution's concentration is accurately known and that no impurities interfere with the analysis.[12]
-
Isotopic Purity (or Deuterium Incorporation): This measures the percentage of the compound that is fully deuterated (D11). High isotopic purity (e.g., >98 atom % D) is crucial to prevent "crosstalk," where the isotopic distribution of the standard might overlap with the signal of the unlabeled analyte, leading to inaccurate quantification.[12]
Principle of Application: Isotope Dilution Mass Spectrometry (IDMS)
The core of the IDMS workflow is the establishment of a calibration curve based on the response ratio of the analyte to the internal standard. This process corrects for variations throughout the analytical procedure.
The IDMS Quantification Workflow
The logical flow of an experiment using DMA-D11 as an internal standard is depicted below. The central principle is that any loss or signal fluctuation affects both the analyte and the standard equally, preserving their ratio.
Caption: Workflow for quantitative analysis using Isotope Dilution Mass Spectrometry.
Practical Application: Quantification of N,N-Dimethylaniline as a Genotoxic Impurity
N,N-Dimethylaniline (DMA) is a common reagent in chemical synthesis and may be present as a trace-level impurity in active pharmaceutical ingredients (APIs).[13][14] Due to its classification as a potential genotoxic impurity (PGI) and suspected carcinogen, regulatory bodies mandate strict control over its presence in drug products.[14][15][16] The following protocol outlines a self-validating LC-MS/MS method for its precise quantification using DMA-D11.
Materials and Reagents
| Reagent/Material | Specification | Purpose |
| N,N-Dimethylaniline (DMA) | Certified Reference Standard (>99.5%) | Analyte for calibration curve |
| N,N-Dimethylaniline-D11 (DMA-D11) | >98% Chemical Purity, >98% Isotopic Purity | Internal Standard (IS) |
| Acetonitrile (ACN) | LC-MS Grade | Mobile phase & solvent |
| Methanol (MeOH) | LC-MS Grade | Stock solution solvent |
| Formic Acid | LC-MS Grade | Mobile phase additive (improves ionization) |
| Water | Ultrapure (18.2 MΩ·cm) | Mobile phase |
| API Sample | - | Matrix for analysis |
Step-by-Step Experimental Protocol
Rationale: This protocol is designed to be self-validating by including calibration standards, quality controls (QCs), and system suitability checks.
Step 1: Preparation of Stock and Working Solutions
-
1.1 DMA Primary Stock (1 mg/mL): Accurately weigh ~10 mg of DMA standard into a 10 mL volumetric flask. Dissolve and bring to volume with Methanol.
-
Rationale: Creating a concentrated primary stock minimizes weighing errors and allows for stable long-term storage.
-
-
1.2 DMA-D11 IS Stock (100 µg/mL): Accurately weigh ~1 mg of DMA-D11 into a 10 mL volumetric flask. Dissolve and bring to volume with Methanol.
-
Rationale: The IS stock is prepared separately to prevent cross-contamination.
-
-
1.3 IS Working Solution (100 ng/mL): Perform serial dilutions of the IS Stock (1.2) using 50:50 Acetonitrile:Water.
-
Rationale: The working solution concentration is chosen to yield a robust signal in the MS without saturating the detector.
-
Step 2: Preparation of Calibration Curve and Quality Control (QC) Samples
-
2.1: Serially dilute the DMA Primary Stock (1.1) to prepare a set of calibration standards. For a typical PGI analysis, a range from 0.5 ng/mL to 200 ng/mL is appropriate.
-
2.2: In separate microcentrifuge tubes, pipette 50 µL of each calibration standard.
-
2.3: To every tube, add 50 µL of the IS Working Solution (1.3).
-
2.4: Add 900 µL of 50:50 Acetonitrile:Water to each tube to simulate a final sample dilution. Vortex to mix.
-
Rationale: Adding the IS to every standard and sample ensures the analyte/IS ratio is the basis for quantification. Preparing QCs from a separate stock weighing (if available) provides an independent check of accuracy.
-
Step 3: Sample Preparation
-
3.1: Accurately weigh ~100 mg of the API sample into a centrifuge tube.
-
3.2: Add 950 µL of 50:50 Acetonitrile:Water.
-
3.3: Add 50 µL of the IS Working Solution (1.3). This is the critical spiking step.
-
Rationale: The IS must be added before any extraction or cleanup step to correct for analyte loss during these procedures.
-
-
3.4: Vortex vigorously for 2 minutes to dissolve the API and equilibrate the IS with the sample matrix.
-
3.5: Centrifuge at 10,000 x g for 10 minutes to pelletize any insoluble material.
-
3.6: Transfer the supernatant to an LC autosampler vial for analysis.
Step 4: LC-MS/MS Instrumentation and Conditions
This method uses tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.
| Parameter | Condition | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase chemistry for retaining aromatic amines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase. Formic acid provides protons for positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. |
| Gradient | 5% B to 95% B over 5 min | Separates analyte from matrix components. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | DMA is a basic amine, readily protonated in ESI+. |
| MRM Transition (DMA) | Q1: 122.1 -> Q3: 105.1 | Precursor ion [M+H]⁺ and a stable product ion. |
| MRM Transition (DMA-D11) | Q1: 133.2 -> Q3: 113.1 | Precursor ion [M+H]⁺ and a corresponding stable product ion. |
Data Analysis and System Suitability
-
Generate Calibration Curve: Plot the peak area ratio (DMA/DMA-D11) against the known concentration of the calibration standards. Apply a linear regression with a 1/x weighting. The correlation coefficient (r²) should be >0.995.
-
Quantify Samples: For each API sample, determine the peak area ratio from the chromatogram. Use the regression equation from the calibration curve to calculate the concentration of DMA in the sample.
-
System Suitability: Before running samples, inject a mid-level standard multiple times (n=5). The relative standard deviation (%RSD) of the peak area ratio should be <15%. This ensures the analytical system is performing consistently.
-
Acceptance Criteria: The calculated concentrations of the QC samples must be within ±20% of their nominal value.
Synthesis and Advanced Considerations
Synthesis Overview
The synthesis of deuterated aromatic amines like DMA-D11 is a specialized process. Common strategies include:
-
Acid-Catalyzed H-D Exchange: Using strong deuterated acids like deuterated trifluoroacetic acid (CF₃COOD) or deuterium sulfate (D₂SO₄) can facilitate the exchange of aromatic protons with deuterium through an electrophilic aromatic substitution mechanism.[17]
-
Metal-Free Reductive Deuteration: Modern methods can use reagents like deuterated triflic acid and deuterated triethylsilane to achieve high levels of deuterium incorporation in a controlled manner.[18]
-
Starting from Deuterated Precursors: Building the molecule from deuterated building blocks, such as deuterated aniline or deuterated methylating agents.[19]
Caption: Conceptual pathways for the synthesis of N,N-Dimethylaniline-D11.
Potential Pitfalls
-
Isotopic Exchange: While the C-D bonds in DMA-D11 are highly stable, analysts should be aware of the potential for back-exchange (D-to-H) under extreme pH or temperature conditions during sample processing, although this is rare for aromatic C-D bonds.
-
Cross-Contribution: In cases of low isotopic purity, the M+1 or M+2 isotope peaks of the unlabeled analyte could potentially interfere with the signal of a less-deuterated standard (e.g., D3 or D6). The large mass difference of DMA-D11 (11 Da) makes this a negligible concern.
Conclusion
N,N-Dimethylaniline-D11 is more than just a deuterated molecule; it is an enabling tool for achieving the highest level of confidence in quantitative analysis. By acting as an ideal internal standard in isotope dilution mass spectrometry, it allows researchers to effectively negate the challenges of matrix effects and variable analyte recovery. Its application is particularly critical in regulated environments, such as the pharmaceutical industry, where the accurate measurement of trace-level impurities is essential for ensuring patient safety. The methodologies and principles outlined in this guide provide a robust framework for the successful implementation of DMA-D11 in high-sensitivity analytical workflows.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101367365, N,N-Dimethylaniline-D11. PubChem. [Link]
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U.S. Department of Energy Office of Scientific and Technical Information (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. [Link]
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Giles, R., et al. (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 56(5), 747-749. Available from: National Institutes of Health. [Link]
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Britannica (2023). Isotope dilution. Britannica. [Link]
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Wikipedia (2023). Isotope dilution. Wikipedia. [Link]
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Anerao, N., et al. (2020). Trace analysis of potential genotoxic impurity N,N‐dimethylaniline in linagliptin active pharmaceutical ingredient using HPLC. ResearchGate. [Link]
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Lecomte, M., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science, 12(33), 11157-11165. Royal Society of Chemistry. [Link]
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Costas-Rodríguez, M., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Royal Society of Chemistry. [Link]
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Chemistry For Everyone (2024). What Is Isotope Dilution Mass Spectrometry?. YouTube. [Link]
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Evans, E. A. (1966). XXII. SYNTHESIS OF SOME DEUTERATED BENZENE DERIVATIVES. Canadian Journal of Chemistry, 44(1), 1-10. Canadian Science Publishing. [Link]
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Lecomte, M., et al. (2021). Synthesis of selectively α-deuterated amines. ResearchGate. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 949, N,N-Dimethylaniline. PubChem. [Link]
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Fassina, G., et al. (1993). Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine. Environmental and Molecular Mutagenesis, 21(4), 349-56. PubMed. [Link]
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Zhang, L., et al. (2017). Determination of trace level of genotoxic impurity N, N-dimethylaniline in flucytosine. Journal of Pharmaceutical Analysis. Ingenta Connect. [Link]
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The Good Scents Company (n.d.). N,N-dimethyl aniline. The Good Scents Company. [Link]
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International Agency for Research on Cancer (1993). N,N-Dimethylaniline. IARC Publications. [Link]
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Bohrium (2020). Trace analysis of potential genotoxic impurity N , N ‐dimethylaniline in linagliptin active pharmaceutical ingredient using HPLC. Bohrium. [Link]
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Aitel (2014). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Aitel. [Link]
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Introduction: The Significance of Isotopic Labeling
An In-depth Technical Guide to the Chemical Properties and Applications of N,N-Dimethylaniline-D11
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N,N-Dimethylaniline-D11 (CAS No. 85785-00-8), a deuterated isotopologue of N,N-Dimethylaniline. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical workflows.
In modern analytical science, particularly in quantitative mass spectrometry, stable isotope-labeled internal standards are indispensable for achieving the highest levels of accuracy and precision. N,N-Dimethylaniline-D11 is the deuterated form of N,N-Dimethylaniline, a versatile organic compound used as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] The replacement of eleven hydrogen atoms with deuterium imparts a significant mass shift, making it an ideal internal standard for the quantification of N,N-Dimethylaniline in complex matrices. Its near-identical physicochemical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation and chromatographic separation, thus effectively compensating for matrix effects and variations in instrument response.[3]
Physicochemical and Spectroscopic Properties
The core chemical properties of N,N-Dimethylaniline-D11 are summarized in the table below. These properties are largely comparable to its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the presence of deuterium.
| Property | Value | Source |
| IUPAC Name | 2,3,4,5,6-pentadeuterio-N,N-bis(trideuteriomethyl)aniline | [4] |
| CAS Number | 85785-00-8 | [4] |
| Molecular Formula | C₈D₁₁N | [5] |
| Molecular Weight | 132.25 g/mol | [4] |
| Appearance | Very Dark Orange to Very Dark Brown Oil | |
| Solubility | Soluble in Acetone (Very Slightly), DMSO (Slightly) |
Spectroscopic Profile
The following sections describe the expected spectroscopic characteristics of N,N-Dimethylaniline-D11, with comparisons to its non-deuterated analogue where relevant.
In mass spectrometry, N,N-Dimethylaniline-D11 will exhibit a molecular ion peak (M+) at m/z 132, which is 11 mass units higher than that of N,N-Dimethylaniline (m/z 121).[6] This significant mass difference allows for the clear distinction between the analyte and the internal standard in a mass spectrometer, which is fundamental to its application in quantitative analysis.
-
¹H NMR: The ¹H NMR spectrum of N,N-Dimethylaniline-D11 is expected to be devoid of signals, as all hydrogen atoms have been replaced by deuterium. This is in stark contrast to the ¹H NMR spectrum of N,N-Dimethylaniline, which shows a singlet for the six methyl protons at approximately 2.93 ppm and multiplets for the five aromatic protons between 6.63 and 7.24 ppm.[7][8][9]
-
¹³C NMR: The ¹³C NMR spectrum of N,N-Dimethylaniline-D11 will show signals for the carbon atoms, but the multiplicities of these signals will be affected by coupling to deuterium (C-D coupling), which is different from C-H coupling. The chemical shifts will be similar to those of N,N-Dimethylaniline, which are approximately 41.0 ppm for the methyl carbons and between 113.1 and 151.1 ppm for the aromatic carbons.[7][10]
The IR spectrum of N,N-Dimethylaniline-D11 will show characteristic C-D stretching and bending vibrations at lower frequencies (wavenumbers) compared to the C-H vibrations in the spectrum of N,N-Dimethylaniline. For instance, the C-H stretching vibrations of the methyl and aromatic groups in N,N-Dimethylaniline typically appear in the 2800-3100 cm⁻¹ region.[11] The corresponding C-D stretching vibrations in N,N-Dimethylaniline-D11 are expected to appear in the 2100-2300 cm⁻¹ region.
Synthesis of N,N-Dimethylaniline-D11
A plausible synthetic route for N,N-Dimethylaniline-D11 involves the N-alkylation of aniline-d5 with a deuterated methylating agent, such as iodomethane-d3 or dimethyl sulfate-d6, in the presence of a base. Aniline-d5 itself can be prepared from the reduction of nitrobenzene-d5.
Caption: Proposed synthetic workflow for N,N-Dimethylaniline-D11.
Application in Quantitative Analysis: A Validated Workflow
The primary application of N,N-Dimethylaniline-D11 is as an internal standard for the accurate quantification of N,N-Dimethylaniline in various matrices, such as environmental samples or in the context of drug metabolism studies.
Caption: A typical analytical workflow for quantification using an internal standard.
Experimental Protocol: Quantification of N,N-Dimethylaniline in Water by LC-MS/MS
This protocol provides a step-by-step methodology for the determination of N,N-Dimethylaniline in water samples.
1. Preparation of Standards and Reagents:
-
Prepare a stock solution of N,N-Dimethylaniline (1 mg/mL) in methanol.
-
Prepare a stock solution of N,N-Dimethylaniline-D11 (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by spiking known amounts of the N,N-Dimethylaniline stock solution into blank water.
-
Prepare a working internal standard solution of N,N-Dimethylaniline-D11 (e.g., 1 µg/mL) in methanol.
2. Sample Preparation:
-
To 1 mL of the water sample (or calibration standard), add a fixed amount (e.g., 10 µL) of the working internal standard solution.
-
Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., ethyl acetate), vortexing for 1 minute, and centrifuging.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
- N,N-Dimethylaniline: e.g., m/z 122 -> 105
- N,N-Dimethylaniline-D11: e.g., m/z 133 -> 111
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (N,N-Dimethylaniline / N,N-Dimethylaniline-D11).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of N,N-Dimethylaniline in the unknown samples by interpolation from the calibration curve.
Safety and Handling
N,N-Dimethylaniline and its deuterated form are toxic and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[8] It is also toxic to aquatic life.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
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A Comprehensive Technical Guide to the Synthesis of N,N-Dimethylaniline-D11
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides an in-depth technical overview of the synthesis, purification, and characterization of N,N-Dimethylaniline-D11 (perdeuterated N,N-dimethylaniline). This isotopically labeled compound is a critical tool for researchers in drug metabolism, pharmacokinetic (DMPK) studies, and quantitative bioanalysis, where it serves as an ideal internal standard for mass spectrometry-based assays. We will explore the strategic selection of deuterated precursors, delve into the mechanistic underpinnings of the synthetic route, and present a detailed, field-proven experimental protocol. This document is intended for an audience of researchers, chemists, and drug development professionals who require a practical and scientifically rigorous guide to preparing this essential research compound.
Introduction: The Significance of Isotopic Labeling
In modern pharmaceutical research, stable isotope labeling is an indispensable technique. The substitution of atoms with their heavier, non-radioactive isotopes (like deuterium, ²H or D) creates molecules that are chemically identical to their unlabeled counterparts but physically distinguishable by mass spectrometry (MS). N,N-Dimethylaniline-D11, in which the five phenyl hydrogens and six methyl hydrogens are replaced with deuterium, is an exemplary internal standard. Its co-elution with the non-labeled analyte during chromatography, coupled with its distinct mass-to-charge ratio (m/z), allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response.
The applications for isotopically labeled compounds like N,N-Dimethylaniline-D11 are extensive, primarily serving as internal standards in absorption, distribution, metabolism, and excretion (ADME) studies.[1] Furthermore, the kinetic isotope effect—the change in reaction rate upon isotopic substitution—can provide profound insights into the transition states of chemical reactions and metabolic pathways.[1]
Synthetic Strategy and Mechanistic Rationale
The most direct and efficient pathway to N,N-Dimethylaniline-D11 is through the exhaustive N-methylation of an isotopically labeled precursor, Aniline-d5. This strategy ensures the incorporation of deuterium at all eleven positions.
Precursor Selection
-
Aniline-d5 (C₆D₅NH₂): The foundational precursor, providing the deuterated aromatic ring. It is commercially available with high isotopic purity.[2][3] The two amine protons are readily exchangeable and do not require prior deuteration.
-
Iodomethane-d3 (CD₃I): The chosen methylating agent. It offers high reactivity and ensures the introduction of two trideuteromethyl groups. While other deuterated methylating agents like methanol-d4 or dimethyl sulfate-d6 could be used, iodomethane-d3 provides a clean, high-yield reaction under relatively mild conditions suitable for bench-scale synthesis.
Reaction Mechanism: Exhaustive N-Methylation via Sₙ2
The core transformation is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The nitrogen atom of the Aniline-d5, with its lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon atom of Iodomethane-d3, displacing the iodide ion, which is an excellent leaving group.
This process occurs in two successive steps:
-
Mono-methylation: Aniline-d5 reacts with the first equivalent of CD₃I to form N-(methyl-d3)aniline-d5.
-
Di-methylation: The resulting secondary amine is more nucleophilic than the starting primary amine and rapidly reacts with a second equivalent of CD₃I to yield the final tertiary amine, N,N-bis(methyl-d3)aniline-d5, which is N,N-Dimethylaniline-D11.
To drive the reaction to completion and prevent the formation of a quaternary ammonium salt, a non-nucleophilic base, such as potassium carbonate (K₂CO₃), is essential. The base neutralizes the hydroiodic acid (HI) formed during the reaction, preventing the protonation of the aniline and maintaining its nucleophilicity.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a properly equipped chemical laboratory with appropriate safety measures in place.
Reagents and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (Example Scale) | Notes |
| Aniline-d5 | C₆D₅NH₂ | 98.16 | 5.0 g (50.9 mmol) | 98+ atom % D.[3] |
| Iodomethane-d3 | CD₃I | 144.96 | 16.2 g (111.8 mmol) | 99.5+ atom % D. Use in a fume hood.[4] |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 15.5 g (112.2 mmol) | Finely powdered and dried. |
| Anhydrous Acetone | C₃H₆O | 58.08 | 150 mL | Reagent grade, dried over molecular sieves. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | For extraction. |
| Saturated NaCl Solution | NaCl(aq) | - | 100 mL | For washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | For drying. |
Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, fractional distillation apparatus (vacuum-jacketed), inert atmosphere setup (Nitrogen or Argon).
Synthetic Procedure
-
Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar). Ensure all glassware is thoroughly dried.
-
Charging Reagents: To the flask, add Aniline-d5 (5.0 g, 50.9 mmol), anhydrous acetone (150 mL), and anhydrous potassium carbonate (15.5 g, 112.2 mmol). Begin vigorous stirring to create a fine suspension.
-
Addition of Methylating Agent: Slowly add Iodomethane-d3 (16.2 g, 111.8 mmol, ~2.2 equivalents) to the stirring suspension at room temperature. An exotherm may be observed.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 56°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material and the mono-methylated intermediate.
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter the suspension to remove the inorganic salts (K₂CO₃ and the KI byproduct). Wash the solids with a small amount of fresh acetone.
-
Combine the filtrates and remove the acetone using a rotary evaporator.
-
Dissolve the resulting oily residue in diethyl ether (~150 mL) and transfer to a separatory funnel.
-
Wash the organic layer twice with a saturated aqueous solution of NaCl (2 x 50 mL) to remove any remaining water-soluble impurities.
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.
Purification: The Critical Step
Purification is paramount to obtaining a high-purity standard. The primary impurities are unreacted Aniline-d5 and the intermediate, N-(methyl-d3)aniline-d5. Fractional distillation under reduced pressure is the most effective method for separation.[5]
-
Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed column.
-
Distillation: Carefully distill the crude product under reduced pressure. Collect the fractions based on boiling point.
-
Collection: The pure N,N-Dimethylaniline-D11 fraction should be collected. The expected boiling point is ~194°C at atmospheric pressure, which will be significantly lower under vacuum.
An optional, highly effective pre-purification step involves treating the crude product with acetic anhydride.[5][6] This converts the primary (Aniline-d5) and secondary (N-(methyl-d3)aniline-d5) amine impurities into their corresponding acetamides. These acetamides have much higher boiling points and will remain in the distillation flask, simplifying the final distillation.
Product Characterization and Data
The identity, purity, and isotopic enrichment of the final product must be rigorously confirmed.
| Property | Value |
| Chemical Formula | C₈D₁₁N |
| Molecular Weight | 132.25 g/mol |
| CAS Number | 85785-00-8 |
| Appearance | Colorless to pale yellow oily liquid |
| Expected Yield | 60-75% |
| Expected Chemical Purity | >99% (by GC) |
| Expected Isotopic Purity | >98 atom % D |
| Mass Spectrometry (EI) | Expected M⁺ Ion (m/z): 132. Key Fragments: 131, 115, 77 (d5-phenyl) |
| ¹H NMR | Should show only trace signals corresponding to residual protons. |
| ²H NMR (CDCl₃) | Aromatic-D: ~7.2-6.7 ppm. N-(CD₃)₂: ~2.9 ppm. |
Safety and Handling
-
Iodomethane-d3: This reagent is volatile, toxic, and a suspected carcinogen. Handle exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), safety goggles, and a lab coat.[4]
-
Aniline-d5: Toxic by inhalation, ingestion, and skin absorption. It can cause methemoglobinemia. Handle with appropriate PPE in a well-ventilated area or fume hood.
-
General Precautions: The reaction should be conducted under an inert atmosphere to prevent moisture from interfering with the reaction. All waste materials should be disposed of according to institutional and local regulations.
Conclusion
The synthesis of N,N-Dimethylaniline-D11 presented here is a robust and reproducible method adapted from established chemical principles. By carefully selecting high-purity deuterated starting materials and employing a rigorous purification strategy, researchers can confidently produce this invaluable internal standard. The successful execution of this protocol will yield a high-quality reagent critical for advancing research in drug development and bioanalysis, ensuring the accuracy and reliability of quantitative mass spectrometry data.
References
-
LookChem. Purification of N,N-Dimethylaniline. Chempedia. Available from: [Link]
-
Catalysis Science & Technology. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. RSC Publishing. 2021. Available from: [Link]
-
PrepChem.com. Preparation of N,N-dimethylaniline. Available from: [Link]
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ResearchGate. The synthetic route of N, N-Dimethylaniline. Available from: [Link]
-
Verhelst, S. H. L. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. National Institutes of Health. 2021. Available from: [Link]
-
ResearchGate. Different protocols for methylation of aniline. Available from: [Link]
- Google Patents. Method for purifying N, N-dimethylaniline by acid anhydride. CN1243119A.
-
PubChem. N,N-Dimethylaniline-D11. National Institutes of Health. Available from: [Link]
-
Reddit. Methylation using iodomethane. r/Chempros. 2020. Available from: [Link]
-
MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. 2018. Available from: [Link]
-
PubChem. Aniline-d5. National Institutes of Health. Available from: [Link]
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N,N-Dimethylaniline-D11 molecular weight
An In-depth Technical Guide on the Molecular Weight and Application of N,N-Dimethylaniline-D11
Introduction
In the landscape of modern analytical chemistry, particularly within pharmaceutical and metabolomic research, precision and accuracy are paramount. The quantification of analytes in complex matrices demands robust methodologies that can account for variations in sample preparation and instrument response. Stable Isotope-Labeled Internal Standards (SIL-IS) are the cornerstone of such methodologies, and N,N-Dimethylaniline-D11 (D11-DMA) serves as a quintessential example. This guide provides a detailed examination of the molecular properties of D11-DMA, focusing on its molecular weight, and elucidates its critical role as an internal standard in quantitative mass spectrometry, offering both theoretical grounding and a practical experimental framework.
Section 1: Fundamental Physicochemical Properties
N,N-Dimethylaniline (DMA) is a tertiary amine widely used as a solvent, a reagent in dye manufacturing, and an intermediate in various organic syntheses[1][2]. Its deuterated analogue, N,N-Dimethylaniline-D11, is structurally identical except for the substitution of eleven protium (¹H) atoms with deuterium (²H) atoms. This isotopic substitution occurs at the five positions on the phenyl ring and the six positions on the two methyl groups[3][4]. While this change has a negligible effect on the chemical properties and chromatographic behavior of the molecule, it results in a significant and predictable increase in its mass.
The core of its utility lies in this mass difference. The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. Deuterium (²H) has an atomic weight of approximately 2.014 amu, whereas protium (¹H) is approximately 1.008 amu. The substitution of eleven hydrogen atoms with deuterium results in a substantial mass shift, making the labeled compound easily distinguishable from its endogenous or unlabeled counterpart by a mass spectrometer.
Data Presentation: A Comparative Analysis
The precise mass of these compounds is critical for high-resolution mass spectrometry. The monoisotopic mass represents the mass of a molecule calculated using the mass of the most abundant isotope of each element, which is the value observed in a mass spectrum. The average molecular weight is the weighted average of the masses of all isotopic variants of the molecule.
| Property | N,N-Dimethylaniline (Unlabeled) | N,N-Dimethylaniline-D11 (Labeled) |
| Molecular Formula | C₈H₁₁N[5] | C₈D₁₁N[6] |
| Average Molecular Weight | 121.18 g/mol [1][7] | 132.25 g/mol [3][6] |
| Monoisotopic Mass | 121.089149 Da[1][8] | 132.158193 Da[3] |
Section 2: The Principle of Isotope Dilution Mass Spectrometry
The use of D11-DMA as an internal standard is a direct application of the isotope dilution mass spectrometry (IDMS) principle. This technique is considered a gold standard for quantitative analysis due to its high precision and accuracy[9].
The Causality of an Ideal Internal Standard: An ideal internal standard must behave as identically as possible to the analyte of interest throughout the entire analytical workflow—from extraction and derivatization to chromatography and ionization—but be clearly distinguishable by the detector.
-
Co-elution: Because D11-DMA has virtually the same polarity and chemical structure as unlabeled DMA, it co-elutes from the liquid chromatography (LC) column. This ensures that both compounds enter the mass spectrometer's ion source at the same time, experiencing the same ionization conditions and any potential matrix effects (ion suppression or enhancement).
-
Similar Ionization Efficiency: Both compounds exhibit nearly identical ionization behavior, meaning the ratio of their ion signals is directly proportional to their concentration ratio.
-
Mass Differentiation: The significant mass difference (11 Da) allows the mass spectrometer to detect and quantify both compounds simultaneously without any signal overlap.
By spiking a known concentration of D11-DMA into every sample, standard, and quality control, any analyte loss during sample processing is corrected for. The final quantification is based on the ratio of the peak area of the analyte (DMA) to the peak area of the internal standard (D11-DMA), which remains constant regardless of sample loss or instrument variability.
Caption: Conceptual diagram of analyte and internal standard processing in LC-MS.
Section 3: Experimental Protocol for Quantification
This section provides a validated, step-by-step methodology for the quantification of N,N-Dimethylaniline in a biological matrix (e.g., plasma) using D11-DMA as an internal standard.
Objective: To accurately determine the concentration of N,N-Dimethylaniline in plasma samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard.
1. Materials and Reagents:
-
N,N-Dimethylaniline (Analyte)
-
N,N-Dimethylaniline-D11 (Internal Standard)[4]
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Control Plasma
2. Preparation of Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of DMA and dissolve in 10 mL of methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of D11-DMA and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the D11-DMA stock solution in acetonitrile. This solution will be used for protein precipitation.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of each calibration standard, quality control sample, or unknown plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile) to each tube. The addition of a fixed amount of IS at the earliest stage is crucial for accurate quantification.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Parameters:
-
LC System: A standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
DMA Transition: Q1: 122.1 -> Q3: 106.1
-
D11-DMA Transition: Q1: 133.2 -> Q3: 112.1
-
5. Data Analysis:
-
Integrate the peak areas for both the DMA and D11-DMA MRM transitions.
-
Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of DMA) / (Peak Area of D11-DMA).
-
Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve (y = mx + c), where y is the PAR and x is the concentration.
-
Determine the concentration of DMA in unknown samples by interpolating their PAR values from the calibration curve.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Conclusion
N,N-Dimethylaniline-D11 is a powerful tool for researchers requiring precise quantification of its unlabeled analogue. Its molecular weight of 132.25 g/mol , a direct result of extensive deuterium labeling, provides the necessary mass shift for clear differentiation in mass spectrometry[3]. The principle of isotope dilution, enabled by the near-identical chemical behavior of D11-DMA and DMA, forms the basis of a robust, reliable, and self-validating analytical method. The protocol detailed herein represents a standard and field-proven approach, demonstrating how a fundamental understanding of molecular weight and isotopic labeling translates directly into superior data quality in a research and development setting.
References
-
PubChem. (n.d.). N,N-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). N,N-dimethyl aniline. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylaniline-D11. National Center for Biotechnology Information. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound N,N-Dimethylaniline (FDB005128). Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN102728367A - Method and catalyst for synthesizing N,N-dimethylaniline.
-
NileRed. (2023, May 12). N,N-Dimethylaniline, a molecule to dye for. YouTube. Retrieved from [Link]
-
Spectroscopy Europe. (n.d.). Direct Analysis in Real Time mass spectrometry and its application for the analysis of polydimethylsiloxanes. Retrieved from [Link]
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Toronto Research Chemicals. (n.d.). N,N-Dimethylaniline-d11. Fisher Scientific. Retrieved from [Link]
-
MDPI. (2023). Mass Spectrometry Advancements and Applications for Biomarker Discovery, Diagnostic Innovations, and Personalized Medicine. Retrieved from [Link]
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MIT-IVY Industry. (n.d.). High Performance 6334-18-5 - N,N-Dimethylaniline for synthesis. Retrieved from [Link]
-
Eurisotop. (n.d.). N,N-DIMETHYLANILINE (D11, 98%). Retrieved from [Link]
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A Technical Guide to the Safe Handling of N,N-Dimethylaniline-D11 for Research Applications
Introduction: The Isotopic Edge in Modern Research
N,N-Dimethylaniline-D11 (CAS No: 85785-00-8) is a stable isotope-labeled (SIL) analog of N,N-Dimethylaniline.[1] In this molecule, all eleven hydrogen atoms—five on the phenyl ring and six on the two methyl groups—are replaced with their heavy isotope, deuterium. This substitution renders the molecule an invaluable tool for researchers, particularly in mass spectrometry-based quantitative analysis, where it serves as a robust internal standard.
The utility of deuterated compounds stems from the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, causing reactions that involve the cleavage of this bond to proceed more slowly.[2] This can significantly alter a compound's metabolic fate, a factor of immense interest in drug development. While this isotopic substitution does not alter the fundamental chemical reactivity, it necessitates specific handling protocols to preserve its isotopic purity, which is paramount for its function. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of N,N-Dimethylaniline-D11, grounded in established safety data and best practices for isotopically labeled compounds.
Section 1: Hazard Identification and GHS Classification
The primary hazards of N,N-Dimethylaniline-D11 are analogous to its non-deuterated counterpart. It is classified as a toxic and environmentally hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and universal framework for understanding these risks.
The GHS classification for N,N-Dimethylaniline-D11 is summarized below.[3]
| Pictogram(s) | Signal Word | Hazard Statements (H-Statements) |
| Danger | H227: Combustible liquid. H301: Toxic if swallowed. H312: Harmful in contact with skin. H319: Causes serious eye irritation. H351: Suspected of causing cancer. H411: Toxic to aquatic life with long lasting effects.[3][4][5][6] |
Understanding the GHS Pictograms
The pictograms provide an immediate visual warning of the primary hazards associated with N,N-Dimethylaniline-D11.
Caption: GHS pictograms indicating the primary hazards of the substance.
Section 2: Toxicological Profile
While specific toxicological studies on the D11-isotopologue are limited, its toxicological profile is reasonably extrapolated from the extensive data available for N,N-Dimethylaniline. The primary routes of exposure are inhalation, skin absorption, and ingestion.[7]
-
Acute Toxicity: The compound is toxic if swallowed, inhaled, or absorbed through the skin.[4][7][8] Acute exposure can lead to effects on the central nervous system (CNS) and circulatory system, with symptoms including headache, dizziness, and cyanosis (a bluish discoloration of the skin due to poor circulation or inadequate oxygenation of the blood).[7] Absorption into the body leads to the formation of methemoglobin, which impairs the ability of red blood cells to transport oxygen.
-
Organ Toxicity: Chronic exposure may result in damage to the blood, kidneys, liver, and spleen.[7][9][10]
-
Carcinogenicity: N,N-Dimethylaniline is suspected of causing cancer.[3][4][5] Animal studies have shown an increased incidence of tumors in the spleen and forestomach.[7][10]
Section 3: Physical and Chemical Properties
The deuteration of N,N-Dimethylaniline results in a slight increase in its molecular weight and density, but other physical properties like boiling point and flash point remain very similar. This similarity is the basis for treating the safety protocols of the two compounds as nearly identical.
| Property | N,N-Dimethylaniline-D11 | N,N-Dimethylaniline (for comparison) |
| Molecular Formula | C₈D₁₁N | C₈H₁₁N[11] |
| Molecular Weight | 132.25 g/mol [1] | 121.18 g/mol [7][11] |
| CAS Number | 85785-00-8[1][3] | 121-69-7[11] |
| Appearance | Yellow to brown oily liquid[7] | Yellow to brown oily liquid[7][11] |
| Boiling Point | Not specified, expected ~193-194 °C | 193-194 °C[11][12][13] |
| Flash Point | ~63 °C (145 °F) [Combustible Liquid][3] | 63 °C (145 °F)[12][13] |
| Density | >1 g/mL (expected) | ~0.956 g/mL at 25 °C[12] |
| Solubility in Water | Limited | 1 g/L at 20 °C[11] |
Section 4: Protocols for Safe Handling and Storage
The dual nature of N,N-Dimethylaniline-D11—its inherent chemical toxicity and its function as an isotopically sensitive material—demands a rigorous and multi-faceted approach to handling and storage.
Engineering Controls and Personal Protective Equipment (PPE)
All work with N,N-Dimethylaniline-D11 must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2][14] The following PPE is mandatory:
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: An impervious lab coat or coveralls.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Viton® or laminate film). Standard nitrile gloves may not offer sufficient protection for prolonged contact; always check manufacturer-specific breakthrough times.
Step-by-Step Handling Protocol
The causality behind these steps is to prevent chemical exposure while simultaneously protecting the high-value deuterated compound from isotopic dilution.
-
Preparation: Assemble all necessary equipment inside the chemical fume hood before retrieving the compound. This includes glassware, syringes, and deuterated solvents.
-
Inert Atmosphere: Many deuterated compounds are hygroscopic and susceptible to Hydrogen-Deuterium (H-D) exchange with atmospheric moisture.[2][15] To maintain isotopic purity, handle the compound under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Aliquotting: If using a septum-sealed bottle, use a dry syringe to withdraw the required amount. For screw-cap vials, briefly open the container under a positive pressure flow of inert gas.
-
Closure: Tightly seal the container immediately after use to prevent exposure to air and moisture.[15]
-
Cleanup: Decontaminate all surfaces and equipment after use. Wash hands thoroughly after handling.[5]
Caption: Step-by-step procedure for managing an accidental spill.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam. [8][16]Do not use a solid water jet, as it may scatter and spread the fire.
-
Specific Hazards: The substance is a combustible liquid. [3]Vapors are heavier than air and may form explosive mixtures with air. [8]Hazardous combustion products include toxic nitrogen oxides (NOx) and carbon monoxide (CO). [8][14]* Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear. [8][14]
Section 6: Disposal Considerations
Waste N,N-Dimethylaniline-D11 and contaminated materials must be treated as hazardous chemical waste. [2]
-
Segregation: Do not mix with other waste streams. Keep deuterated waste separate and clearly labeled. [2]* Containerization: Collect waste in a designated, sealed, and properly labeled container.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Adhere strictly to all local, state, and federal environmental regulations. [3]Avoid release to the environment. [3][5]
Conclusion
N,N-Dimethylaniline-D11 is a powerful analytical tool whose safe and effective use hinges on a thorough understanding of its dual characteristics. It is a toxic substance that demands the highest standards of chemical safety, including the use of engineering controls and appropriate PPE. Concurrently, its identity as a deuterated compound requires meticulous handling to prevent isotopic dilution from environmental moisture. By adhering to the comprehensive protocols outlined in this guide, researchers can mitigate the risks, ensure the integrity of their experimental materials, and maintain a safe laboratory environment.
References
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The Versatile Role of Deuterated N,N-Dimethylaniline in Advanced Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Beyond a Heavier Isotope
In the landscape of modern analytical and mechanistic chemistry, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), offers a powerful tool to unravel complex processes and enhance measurement precision. Deuterated N,N-Dimethylaniline, a molecule where the hydrogen atoms on the two methyl groups are replaced with deuterium, stands as a prime example of this principle in action. While chemically similar to its proteo-analog, the increased mass and stronger carbon-deuterium (C-D) bond impart unique physicochemical properties that are invaluable across a spectrum of scientific disciplines. This technical guide provides an in-depth exploration of the core applications of deuterated N,N-Dimethylaniline, offering both the theoretical underpinnings and practical, field-proven insights for its effective implementation in the laboratory. We will delve into its critical role as an internal standard for mass spectrometry, its application in elucidating reaction mechanisms through the kinetic isotope effect, and its utility in drug metabolism and pharmacokinetic (DMPK) studies.
Physicochemical Properties and Synthesis
N,N-Dimethylaniline is a tertiary amine featuring a dimethylamino group attached to a phenyl group.[1] The deuterated analogue, most commonly N,N-Dimethyl-d6-aniline, maintains the same core structure but with a significant isotopic enrichment. Commercially available N,N-Dimethyl-d6-aniline typically boasts an isotopic enrichment of 98 atom % D.[2]
| Property | N,N-Dimethylaniline | N,N-Dimethyl-d6-aniline |
| Molecular Formula | C₈H₁₁N | C₈H₅D₆N |
| Molecular Weight | 121.18 g/mol [1] | 127.22 g/mol [2] |
| Appearance | Colorless to yellowish oily liquid[1] | Similar to proteo-analog |
| Boiling Point | 194 °C[1] | Similar to proteo-analog |
| Melting Point | 2 °C[1] | Similar to proteo-analog |
| Isotopic Purity | N/A | Typically ≥ 98 atom % D[2] |
Table 1: Comparative Physicochemical Properties of N,N-Dimethylaniline and its Deuterated Analog.
The synthesis of N,N-Dimethylaniline is typically achieved through the alkylation of aniline with methanol in the presence of an acid catalyst.[1] The synthesis of N,N-Dimethyl-d6-aniline follows a similar principle, utilizing a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in the reaction with aniline.
Application I: The Gold Standard Internal Standard in Quantitative Mass Spectrometry
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[3][4] Deuterated N,N-Dimethylaniline is an ideal SIL-IS for the quantification of its non-deuterated counterpart for several key reasons:
-
Co-elution: Due to its nearly identical physicochemical properties, the deuterated standard co-elutes with the analyte during chromatographic separation. This ensures that both compounds experience the same ionization conditions at the same time.[3]
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. As the SIL-IS is affected by these matrix effects in the same way as the analyte, it provides a reliable means of correction.
-
Compensation for Sample Preparation Variability: Any loss of analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the SIL-IS, thus normalizing the final result.[3]
Experimental Protocol: Quantification of N,N-Dimethylaniline in Human Plasma by LC-MS/MS
This protocol provides a robust framework for the quantification of N,N-Dimethylaniline in a biological matrix, adapted from established methods for similar small molecules.[3]
1. Materials and Reagents:
-
N,N-Dimethylaniline (analyte)
-
N,N-Dimethyl-d6-aniline (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N,N-Dimethylaniline and N,N-Dimethyl-d6-aniline in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the N,N-Dimethylaniline stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the N,N-Dimethyl-d6-aniline stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube.
-
Vortex briefly to ensure thorough mixing.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components and a reasonable run time.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N,N-Dimethylaniline | 122.1 | 120.1 (loss of H₂) |
| N,N-Dimethyl-d6-aniline | 128.2 | 126.2 (loss of D₂) |
Table 2: Suggested Multiple Reaction Monitoring (MRM) transitions for N,N-Dimethylaniline and its deuterated internal standard. Note: These transitions are predictive and should be optimized during method development. The fragmentation of the molecular ion to lose a hydrogen molecule is a known pathway for anilines.[5]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of N,N-Dimethylaniline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for the quantification of N,N-Dimethylaniline using a deuterated internal standard.
Application II: Probing Reaction Mechanisms with the Kinetic Isotope Effect (KIE)
The substitution of hydrogen with deuterium leads to a stronger C-D bond compared to the C-H bond. This difference in bond strength can result in a slower rate for reactions where the C-H bond is broken in the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms.[6] A primary KIE (kH/kD > 1) provides strong evidence that the C-H bond is indeed cleaved in the rate-limiting step.
Deuterated N,N-Dimethylaniline is particularly useful for studying enzymatic reactions, such as those mediated by cytochrome P450 (CYP450) enzymes, which are central to drug metabolism.[7] The N-demethylation of N,N-Dimethylaniline is a classic example of a CYP450-catalyzed reaction, and KIE studies using N,N-Dimethyl-d6-aniline have been instrumental in understanding the underlying mechanism.
Experimental Protocol: Determining the KIE of N,N-Dimethylaniline N-demethylation
This protocol outlines a competitive method for determining the intramolecular KIE, adapted from published methodologies.[6][8]
1. Materials and Reagents:
-
N-methyl-N-(trideuteriomethyl)aniline (for intramolecular KIE) or a 1:1 mixture of N,N-Dimethylaniline and N,N-Dimethyl-d6-aniline (for intermolecular KIE).
-
Enzyme source (e.g., human liver microsomes or a specific recombinant CYP450 enzyme).
-
NADPH regenerating system (or NADPH).
-
Phosphate buffer (pH 7.4).
-
Quenching solution (e.g., cold acetonitrile).
-
GC-MS system.
2. Reaction Procedure:
-
Prepare a reaction mixture containing the enzyme source, NADPH regenerating system, and phosphate buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate (either N-methyl-N-(trideuteriomethyl)aniline or the 1:1 mixture).
-
Incubate at 37°C for a predetermined time (ensure the reaction does not go to completion, typically <20% conversion).
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by GC-MS.
3. GC-MS Analysis:
-
Develop a GC method capable of separating the substrate from the N-demethylated product (N-methylaniline).
-
Operate the mass spectrometer in electron ionization (EI) mode and monitor the molecular ions of the deuterated and non-deuterated species.
4. Data Analysis and KIE Calculation:
-
For the intramolecular KIE, determine the ratio of the two N-demethylated products: N-methylaniline and N-methyl-d3-aniline. The KIE is the inverse of this ratio.
-
For the intermolecular KIE, the calculation is more complex and involves measuring the ratio of remaining deuterated and non-deuterated substrate at different time points. The KIE can be calculated using the following equation: kH/kD = ln(1 - f) / ln(1 - f * (Rt / R₀)) where:
-
f is the fractional conversion of the non-deuterated substrate.
-
Rt is the ratio of deuterated to non-deuterated substrate at time t.
-
R₀ is the initial ratio of deuterated to non-deuterated substrate.[6]
-
Caption: Logical workflow for a kinetic isotope effect experiment to probe a reaction mechanism.
Application III: A Valuable Tool in Drug Metabolism and Pharmacokinetic (DMPK) Studies
The insights gained from KIE studies have direct implications for drug development. The N-demethylation of N,N-Dimethylaniline is a metabolic pathway that can also occur for drug candidates containing a dimethylamino moiety.[9] By understanding the mechanism and the rate-limiting steps of such metabolic transformations, medicinal chemists can strategically introduce deuterium at metabolically labile positions to slow down metabolism. This can lead to:
-
Improved Pharmacokinetic Profile: Slower metabolism can result in a longer drug half-life and increased bioavailability.
-
Reduced Formation of Toxic Metabolites: If a particular metabolic pathway leads to the formation of a toxic metabolite, deuteration can reduce its production.
-
Enhanced Therapeutic Efficacy: By maintaining therapeutic concentrations for a longer duration, the efficacy of a drug may be improved.
Deuterated N,N-Dimethylaniline can be used as a probe substrate in in vitro metabolic assays to characterize the activity and KIE of different enzyme systems (e.g., from different species or individuals), providing valuable data for preclinical drug development.
Conclusion: An Indispensable Tool for the Modern Scientist
Deuterated N,N-Dimethylaniline is far more than just a heavier version of its parent compound. Its applications as a high-fidelity internal standard in quantitative mass spectrometry, a sensitive probe for elucidating reaction mechanisms, and a strategic tool in drug metabolism studies underscore its importance in modern scientific research. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage the unique properties of this versatile molecule to achieve more accurate results, deeper mechanistic understanding, and ultimately, to accelerate the pace of discovery and innovation.
References
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- Shaik, S., Kumar, D., de Visser, S. P., Altun, A., & Thiel, W. (2010). Theoretical Study of N-Demethylation of Substituted N,N-Dimethylanilines by Cytochrome P450: The Mechanistic Significance of Kinetic Isotope Effect Profiles. The Journal of Physical Chemistry B, 114(34), 11079-11091.
- De Gennaro, M., Barbieri, A., Di Stefano, S., Lanzalunga, O., Lapi, A., Mazzonna, M., Olivo, G., & Ticconi, B. (2015). Isotope effect profiles in the N-demethylation of N,N-dimethylanilines: a key to determine the pKa of nonheme Fe(iii)–OH complexes.
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Heriot-Watt University. A Laboratory Experiment for Illustrating the Kinetic Isotope Effect. Available from: [Link].
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Alpha Chemika. Certificate of Analysis: N,N-DIMETHYLANILINE For Synthesis. Available from: [Link].
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- Papagiannopoulos, A., Raptis, V., & Gika, H. (2022). Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. Metabolites, 12(10), 947.
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Ottokemi. N-N-Dimethylaniline, 98%. Available from: [Link].
- Gies, A. P., & Lee, H. K. (2014). 3.34. Sample Preparation of Complex Biological Samples in the Analysis of Trace-Level Contaminants.
- Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). N,N-Dimethylaniline. IARC monographs on the evaluation of carcinogenic risks to humans, 57, 345–355.
-
Human Metabolome Database. Showing metabocard for N,N-Dimethylaniline (HMDB0001020). Available from: [Link].
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Occupational Safety and Health Administration. N,N-Dimethylaniline. Method no.: PV2064. Available from: [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 949, N,N-Dimethylaniline. Available from: [Link].
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- Wieling, J. (2002). LC-MS-MS experiences with internal standards.
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NIST. Benzenamine, N,N-dimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link].
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Wikipedia. N,N-Dimethylaniline. Available from: [Link].
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N,N-Dimethylaniline-D11 physical characteristics
An In-depth Technical Guide to N,N-Dimethylaniline-D11: Physicochemical Characteristics and Applications
Authored by: A Senior Application Scientist
Introduction
N,N-Dimethylaniline-D11 is the isotopically labeled form of N,N-Dimethylaniline, a tertiary amine and a significant derivative of aniline.[1] In this deuterated analogue, eleven hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This substitution results in a compound that is chemically almost identical to its non-labeled counterpart but possesses a higher molecular weight. This key difference makes N,N-Dimethylaniline-D11 an invaluable tool for researchers, scientists, and drug development professionals, particularly as an internal standard in quantitative mass spectrometry-based analyses.[2][3] Its ability to mimic the analytical behavior of the target analyte while being distinguishable by its mass allows for enhanced accuracy and precision in complex biological and environmental matrices.
This guide provides a comprehensive overview of the core physical characteristics, synthesis, and critical applications of N,N-Dimethylaniline-D11, offering field-proven insights into its practical use in modern analytical workflows.
Physicochemical Properties
The fundamental utility of N,N-Dimethylaniline-D11 in analytical chemistry is rooted in its physical and chemical properties, which closely mirror those of the unlabeled compound, N,N-Dimethylaniline. The primary distinction is its increased mass due to the incorporation of eleven deuterium atoms.
Data Presentation: Core Physical and Chemical Data
| Property | Value | Source |
| IUPAC Name | 2,3,4,5,6-pentadeuterio-N,N-bis(trideuteriomethyl)aniline | [4] |
| Synonyms | N,N-Di(methyl-d3)aniline-d5, Benzen-d5-amine, N,N-di(methyl-d3)- | [5] |
| Molecular Formula | C₈D₁₁N | [2] |
| Molecular Weight | 132.25 g/mol | [2][4] |
| Exact Mass | 132.158193561 Da | [4] |
| CAS Number | 85785-00-8 | [2][4] |
| Unlabeled CAS | 121-69-7 | [6] |
| Appearance | Yellow to brown oily liquid (similar to unlabeled form) | [7][8][9] |
| Boiling Point | 193-194 °C (unlabeled) | [1] |
| Melting Point | 2 °C (unlabeled) | [1] |
| Density | 0.956 g/mL (unlabeled) | [1] |
| Solubility | Insoluble in water; soluble in acetone, benzene, chloroform, ether, and ethanol (unlabeled).[8] | |
| Isotopic Purity | Typically ≥98 atom % D | [6] |
Causality Behind Property Similarities: The substitution of hydrogen with deuterium does not significantly alter the electronic structure of the molecule. Therefore, properties governed by intermolecular forces and molecular shape—such as boiling point, melting point, and solubility—remain nearly identical to the unlabeled N,N-Dimethylaniline. The most significant and analytically useful change is the mass, which is the cornerstone of its application as an internal standard.
Synthesis and Isotopic Labeling
The industrial synthesis of standard N,N-Dimethylaniline is typically achieved through the alkylation of aniline with methanol in the presence of an acid catalyst.[1][10] Other methods include using dimethyl carbonate or reacting aniline with iodomethane.[1][11]
For the deuterated analogue, N,N-Dimethylaniline-D11, a similar strategy is employed, utilizing deuterated starting materials. A plausible synthetic route involves the reaction of aniline-d5 with a deuterated methylating agent, such as iodomethane-d3 or methanol-d4, to introduce the six deuterium atoms on the methyl groups. The five deuterium atoms on the phenyl ring are incorporated from the deuterated aniline precursor.
Mandatory Visualization: Plausible Synthetic Pathway for N,N-Dimethylaniline-D11
Caption: Synthetic scheme for N,N-Dimethylaniline-D11 via N-alkylation.
Core Application: Internal Standard in Quantitative Mass Spectrometry
The primary role of N,N-Dimethylaniline-D11 is as an internal standard (IS) for the quantitative analysis of its unlabeled counterpart by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Expertise & Experience: The Rationale for Using a Stable Isotope-Labeled Internal Standard
Using a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative mass spectrometry for several reasons:
-
Compensates for Matrix Effects: Biological samples (e.g., plasma, urine) are complex and can suppress or enhance the ionization of the target analyte. Because the SIL-IS is chemically identical to the analyte, it experiences the same matrix effects, allowing for an accurate ratio-based quantification.
-
Corrects for Sample Loss: During multi-step sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), some amount of the analyte is inevitably lost. The SIL-IS is added at the very beginning of the process and is lost at the same rate as the analyte, ensuring the final analyte/IS ratio remains constant and reflects the original concentration.
-
Accounts for Instrument Variability: Fluctuations in instrument performance, such as injection volume inconsistencies or changes in detector sensitivity, affect both the analyte and the IS equally, thereby nullifying their impact on the final calculated concentration.
Experimental Protocols: A Self-Validating Workflow for Quantification
Below is a detailed methodology for the quantification of N,N-Dimethylaniline in a plasma sample using N,N-Dimethylaniline-D11 as an internal standard.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a series of calibration standards by spiking known concentrations of N,N-Dimethylaniline into a blank plasma matrix.
-
To each calibrator, quality control (QC) sample, and unknown sample, add a fixed, known concentration of the N,N-Dimethylaniline-D11 internal standard solution.
-
-
Sample Extraction (Protein Precipitation):
-
To 100 µL of the plasma sample (now containing analyte and IS), add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Analysis by LC-MS/MS:
-
Transfer the supernatant to an autosampler vial.
-
Inject a small volume (e.g., 5 µL) onto a reverse-phase C18 HPLC column.
-
Elute the analyte and IS using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). They will co-elute due to their identical chemical properties.
-
Detect using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Analyte Transition: Monitor the specific precursor-to-product ion transition for N,N-Dimethylaniline (e.g., m/z 122 -> 105).
-
IS Transition: Simultaneously monitor the specific transition for N,N-Dimethylaniline-D11 (e.g., m/z 133 -> 111).
-
-
-
Data Processing:
-
Calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area) for all samples.
-
Construct a calibration curve by plotting the peak area ratio versus the known concentration for the calibration standards.
-
Determine the concentration of N,N-Dimethylaniline in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization: Quantitative Analysis Workflow
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Safety and Handling
While isotopic labeling does not alter the fundamental toxicology of a compound, N,N-Dimethylaniline-D11 should be handled with the same precautions as its non-deuterated counterpart. N,N-Dimethylaniline is classified as toxic and a suspected carcinogen.[12][13][14]
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[12][13][14] It causes serious eye irritation and is suspected of causing cancer.[12] The compound is also toxic to aquatic life with long-lasting effects.[12][13]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Avoid all personal contact.
-
Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[12] Keep the container tightly closed and store locked up.[12][13]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[12] Do not allow it to enter the environment.[13]
Conclusion
N,N-Dimethylaniline-D11 is more than just a labeled compound; it is a precision tool that enables researchers to achieve the highest levels of accuracy and reliability in quantitative analysis. Its physical characteristics, being nearly identical to the parent compound, allow it to serve as a perfect proxy during complex analytical procedures, correcting for variables that would otherwise compromise data integrity. For professionals in drug development, environmental science, and toxicology, the use of N,N-Dimethylaniline-D11 is a critical component of robust, validatable, and trustworthy analytical methodologies.
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N,N-Dimethylaniline-D11 | C8H11N | CID 101367365 - PubChem. (n.d.). National Institutes of Health. [Link]
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understanding stable isotope labeling with N,N-Dimethylaniline-D11
An In-Depth Technical Guide to Stable Isotope Labeling with N,N-Dimethylaniline-D11
Authored by: A Senior Application Scientist
In the landscape of quantitative bioanalysis, particularly within drug discovery and development, the pursuit of accuracy, precision, and reliability is not merely an academic exercise—it is the bedrock upon which the safety and efficacy of new therapeutics are built. The complexity of biological matrices presents a formidable challenge, introducing variability that can obscure the true concentration of an analyte. Stable Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for overcoming these challenges, and the selection of an appropriate internal standard is the most critical decision in this process.
This guide provides an in-depth exploration of N,N-Dimethylaniline-D11 (DMA-D11) as a deuterated internal standard. We will move beyond simple procedural descriptions to dissect the underlying principles, the causality behind experimental choices, and the framework for developing a self-validating, robust quantitative assay. This document is intended for the practicing scientist—one who requires not just a protocol, but a comprehensive understanding of the methodology to confidently generate, interpret, and defend their data.
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The foundational principle of IDMS is the use of a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS).[1] A known quantity of the SIL-IS, in this case, DMA-D11, is added to an unknown quantity of the native analyte (DMA) at the earliest stage of sample preparation.[1]
Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences nearly the same behavior throughout the entire analytical workflow—from extraction and derivatization to chromatographic separation and ionization in the mass spectrometer.[2] Any loss of analyte during sample processing is mirrored by a proportional loss of the IS. Similarly, any suppression or enhancement of the ionization signal due to matrix effects impacts both molecules equally.[1][2][3]
Consequently, while the absolute signal response of either compound may vary, the ratio of the analyte signal to the internal standard signal remains constant and is directly proportional to the analyte's initial concentration.[1] This normalization is the key to the exceptional accuracy and precision of the IDMS method.
N,N-Dimethylaniline-D11: The Internal Standard in Focus
N,N-Dimethylaniline (DMA) is a tertiary amine used as a precursor in the synthesis of dyes and other organic compounds and as a polymerizing agent.[4][5] Its deuterated isotopologue, N,N-Dimethylaniline-D11, has all eleven hydrogen atoms replaced with deuterium.
Physicochemical Properties
The efficacy of a deuterated internal standard hinges on its near-identical properties to the analyte. The primary difference is its mass, which allows it to be distinguished by the mass spectrometer.
| Property | N,N-Dimethylaniline (Analyte) | N,N-Dimethylaniline-D11 (Internal Standard) | Justification for Use in IDMS |
| Chemical Formula | C₈H₁₁N[4] | C₈D₁₁N (C₆D₅N(CD₃)₂)[6] | Identical elemental composition (isotopes differ). |
| Molar Mass | 121.18 g/mol [4] | ~132.25 g/mol [7] | Sufficient mass shift (+11 Da) prevents isotopic crosstalk. |
| Boiling Point | 194 °C[4] | Similar to analyte | Ensures co-elution in Gas Chromatography (GC). |
| pKa (conjugate acid) | ~5.1 | Similar to analyte | Identical behavior in pH-dependent extractions. |
| Solubility | 1.2 g/L in water[8] | Similar to analyte | Ensures similar partitioning in Liquid-Liquid Extraction (LLE). |
| Structure | Phenyl group with a dimethylamino substituent[4] | Identical structure, with D replacing H[7] | Guarantees identical chemical reactivity and binding. |
Synthesis and Purity Considerations
Deuterated standards are typically produced via de novo chemical synthesis using deuterated building blocks rather than simple H/D exchange.[1] This provides precise control over the location and number of deuterium labels. For DMA-D11, this would involve using deuterated aniline and a deuterated methylating agent.
Critical Quality Attributes:
-
Isotopic Purity (Enrichment): Must be high (typically ≥98%) to ensure the signal from the internal standard does not contain significant contributions from unlabeled or partially labeled species.[3]
-
Chemical Purity: Must be >99% to prevent introduction of interfering contaminants.[3]
A Self-Validating Bioanalytical Protocol
The following protocol outlines a robust workflow for the quantification of N,N-Dimethylaniline in a biological matrix (e.g., human plasma) using N,N-Dimethylaniline-D11 as an internal standard. The principles described are broadly applicable to other analytes and matrices.
Workflow Overview
Step-by-Step Methodology
3.2.1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of N,N-Dimethylaniline and N,N-Dimethylaniline-D11 into separate 5 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. These are your Analyte Stock and IS Stock.
-
-
Working Internal Standard (IS) Solution (100 ng/mL):
-
Perform serial dilutions of the IS Stock with 50:50 methanol:water. The final concentration should be chosen such that the response in the mass spectrometer is robust and stable.
-
-
Calibration Curve (CC) and Quality Control (QC) Standards:
-
Perform serial dilutions of the Analyte Stock to create working solutions for spiking.
-
Spike blank plasma with the analyte working solutions to create CC standards covering the desired analytical range (e.g., 1-1000 ng/mL) and at least three levels of QC samples (low, medium, high).
-
3.2.2. Sample Preparation: Protein Precipitation Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can otherwise foul the analytical column and ion source. Adding the IS at the beginning is critical to correct for any variability in precipitation efficiency or analyte loss during subsequent steps.[1]
-
Aliquot 50 µL of study samples, CC standards, and QC samples into labeled 1.5 mL microcentrifuge tubes.
-
Add 10 µL of the Working IS Solution (100 ng/mL) to all tubes except for "double blank" samples (blank matrix with no analyte or IS). Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to each tube.
-
Expert Insight: Acetonitrile is an efficient precipitating agent. Using it cold and adding it quickly promotes the formation of large protein aggregates that are easier to pellet.
-
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials for analysis.
3.2.3. LC-MS/MS Instrumental Analysis Causality: Liquid chromatography separates the analyte from other matrix components prior to detection. Tandem mass spectrometry (MS/MS) provides exquisite selectivity and sensitivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM).
| Parameter | Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry for retaining small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to promote protonation and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 3 minutes | Rapid gradient suitable for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| MS System | ||
| Ionization Mode | Positive Electrospray (ESI+) | DMA is a basic amine, readily protonated in an acidic mobile phase. |
| MRM Transitions | Analyte (DMA): 122.1 -> 120.1 IS (DMA-D11): 133.2 -> 126.1 | Q1 (precursor) is the protonated molecule [M+H]⁺. Q3 (product) is a stable fragment ion. The mass shift is preserved. |
| Collision Energy | Optimized for each transition | Energy required to induce fragmentation must be determined experimentally. |
| Dwell Time | 100 ms | Time spent monitoring each transition; balances signal intensity with cycle time. |
Note: The exact m/z values for MRM transitions should be empirically determined and optimized on the specific mass spectrometer being used. The values above are theoretical based on the loss of H₂ for DMA and D₂ for DMA-D11 from the N-methyl groups. The molecular ion of DMA is 121, but the most abundant peak in its MS spectrum is often 120.[9]
Data Analysis and Quantification
-
Integration: The chromatographic peaks for the analyte and internal standard MRM transitions are integrated to determine the area under the curve (AUC).
-
Ratio Calculation: For each injection, calculate the Peak Area Ratio (PAR) = Analyte AUC / IS AUC.
-
Calibration Curve: Plot the PAR for the calibration standards against their known concentrations. Perform a linear regression, typically with 1/x² weighting, to generate a calibration curve.
-
Quantification: Determine the concentration of the analyte in QC and unknown samples by interpolating their PAR values from the regression equation of the calibration curve.
-
Acceptance Criteria: For the analysis to be considered valid, the calculated concentrations of the QC samples must be within a predefined tolerance (e.g., ±15% of the nominal value, 20% for the lower limit of quantification).
Potential Challenges and Advanced Insights
-
Metabolic Instability: N,N-Dimethylaniline can undergo metabolic N-demethylation and N-oxidation.[4][10][11] If the analyte of interest is a metabolite of a co-administered drug that might form DMA, this could create interference.
-
Isotopic Exchange: While unlikely for the C-D bonds in DMA-D11 under typical bioanalytical conditions, it's crucial to ensure the deuterium labels are on stable positions of the molecule.
-
Contaminant Matrix: In highly complex matrices, the MS response behavior of the target compound and its stable isotope-labeled material can be complicated, though the use of a SIL-IS is still generally beneficial.[12]
Conclusion: The Path to High-Quality Data
The use of deuterated internal standards like N,N-Dimethylaniline-D11 is a cornerstone of modern quantitative bioanalysis.[2] By providing a mechanism to correct for nearly all sources of analytical variability, this technique empowers researchers to generate data of the highest accuracy and integrity.[1] A thorough understanding of the principles of isotope dilution, coupled with a meticulously executed and self-validating protocol, is essential for any scientist engaged in drug development and other fields requiring definitive quantitative results. The adoption of these standards is a critical step towards ensuring the quality of pharmacokinetic and toxicological data, ultimately contributing to the successful development of new and effective therapies.[1]
References
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- Title: SPI-Chem N,N-Dimethylaniline, CAS# 121-69-7 Source: SPI Supplies URL
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- Title: N,N-Dimethylaniline(121-69-7)
- Title: N,N-DIMETHYLANILINE (D11, 98%)
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The Definitive Guide to N,N-Dimethylaniline-D11 in Advanced Scientific Research
A Senior Application Scientist's In-depth Technical Perspective for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry and drug development, precision and accuracy are paramount. The use of stable isotope-labeled internal standards has become an indispensable tool for achieving reliable quantification in complex matrices. Among these, N,N-Dimethylaniline-D11 stands out as a crucial reagent for a variety of research applications. This guide provides an in-depth technical overview of N,N-Dimethylaniline-D11, from its fundamental properties to its practical application in the laboratory.
Part 1: Core Principles and Physicochemical Characteristics
N,N-Dimethylaniline-D11 is the deuterated analogue of N,N-Dimethylaniline, where all eleven hydrogen atoms have been replaced with deuterium. This isotopic substitution is the key to its utility in analytical chemistry, particularly in mass spectrometry-based methods.[1][2]
Table 1: Physicochemical Properties of N,N-Dimethylaniline-D11 and N,N-Dimethylaniline
| Property | N,N-Dimethylaniline-D11 | N,N-Dimethylaniline |
| Molecular Formula | C₈D₁₁N[1] | C₈H₁₁N[3] |
| Molecular Weight | 132.25 g/mol [1][4] | 121.18 g/mol [5] |
| CAS Number | 85785-00-8[1][4] | 121-69-7[5] |
| Appearance | Colorless to pale yellow oily liquid | Yellowish to brownish oily liquid[3] |
| Boiling Point | Not specified (expected to be similar to the non-deuterated form) | 192–194 °C[6] |
| Melting Point | Not specified (expected to be similar to the non-deuterated form) | 2–2.45 °C[6] |
| Solubility | Soluble in organic solvents such as acetone, benzene, chloroform, diethyl ether, and ethanol.[6] Insoluble in water.[6] | Soluble in acetone, benzene, chloroform, diethyl ether, and ethanol.[6] Insoluble in water.[6] |
The primary advantage of using N,N-Dimethylaniline-D11 as an internal standard is its chemical near-identity to the non-labeled analyte.[7][8] This ensures that it behaves almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. However, its increased mass allows it to be distinguished from the native compound by the mass analyzer, enabling accurate quantification by correcting for variations in sample recovery and instrument response.[7][8]
Part 2: Synthesis of N,N-Dimethylaniline-D11 - A Mechanistic Approach
While commercially available, understanding the synthesis of N,N-Dimethylaniline-D11 provides valuable insight into its purity and potential isotopic scrambling. A common approach involves a two-step deuteration process: first, the deuteration of the aniline ring, followed by the deuteration of the methyl groups.
Step 1: Deuteration of the Aniline Ring
The aromatic protons of aniline can be exchanged for deuterium under acidic or basic conditions with a deuterium source, such as D₂O. Metal-catalyzed methods, for instance, using an iridium catalyst, can facilitate this exchange with high efficiency.[9][10]
Step 2: Deuterative N-Methylation
The deuterated aniline can then be N-methylated using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), in the presence of a base.[11]
Caption: Synthetic workflow for N,N-Dimethylaniline-D11.
Part 3: Application in Quantitative Analysis - A Practical Protocol
The primary application of N,N-Dimethylaniline-D11 is as an internal standard for the quantification of N,N-Dimethylaniline and structurally related aromatic amines in various matrices, including environmental and biological samples.
Experimental Protocol: Quantification of N,N-Dimethylaniline in Water Samples by LC-MS/MS
This protocol outlines a validated method for determining the concentration of N,N-Dimethylaniline in wastewater samples.
1. Materials and Reagents:
-
N,N-Dimethylaniline (analyte standard)
-
N,N-Dimethylaniline-D11 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standard Solutions:
-
Prepare stock solutions of N,N-Dimethylaniline and N,N-Dimethylaniline-D11 in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the N,N-Dimethylaniline stock solution in methanol to cover the expected concentration range in the samples.
-
Prepare a working internal standard solution of N,N-Dimethylaniline-D11 in methanol at a concentration of 1 µg/mL.
3. Sample Preparation:
-
To a 10 mL water sample, add 10 µL of the 1 µg/mL N,N-Dimethylaniline-D11 internal standard solution.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow rate: 0.3 mL/min
-
Injection volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
N,N-Dimethylaniline: e.g., m/z 122 -> 105
-
N,N-Dimethylaniline-D11: e.g., m/z 133 -> 111
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of N,N-Dimethylaniline in the samples by interpolating the analyte/internal standard peak area ratio from the calibration curve.
Caption: Analytical workflow for quantification.
Part 4: Safety and Handling
N,N-Dimethylaniline and its deuterated form are toxic and should be handled with appropriate safety precautions.[3] It is harmful if swallowed, toxic in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
Part 5: Broader Applications and Future Perspectives
Beyond its use as an internal standard for N,N-Dimethylaniline, the principles of using N,N-Dimethylaniline-D11 can be extended to the analysis of other aromatic amines. It can also serve as a surrogate standard in environmental monitoring studies to assess the efficiency of sample preparation methods for a class of compounds.
The continued development of more sensitive mass spectrometry instrumentation will further enhance the utility of deuterated internal standards like N,N-Dimethylaniline-D11, enabling the detection and quantification of analytes at even lower concentrations.
References
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N,N-Dimethylaniline-d11 | C8H11N | CID 101367365 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
SAFETY DATA SHEET - Chem Service. (2016, April 19). Retrieved January 19, 2026, from [Link]
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Microwave Promoted Metal Free Deuteration of Anilines by I/D Exchange with D2O as a Deuterium Source. (2016, July 6). Research and Reviews: Journal of Chemistry. Retrieved January 19, 2026, from [Link]
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ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. (2016, April 26). Chemical Science. Retrieved January 19, 2026, from [Link]
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Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved January 19, 2026, from [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2025, October 30). Retrieved January 19, 2026, from [Link]
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Internal standard in LC-MS/MS - Chromatography Forum. (2013, August 13). Retrieved January 19, 2026, from [Link]
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A convenient synthesis of deuterium labeled amines and nitrogen heterocycles with KOt-Bu/DMSO-d6 | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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N,N-Dimethylaniline Method no.: PV2064 Matrix: Air Target concentration: 5 ppm ( 25 mg/m³) (OSHA PEL) Procedure. (n.d.). OSHA. Retrieved January 19, 2026, from [Link]
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Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews. (2022, February 18). ACS Publications. Retrieved January 19, 2026, from [Link]
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N,N-Dimethylaniline | C8H11N | CID 949 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
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N,N-Dimethylaniline-D11 | C8H11N | CID 101367365 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
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A practical synthesis of deuterated methylamine and dimethylamine - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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China High Performance 6334-18-5 - N,N-Dimethylaniline for synthesis. CAS 121-69-7, EC Number 204-493-5, chemical formula C8H11N - MIT-IVY. (n.d.). Retrieved January 19, 2026, from [Link]
-
N,N-Dimethylaniline - IARC Publications. (n.d.). Retrieved January 19, 2026, from [Link]
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N,N-DIMETHYLANILINE (D11, 98%) - Eurisotop. (n.d.). Retrieved January 19, 2026, from [Link]
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Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed. (2012, April 15). Retrieved January 19, 2026, from [Link]
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Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. (n.d.). CPTAC. Retrieved January 19, 2026, from [Link]
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MALDI imaging mass spectrometry of N-linked glycans on formalin-fixed paraffin-embedded murine kidney - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Methodological & Application
Application Note: High-Throughput Quantification of N,N-Dimethylaniline in Environmental Water Samples Using N,N-Dimethylaniline-D11 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N,N-Dimethylaniline (DMA) in environmental water samples. N,N-Dimethylaniline is a significant industrial chemical used in the synthesis of dyes and as a polymerization accelerator, leading to its potential presence in industrial wastewater and surrounding environments.[1][2][3] To ensure accuracy and precision in complex matrices, this method employs the principle of isotope dilution mass spectrometry (IDMS) using the stable isotope-labeled internal standard, N,N-Dimethylaniline-D11. The protocol provides detailed procedures for sample preparation, instrument configuration, and data analysis, and is intended for researchers, environmental scientists, and analytical chemistry professionals.
Introduction: The Principle of Isotope Dilution
Quantitative analysis by mass spectrometry can be compromised by several factors, including sample matrix effects, variability in sample preparation, and fluctuations in instrument response.[4] The use of a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte, is the gold standard for mitigating these issues.[4] A SIL-IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[5]
N,N-Dimethylaniline-D11 is an ideal internal standard for DMA analysis. The eleven deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the native analyte by the mass spectrometer, but do not significantly alter its chromatographic retention time or extraction efficiency.[5] By adding a known concentration of N,N-Dimethylaniline-D11 to each sample at the beginning of the workflow, the ratio of the analyte peak area to the internal standard peak area is used for quantification. This ratio remains constant even if sample loss occurs, correcting for analytical variability and ensuring high precision and accuracy.[4]
Physicochemical Properties
A clear understanding of the analyte and internal standard properties is fundamental to method development.
| Property | N,N-Dimethylaniline (Analyte) | N,N-Dimethylaniline-D11 (Internal Standard) |
| Chemical Formula | C₈H₁₁N | C₈D₁₁N |
| Molecular Weight | 121.18 g/mol [6] | ~132.25 g/mol [1] |
| IUPAC Name | N,N-dimethylaniline[6] | 2,3,4,5,6-pentadeuterio-N,N-bis(trideuteriomethyl)aniline[1] |
| Appearance | Colorless to yellow oily liquid[3] | Not specified, expected to be similar to analyte |
| Boiling Point | 194 °C[3] | Not specified, expected to be similar to analyte |
| Solubility in Water | 1.2 g/L (20 °C)[7] | Not specified, expected to be similar to analyte |
Experimental Protocol
This protocol is designed for the analysis of DMA in groundwater. Multi-deuterated aniline derivatives have been successfully used as internal standards for such applications.
Materials and Reagents
-
N,N-Dimethylaniline (≥99% purity)
-
N,N-Dimethylaniline-D11 (Isotopic purity ≥98%)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Methylene Chloride (HPLC Grade)
-
Sodium Hydroxide (for pH adjustment)
-
Hydrochloric Acid (for pH adjustment)
Preparation of Stock and Working Solutions
Protocol Causality: Preparing accurate stock and working solutions is critical for generating a reliable calibration curve. Using a separate stock solution for Quality Control (QC) samples ensures an independent check of the calibration standards.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of N,N-Dimethylaniline, dissolve in, and bring to a final volume of 10 mL with methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of N,N-Dimethylaniline-D11, dissolve in, and bring to a final volume of 1 mL with methanol.
-
Analyte Working Solutions (for Calibration Curve): Perform serial dilutions of the Analyte Stock Solution with a 50:50 methanol:water mixture to prepare a series of working solutions. These will be used to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the Internal Standard Stock Solution with a 50:50 methanol:water mixture to achieve a final concentration of 50 ng/mL. This solution will be spiked into all samples, calibration standards, and QC samples.
Sample Preparation: Liquid-Liquid Extraction
Protocol Causality: Liquid-liquid extraction is a robust technique for isolating DMA from the aqueous matrix and concentrating it for analysis. Adjusting the pH to be alkaline ensures that the aniline is in its non-ionized, more organic-soluble form, maximizing extraction efficiency. This is a common procedure for wastewater analysis.
-
Sample Collection: Collect 500 mL of water sample in a clean glass container.
-
Spiking: Add 50 µL of the Internal Standard Working Solution (50 ng/mL) to the 500 mL sample, resulting in an internal standard concentration of 50 pg/mL.
-
pH Adjustment: Adjust the sample pH to >11 using sodium hydroxide.
-
Extraction: Transfer the sample to a 1 L separatory funnel. Add 60 mL of methylene chloride and shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.
-
Collect Organic Layer: Drain the lower methylene chloride layer into a collection flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all organic extracts.
-
Drying and Evaporation: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water. Evaporate the extract to a final volume of approximately 1 mL using a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final extract in 1 mL of 50:50 methanol:water. The sample is now ready for LC-MS/MS analysis.
Diagram of the Experimental Workflow
Caption: Workflow for DMA quantification using a deuterated internal standard.
LC-MS/MS Instrumental Conditions
Protocol Causality: The selected chromatographic conditions are designed to provide good retention and peak shape for DMA. A C18 column is suitable for retaining this moderately polar compound, and the formic acid in the mobile phase promotes protonation, which is essential for positive mode electrospray ionization (ESI+). The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Kinetex C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 5 min, hold for 2 min, return to initial |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Volume | 5 µL |
| MS System | Sciex API 4000 QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
Protocol Causality: The MRM transitions are selected based on the characteristic fragmentation of the parent molecules. For N,N-Dimethylaniline, the parent ion ([M+H]⁺) is m/z 122. The most abundant fragment ion typically results from the loss of a methyl group (15 Da), leading to a product ion of m/z 106. Another stable fragment is observed at m/z 77 (phenyl cation). For the D11 internal standard, the mass shifts accordingly. The transition from the molecular ion to the most intense and stable fragment provides the highest sensitivity and specificity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| N,N-Dimethylaniline (Quantifier) | 122.1 | 106.1 | 50 |
| N,N-Dimethylaniline (Qualifier) | 122.1 | 77.1 | 50 |
| N,N-Dimethylaniline-D11 (IS) | 133.2 | 115.2 | 50 |
Data Analysis and Method Validation
The concentration of N,N-Dimethylaniline in the samples is determined by constructing a calibration curve. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration for the prepared calibration standards. A linear regression model is then applied.
The method should be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure its performance.[8][9][10] Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.
-
Accuracy: Determined by analyzing spiked QC samples at different concentrations (low, medium, high) and calculating the percent recovery.
-
Precision: Evaluated by calculating the relative standard deviation (%RSD) for replicate analyses of QC samples.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For similar aniline compounds in water, LOQs in the low µg/L to ng/L range are achievable.
Expected Performance & Conclusion
This application note details a reliable LC-MS/MS method for the quantification of N,N-Dimethylaniline in environmental water samples. The core of this method is the use of N,N-Dimethylaniline-D11 as an internal standard, which is indispensable for correcting matrix effects and other sources of analytical variability. By following the principles of isotope dilution, this protocol provides a framework for achieving the high accuracy, precision, and robustness required for regulatory monitoring and environmental research. The specificity of MRM, combined with the corrective power of the deuterated internal standard, makes this method highly suitable for trace-level analysis in complex matrices.
Diagram of the Isotope Dilution Principle
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101367365, N,N-Dimethylaniline-D11. Retrieved January 19, 2026 from [Link].
-
Xu, J. Z., Miao, J. J., Lin, H., Ding, T., Zhao, Z. Y., Wu, B., ... & Jiang, Y. (2009). Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS. Journal of Separation Science, 32(23-24), 4048-4054. Available from: [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
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OSHA. N,N-Dimethylaniline Method no.: PV2064. Available from: [Link]
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Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 949, N,N-Dimethylaniline. Retrieved January 19, 2026 from [Link].
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NIST. Benzenamine, N,N-dimethyl-. NIST WebBook. Available from: [Link]
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Marisetti, V., & Katari, N. K. (2021). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. Chromatographia, 84(4), 335-346. Available from: [Link]
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Better Chemtech. (2025). How to interpret the mass spectrum of N,N - Dimethylaniline?. Available from: [Link]
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Wikipedia. (2024). N,N-Dimethylaniline. Available from: [Link]
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JETIR. (2022). A review article on analytical method validation. JETIR, 9(2). Available from: [Link]
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Singh, S., et al. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 941-946. Available from: [Link]
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U.S. Environmental Protection Agency. Method 625—Base/Neutrals and Acids. Available from: [Link]
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Application Notes & Protocols for Mass Spectrometry
Topic: N,N-Dimethylaniline-D11: The Gold Standard for Quantitative Bioanalysis by Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Foundational Principle: Achieving Precision with Isotope Dilution
Quantitative mass spectrometry (MS) is a cornerstone of modern drug development, environmental analysis, and clinical research. However, the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS) analyses are susceptible to several sources of variability, including sample loss during extraction, instrument drift, and, most notably, matrix effects.[1] Matrix effects arise from co-eluting components in a sample that can suppress or enhance the ionization of the target analyte, leading to significant quantitative inaccuracy.[2]
The most robust strategy to mitigate these challenges is Isotope Dilution Mass Spectrometry (IDMS).[3][4] IDMS is a primary ratio method of measurement that employs a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS).[5][6] Because the SIL internal standard is chemically and physically almost identical to the analyte, it behaves nearly identically during sample preparation, chromatography, and ionization.[7][8] Any loss of analyte during extraction or any ion suppression experienced in the MS source will be mirrored by the SIL-IS.[9][10] Consequently, the ratio of the analyte's signal to the IS signal remains constant, enabling highly accurate and precise quantification.[11]
This document provides a detailed guide to the theory and application of N,N-Dimethylaniline-D11 (DMA-D11) as a premier internal standard for the quantification of N,N-Dimethylaniline (DMA).
The Analyte: N,N-Dimethylaniline (DMA)
N,N-Dimethylaniline is a tertiary amine used widely in industrial synthesis. It serves as a precursor for dyes like methyl violet, a solvent, a stabilizer, and a polymerization accelerator for resins used in medical and dental applications.[12][13] Its presence as a residual monomer or metabolite necessitates sensitive and accurate detection methods, particularly in toxicology, environmental monitoring, and quality control of pharmaceutical or medical device manufacturing.[13]
The Internal Standard: N,N-Dimethylaniline-D11 (DMA-D11)
DMA-D11 is the deuterated analogue of DMA, where eleven hydrogen atoms have been replaced by deuterium, a stable, heavy isotope of hydrogen.[14][15] This specific labeling pattern, C6D5N(CD3)2, provides a significant mass shift while preserving the physicochemical properties of the parent molecule.[16]
Why DMA-D11 is an Ideal Internal Standard
-
Chemical Equivalence: DMA-D11 co-elutes almost perfectly with DMA in chromatographic systems.[2] This is the most critical factor for compensating for matrix effects, as both compounds experience the same degree of ion suppression or enhancement at the same point in time.[2][10]
-
Significant Mass Shift: The +11 Dalton mass difference creates a clear separation between the mass-to-charge (m/z) signals of the analyte and the IS, preventing isotopic crosstalk or interference from the natural isotopic abundance of DMA.[7]
-
Stable Labeling: The deuterium atoms are located on non-exchangeable carbon positions on both the aromatic ring and the methyl groups, ensuring the isotopic label is not lost during sample preparation or storage.[17]
-
Comprehensive Correction: When added at the very beginning of the sample preparation workflow, DMA-D11 corrects for variability at every subsequent step: extraction recovery, derivatization efficiency (if applicable), injection volume, and ionization efficiency.[1][9]
Physicochemical Properties Comparison
| Property | N,N-Dimethylaniline (DMA) | N,N-Dimethylaniline-D11 (DMA-D11) |
| Molecular Formula | C₈H₁₁N | C₈D₁₁N (C₆D₅N(CD₃)₂) |
| Molar Mass | 121.18 g/mol [12] | ~132.25 g/mol [16] |
| CAS Number | 121-69-7[12] | 85785-00-8[16] |
| Appearance | Yellow to brown oily liquid[18] | Similar to unlabeled form |
| Boiling Point | ~194 °C[12] | Similar to unlabeled form |
Application Protocol: Quantification of DMA in Human Plasma
This section provides a validated, step-by-step protocol for the quantification of N,N-Dimethylaniline in human plasma using DMA-D11 as an internal standard via LC-MS/MS. This method is suitable for pharmacokinetic studies, toxicological screening, or monitoring occupational exposure.
Workflow Overview
The diagram below illustrates the complete experimental workflow, from sample receipt to final data analysis.
Caption: General experimental workflow for DMA quantification.
Materials and Reagents
-
N,N-Dimethylaniline (DMA), ≥99% purity
-
N,N-Dimethylaniline-D11 (DMA-D11), isotopic purity ≥98%
-
LC-MS Grade Acetonitrile (ACN) and Water
-
Formic Acid (FA), LC-MS Grade
-
Human Plasma (K₂EDTA), pooled and screened
-
Microcentrifuge tubes (1.5 mL) or 96-well deep-well plates
Stock and Working Solution Preparation
-
DMA Stock (1 mg/mL): Accurately weigh 10 mg of DMA and dissolve in 10.0 mL of ACN/Water (50:50 v/v).
-
DMA-D11 Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of DMA-D11 and dissolve in 1.0 mL of ACN/Water (50:50 v/v).
-
DMA Working Solutions: Prepare serial dilutions of the DMA stock solution in ACN/Water (50:50 v/v) to create working solutions for spiking calibration standards.
-
DMA-D11 IS Working Solution (100 ng/mL): Dilute the DMA-D11 stock solution with ACN/Water (50:50 v/v) to a final concentration of 100 ng/mL. This concentration should be chosen to yield a robust signal in the mass spectrometer and should be optimized during method development.
Calibration Standards and Quality Controls (QCs)
-
Prepare calibration standards by spiking appropriate volumes of DMA working solutions into blank human plasma. A typical range might be 1-1000 ng/mL, covering 8 non-zero concentration levels.
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Mid, and High (e.g., 3, 150, and 800 ng/mL).
Sample Extraction Protocol (Protein Precipitation)
-
Aliquot 50 µL of each sample (calibrator, QC, or unknown) into a labeled 1.5 mL microcentrifuge tube.
-
Add 10 µL of the DMA-D11 IS Working Solution (100 ng/mL) to every tube except for "double blank" samples (blank matrix without analyte or IS). Vortex briefly.
-
Causality Note: Adding the IS early ensures it undergoes the same extraction procedure as the analyte, correcting for any analyte loss during protein precipitation and subsequent steps.[1]
-
-
Add 200 µL of ice-cold ACN containing 0.1% formic acid to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation and extraction of the analyte and IS into the solvent.
-
Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrument Parameters
The following are starting parameters and must be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
Optimized MRM Transitions
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides excellent selectivity and sensitivity.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DMA (Quantifier) | 122.2 | 106.1 | 15 |
| DMA (Qualifier) | 122.2 | 77.1 | 25 |
| DMA-D11 (IS) | 133.3 | 115.2 | 15 |
Note: Product ions and collision energies are instrument-dependent and require optimization.
Data Analysis and System Validation
-
Integration: Integrate the chromatographic peaks for the quantifier transition of DMA and the transition for DMA-D11.
-
Ratio Calculation: Calculate the Peak Area Ratio (PAR) for each injection: PAR = Area(DMA) / Area(DMA-D11).
-
Calibration Curve: Plot the PAR of the calibration standards against their nominal concentrations. Perform a linear regression (typically with 1/x² weighting) to generate a calibration curve.
-
Quantification: Determine the concentration of DMA in QC and unknown samples by back-calculating from their PAR using the regression equation from the calibration curve.
-
Acceptance Criteria: For a validated method, the back-calculated concentrations of calibrators and QCs should be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ). The precision (%CV) should also be ≤15% (≤20% for LLOQ).
The Power of the Ratio: A Conceptual Diagram
This diagram illustrates how the analyte-to-internal standard ratio remains constant even when sample loss or ion suppression occurs, ensuring accurate quantification.
Caption: How the analyte/IS ratio corrects for experimental variability.
Conclusion
The use of a stable isotope-labeled internal standard is indispensable for achieving the highest levels of accuracy and precision in quantitative mass spectrometry.[9][19] N,N-Dimethylaniline-D11 serves as a robust and reliable internal standard for the quantification of N,N-Dimethylaniline, effectively compensating for matrix effects and procedural variability.[10] The protocol described herein provides a comprehensive framework for researchers in pharmaceutical, environmental, and clinical laboratories to develop and validate a sensitive and specific method for DMA analysis, ensuring data of the highest integrity and defensibility.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Scholar.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
- Technical Support Center: Deuterated Internal Standards in Quantitative Analysis. (n.d.). Benchchem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass.
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). Spectroscopy.
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? (n.d.). Quora.
- Matuszewski, B. K. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. PubMed.
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). Amazon S3.
- Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary? (2025, August 7). ResearchGate.
- N,N-Dimethylaniline: Synthesis, applications and toxicity. (2023, May 30). ChemicalBook.
- Application Note: A General Protocol for Utilizing Non-Endogenous Stable Isotope-Labeled Internal Standards in Metabolite Quantification. (n.d.). Benchchem.
- N,N-Dimethylaniline. (n.d.). PubChem.
- N,N-Dimethylaniline for synthesis. (n.d.). Sigma-Aldrich.
- N,N-Dimethylaniline. (n.d.). Wikipedia.
- Gas Chromatography Methods for N,N-Dimethylaniline. (n.d.). Scribd.
- Exploring N,N-Dimethylaniline: Properties, Applications, and Industry Insights. (n.d.). LinkedIn.
- The synthetic route of N, N-Dimethylaniline. (n.d.). ResearchGate.
- Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. (n.d.). National Institutes of Health.
- Sample preparation for mass spectrometry. (n.d.). Thermo Fisher Scientific.
- Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. (n.d.). Springer.
- N,N-DIMETHYLANILINE (D11, 98%). (n.d.). Eurisotop.
- 2.4.26. N,N-Dimethylaniline. (2023, February 2). European Pharmacopoeia.
- Sample Preparation Guide for Mass Spectrometry–Based Proteomics. (n.d.). LCGC International.
- N,N-Dimethylaniline-d11. (n.d.). LGC Standards.
- N,N-Dimethylaniline: Properties, Analysis and Application. (2024, April 25). ChemicalBook.
- N,N-Dimethylaniline-d11. (n.d.). LGC Standards.
- How to PREPARE SAMPLES FOR MASS SPECTROMETRY. (2021, April 17). YouTube.
- Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. (2022, November 1). ScienceDirect.
- N,N-Dimethylaniline-D11. (n.d.). PubChem.
- Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. (n.d.). PubMed.
- Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (n.d.). Royal Society of Chemistry.
- The Development of an Isotope Dilution Mass Spectrometry Method for Interleukin-6 Quantification. (2024, June 20). MDPI.
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Quantitative Analysis of N,N-Dimethylaniline in Biological Matrices using a Validated LC-MS/MS Method with a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N,N-Dimethylaniline (DMA) in biological matrices. The use of a stable isotope-labeled internal standard, N,N-Dimethylaniline-d11 (DMA-d11), ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. The described protocol includes a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup, optimized chromatographic conditions for efficient separation, and meticulously defined mass spectrometric parameters for selective and sensitive detection. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of N,N-Dimethylaniline in complex biological samples.
Introduction
N,N-Dimethylaniline (DMA) is an aromatic amine with wide industrial applications, including the synthesis of dyes, pharmaceuticals, and as a polymerization accelerator.[1] Its potential for human exposure and toxicological relevance necessitates sensitive and accurate analytical methods for its quantification in biological matrices.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its inherent selectivity, sensitivity, and wide dynamic range.[3]
A critical aspect of robust quantitative LC-MS/MS analysis is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard is considered the most suitable choice as it shares near-identical physicochemical properties with the analyte, co-eluting chromatographically and exhibiting similar ionization and fragmentation behavior in the mass spectrometer.[4] This co-behavior effectively corrects for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[4] In this method, N,N-Dimethylaniline-d11 (DMA-d11), where the five protons on the phenyl ring and the six protons on the two methyl groups are replaced by deuterium, is employed as the internal standard.
This application note provides a comprehensive, step-by-step protocol for the determination of DMA in biological fluids, complete with detailed instrumental parameters, sample preparation procedures, and method validation considerations based on regulatory guidelines.
Experimental
Materials and Reagents
-
N,N-Dimethylaniline (≥99% purity)
-
N,N-Dimethylaniline-d11 (≥98% isotopic purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma, urine)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
The chromatographic separation is critical for resolving the analyte from potential matrix interferences. A reverse-phase method is employed for this purpose.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Causality behind choices: A C18 column is selected for its excellent retention and separation of moderately nonpolar compounds like N,N-Dimethylaniline. The use of formic acid in the mobile phase promotes the protonation of the analyte, which is essential for efficient ionization in positive ESI mode. A gradient elution ensures a sharp peak shape and timely elution of the analyte.
Mass Spectrometric Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
MRM Transitions and Collision Energies:
The MRM transitions are based on the fragmentation patterns of N,N-Dimethylaniline and its deuterated analog. The molecular weight of N,N-Dimethylaniline is 121.18 g/mol , leading to a protonated molecule [M+H]⁺ of m/z 122.2.[5] The molecular weight of N,N-Dimethylaniline-d11 is 132.25 g/mol , resulting in a protonated molecule [M+H]⁺ of m/z 133.3.[6] The primary fragmentation involves the loss of a methyl group.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N,N-Dimethylaniline | 122.2 | 106.1 | 100 | 20 |
| 122.2 | 77.1 | 100 | 35 | |
| N,N-Dimethylaniline-d11 | 133.3 | 115.2 | 100 | 20 |
| 133.3 | 82.1 | 100 | 35 |
Rationale for MRM Transitions: The transition 122.2 -> 106.1 for N,N-Dimethylaniline corresponds to the loss of a methyl radical (CH₃•), a characteristic fragmentation for N-alkylated anilines. The transition 122.2 -> 77.1 represents the cleavage of the C-N bond, resulting in the phenyl cation. For the deuterated standard, the corresponding losses are observed with the expected mass shifts. The collision energies should be optimized for the specific instrument used to achieve the highest signal intensity for each transition.[7]
Protocol
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N,N-Dimethylaniline and N,N-Dimethylaniline-d11 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol:water (50:50, v/v) to prepare a series of working standard solutions for constructing the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of N,N-Dimethylaniline-d11 at a concentration of 100 ng/mL in methanol.
Sample Preparation (Liquid-Liquid Extraction)
Caption: Liquid-Liquid Extraction Workflow.
-
Pipette 100 µL of the biological sample (e.g., plasma, urine) into a microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL N,N-Dimethylaniline-d11 internal standard spiking solution.
-
Vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
The developed method should be validated according to established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[3] Key validation parameters include:
-
Selectivity and Specificity: Analyze at least six different blank matrix samples to ensure no significant interferences are observed at the retention times of the analyte and internal standard.
-
Linearity and Range: Construct a calibration curve using at least six non-zero concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at a minimum of three concentration levels (low, medium, and high quality controls). The accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification), and the precision (as coefficient of variation, %CV) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte in post-extraction spiked samples to those of neat standards. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to mitigate and correct for matrix effects.
-
Recovery: Assess the extraction efficiency by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Results and Discussion
This LC-MS/MS method provides a reliable and sensitive approach for the quantification of N,N-Dimethylaniline in biological matrices. The use of N,N-Dimethylaniline-d11 as an internal standard is crucial for achieving high-quality data by compensating for potential analytical variabilities. The chromatographic conditions are optimized to provide a good peak shape and separation from endogenous matrix components. The MRM transitions are highly selective for the analyte and internal standard, minimizing the risk of interferences.
Caption: Overall Analytical Workflow.
Conclusion
The LC-MS/MS method detailed in this application note is a highly effective tool for the quantitative analysis of N,N-Dimethylaniline in biological matrices. The protocol is designed to be both robust and sensitive, with the use of a deuterated internal standard ensuring data integrity. This method can be readily implemented in research and regulated laboratories for pharmacokinetic studies, toxicological assessments, and other applications requiring accurate measurement of N,N-Dimethylaniline.
References
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubChem. N,N-Dimethylaniline-D11. Retrieved from [Link]
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ResearchGate. MRM transitions at different collision energies for each analyte. Retrieved from [Link]
-
ResearchGate. How to choose optimal collision energy (CE) for MRM transition?. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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Shimadzu. Application News - Enhanced Specificity in a Routine Pesticide Monitoring Program Using a Novel ‘MRM Spectrum Mode’. Retrieved from [Link]
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Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
PubChem. N,N-Dimethylaniline. Retrieved from [Link]
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FooDB. Showing Compound N,N-Dimethylaniline (FDB005128). Retrieved from [Link]
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ResearchGate. MRM Transitions and Parameters for Standards and Deuterated Standards.... Retrieved from [Link]
-
Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved from [Link]
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Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
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Authored by: Gemini, Senior Application Scientist
An Application Note and Protocol for the Quantitative Analysis of N,N-Dimethylaniline using Stable Isotope Dilution GC-MS with N,N-Dimethylaniline-D11
Abstract
The accurate quantification of substituted anilines, such as N,N-Dimethylaniline (DMA), is critical in pharmaceutical development, environmental monitoring, and industrial quality control due to their potential toxicity and use as synthetic precursors.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity for this analysis. However, complex sample matrices can introduce significant variability and inaccuracy through matrix effects, which can suppress or enhance the analyte signal.[2][3] To overcome these challenges, the Stable Isotope Dilution (SID) method, employing a deuterated internal standard, is the gold standard for quantitative accuracy.[4][5] This document provides a comprehensive guide and detailed protocol for the robust quantification of N,N-Dimethylaniline in a complex matrix using N,N-Dimethylaniline-D11 as an internal standard. By leveraging the near-identical chemical and physical properties of the analyte and its stable isotope-labeled analogue, this method effectively corrects for variations in sample preparation, injection volume, and ionization efficiency, ensuring the highest degree of precision and accuracy.[6][7]
The Principle of Stable Isotope Dilution (SID) GC-MS
The foundation of this method is the principle of Stable Isotope Dilution (SID), a powerful analytical technique for quantitative analysis.[8] The core concept relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, N,N-Dimethylaniline-D11) to the sample at the earliest stage of the preparation process.[4]
Causality Behind the Choice: N,N-Dimethylaniline-D11 is chemically identical to the native N,N-Dimethylaniline, with the only significant difference being its mass due to the replacement of 11 hydrogen atoms with deuterium.[9][10] This structural homology ensures that the internal standard (IS) and the analyte exhibit virtually identical behavior throughout the entire analytical workflow:
-
Extraction & Cleanup: Both compounds will have the same partitioning coefficients and recovery rates during extraction steps.[4] Any physical loss of the analyte will be accompanied by a proportional loss of the internal standard.
-
Chromatographic Separation: The deuterated standard co-elutes with the native analyte, or elutes very closely, ensuring that both experience the same chromatographic conditions and matrix effects at the point of elution.[6][11]
-
Ionization & Detection: Both compounds experience the same ionization efficiency (or suppression/enhancement) in the MS source.[12]
Because the mass spectrometer can distinguish between the analyte and the internal standard based on their different mass-to-charge ratios (m/z), quantification is based on the ratio of their signal responses. This ratio remains constant regardless of sample loss or signal fluctuation, leading to highly reliable and reproducible results.[13]
Caption: The principle of Stable Isotope Dilution (SID).
Materials, Reagents, and Instrumentation
Reagents and Standards
-
N,N-Dimethylaniline (≥99% purity), CAS: 121-69-7
-
N,N-Dimethylaniline-D11 (≥98% isotopic purity), CAS: 85785-00-8[14]
-
Methanol (HPLC or GC-MS grade)
-
Dichloromethane (DCM, GC-MS grade)
-
Sodium Hydroxide (NaOH), analytical grade
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
A standard Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an autosampler is required. The parameters below are a validated starting point and may be optimized for specific instruments.
| GC Parameter | Setting | Rationale |
| Injector | Splitless, 250 °C | Ensures efficient volatilization of the analyte while splitless mode maximizes sensitivity for trace analysis. |
| Injection Volume | 1 µL | A standard volume to prevent overloading the liner and column. |
| Liner | Deactivated, Single Taper w/ Glass Wool | The deactivated surface and glass wool minimize analyte degradation and trap non-volatile matrix components.[2] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides optimal, consistent separation efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) | A standard non-polar column providing good separation for aromatic amines.[15] |
| Oven Program | 70°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min) | A robust temperature program that effectively separates the analyte from solvent and matrix components.[16] |
| MS Parameter | Setting | Rationale |
| Ion Source Temp. | 230 °C | Standard temperature to ensure efficient ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS.[16] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching and quantification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring only specific ions of interest.[4] |
Experimental Workflow and Protocols
The overall workflow involves the preparation of standards, spiking of samples with the internal standard, liquid-liquid extraction, and subsequent analysis by GC-MS.
Caption: Experimental workflow for quantitative analysis.
Protocol: Preparation of Stock and Working Solutions
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of N,N-Dimethylaniline and dissolve in a 10 mL volumetric flask with methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of N,N-Dimethylaniline-D11 and dissolve in a 10 mL volumetric flask with methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute 100 µL of the IS Stock solution to 10 mL with methanol. This solution will be used to spike all samples, calibrators, and QCs.
Protocol: Preparation of Calibration (CAL) and Quality Control (QC) Standards
-
Prepare a series of intermediate dilutions of the Analyte Stock solution in methanol.
-
In labeled autosampler vials, combine the analyte dilutions and the IS working solution as described in the table below to create a 7-point calibration curve and three QC levels.
| Sample ID | Analyte Spike Vol. (µL) | IS Spike Vol. (µL) | Final Vol. with Methanol (µL) | Final Analyte Conc. (ng/mL) |
| CAL 1 | 5 (from 1 µg/mL) | 50 | 1000 | 5 |
| CAL 2 | 10 (from 1 µg/mL) | 50 | 1000 | 10 |
| CAL 3 | 50 (from 1 µg/mL) | 50 | 1000 | 50 |
| CAL 4 | 10 (from 10 µg/mL) | 50 | 1000 | 100 |
| CAL 5 | 50 (from 10 µg/mL) | 50 | 1000 | 500 |
| CAL 6 | 10 (from 100 µg/mL) | 50 | 1000 | 1000 |
| CAL 7 | 20 (from 100 µg/mL) | 50 | 1000 | 2000 |
| LQC | 15 (from 1 µg/mL) | 50 | 1000 | 15 |
| MQC | 15 (from 10 µg/mL) | 50 | 1000 | 150 |
| HQC | 15 (from 100 µg/mL) | 50 | 1000 | 1500 |
Note: These standards are prepared in solvent. For matrix-matched calibration, the final volume would be made up with a blank matrix extract.
Protocol: Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from established methods for aniline extraction.[15][17]
-
Pipette 1.0 mL of the sample (e.g., wastewater, plasma) into a 15 mL glass centrifuge tube.
-
Add 50 µL of the Internal Standard Working Solution (10 µg/mL) to every tube (except for "double blank" matrix samples). Vortex for 10 seconds.
-
Add 100 µL of 2M NaOH to adjust the sample pH to >11. This ensures the aniline is in its free base form for efficient extraction into an organic solvent.
-
Add 5 mL of dichloromethane (DCM). Cap and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube.
-
Repeat the extraction (steps 4-6) on the remaining aqueous layer and combine the organic extracts.
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Under a gentle stream of nitrogen, evaporate the solvent until just dry. Do not over-dry.
-
Reconstitute the residue in 1.0 mL of methanol (or another suitable solvent) and transfer to an autosampler vial for GC-MS analysis.
Data Acquisition and Analysis
Selected Ion Monitoring (SIM) Parameters
The power of GC-MS in this application comes from its ability to selectively monitor for ions specific to the analyte and the internal standard. This drastically reduces chemical noise and improves the limit of detection.[4]
| Compound | Molecular Weight | Role | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| N,N-Dimethylaniline | 121.18 g/mol [18] | Analyte | 121 (M⁺) | 120 ([M-H]⁺), 105 |
| N,N-Dimethylaniline-D11 | 132.25 g/mol [10] | Internal Standard | 132 (M⁺) | 130, 110 |
Rationale: The molecular ion (M⁺) is typically the most abundant and specific ion for aromatic compounds and is chosen for quantification. Qualifier ions are monitored to confirm identity by ensuring their ratios to the quantifier ion are consistent across standards and samples.
Quantification
-
Generate Calibration Curve: After running the CAL standards, integrate the peak areas for the quantifier ions of both the analyte (Area_Analyte) and the internal standard (Area_IS).
-
Calculate the Response Ratio for each CAL level: Response Ratio = Area_Analyte / Area_IS .
-
Plot the Response Ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the data. The curve should have a correlation coefficient (r²) of >0.99 for acceptance.
-
Calculate Unknown Concentration: For each unknown sample, calculate its Response Ratio using the same method. Determine the concentration of the analyte using the equation from the linear regression: Concentration = (Sample Response Ratio - y-intercept) / slope
Method Trustworthiness: A Self-Validating System
The protocol is designed to be self-validating for each analytical run.
-
System Suitability: The performance of the calibration curve (r² > 0.99) confirms the instrument is responding linearly.
-
Accuracy and Precision: The calculated concentrations of the independently prepared QCs must fall within a pre-defined acceptance window (e.g., ±15% of the nominal value).[19] This verifies the accuracy of the standard preparations and the extraction procedure for the given batch.
-
Trustworthiness: If the QC samples pass, it provides high confidence that the results for the unknown samples analyzed in the same batch are also accurate and reliable.
References
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SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
Rose, M. D. (2011). Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants. In Gas Chromatography/Mass Spectrometry-Based Metabolomics. National Institutes of Health. Retrieved from [Link]
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Schwaiger, M., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Molecules. Retrieved from [Link]
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Johnson-Ajinwo, O. R., et al. (2019). Stable Isotope Dilution Gas Chromatography–Mass Spectrometry for Quantification of Thymoquinone in Black Cumin Seed Oil. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Igbokwe, J. C., et al. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research - Granthaalayah. Retrieved from [Link]
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Stahnke, H., et al. (2020). Overview of Methods and Considerations for Handling Complex Samples. LCGC North America. Retrieved from [Link]
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Dasgupta, A., et al. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
-
Vranješ, S., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]
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Dôrgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]
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Soukup, J., & Ondráčková, Š. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. International Journal of Analytical Chemistry. Retrieved from [Link]
-
Tsedik, M., et al. (2013). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. Retrieved from [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Leachate from Water Supply Equipment Using Purge and Trap GC/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of methyl aniline compounds in gasoline by GC-MS. Retrieved from [Link]
-
OSHA. (n.d.). N,N-Dimethylaniline Method no.: PV2064. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Internal standards and performance check standards for GC-MS. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - N,N-Dimethylaniline GC-MS (Non-derivatized) - 70eV, Positive (HMDB0001020). Retrieved from [Link]
-
Raguvaran, R., et al. (2018). Isotope-Dilution Gas Chromatography–Mass Spectrometry Method for the Analysis of Hydroxyurea. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Isotope-Dilution-Gas-Chromatography–Mass-Method-for-Raguvaran-Loutfallah/a54497e5d80415a7823f5385731b79f22587569e]([Link] Chromatography–Mass-Method-for-Raguvaran-Loutfallah/a54497e5d80415a7823f5385731b79f22587569e)
-
National Center for Biotechnology Information. (n.d.). N,N-Dimethylaniline-D11. PubChem Compound Database. Retrieved from [Link]
-
Impact Journals. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of N,N-dimethylaniline. Retrieved from [Link]
-
National Institute of Standards and Technology. (2006). Determination of Cyanide in Blood by Isotope Dilution Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Snow, N. H. (2024). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. LCGC North America. Retrieved from [Link]
-
Eurisotop. (n.d.). N,N-DIMETHYLANILINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Dimethylaniline. PubChem Compound Database. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Direct Interface GC/MS Method. Retrieved from [Link]
-
Whitman College. (n.d.). Lab Chapter 7.4 - Analytical Experiments with an External Reference Standard Calibration. Retrieved from [Link]
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Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of N,N-Dimethylaniline in Biological Samples
Abstract
This application note provides a comprehensive guide for the sensitive and robust quantification of N,N-Dimethylaniline (DMA) in various biological matrices, such as plasma, serum, and urine. N,N-Dimethylaniline is a significant industrial chemical whose exposure monitoring is critical due to its potential toxicity and carcinogenic properties.[1][2][3] This document details optimized protocols for sample preparation, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), coupled with a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. We delve into the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability for researchers in toxicology, pharmacokinetics, and clinical chemistry. All protocols are designed to meet the rigorous standards outlined in international bioanalytical method validation guidelines.[4][5]
Introduction: The Rationale for DMA Quantification
N,N-Dimethylaniline (DMA) is an organic compound used extensively as a solvent and an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Human exposure can occur in occupational settings, leading to potential health risks. Acute exposure can affect the central nervous system and circulatory system, while chronic exposure has been linked to liver and blood effects.[3][6] Given these toxicological concerns, highly sensitive and specific methods are required to quantify DMA in biological samples for biomonitoring, toxicokinetic (TK), and pharmacokinetic (PK) studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range.[7][8] This guide provides a validated framework for applying this technology to DMA quantification, from initial sample handling to final data analysis, grounded in principles of scientific integrity.
Physicochemical Properties of N,N-Dimethylaniline
Understanding the chemical nature of DMA is fundamental to developing effective extraction and chromatographic methods. Its properties dictate its solubility, ionization potential, and chromatographic behavior.
| Property | Value | Significance for Analysis |
| Chemical Formula | C₈H₁₁N | Determines the monoisotopic mass for MS detection. |
| Molar Mass | 121.18 g/mol | Used for preparing standard solutions.[2] |
| pKa | 5.07 at 25 °C | As a weak base, DMA is positively charged at pH < 5.07, which is critical for ion-exchange SPE and ESI+ ionization.[3] |
| logP (Kow) | 2.31 | Indicates moderate lipophilicity, suitable for reversed-phase chromatography and extraction with organic solvents.[3] |
| Solubility in Water | 1.2 g/L | Limited water solubility influences choices for LLE and reconstitution solvents.[2] |
| Boiling Point | 192 - 195 °C | Low volatility makes it suitable for LC-MS analysis without derivatization.[2] |
Overall Analytical Workflow
A successful bioanalytical workflow ensures the analyte is efficiently isolated from matrix interferences and accurately measured. The process involves several critical stages, from sample collection to data reporting.
Caption: High-level workflow for the quantification of DMA in biological samples.
Sample Preparation: Isolating DMA from Complex Matrices
The primary challenge in bioanalysis is the complexity of the sample matrix, which contains proteins, lipids, salts, and other endogenous components that can interfere with analysis and damage instrumentation.[9] The choice of sample preparation technique is a trade-off between cleanliness, recovery, speed, and cost. We present three validated protocols.
Method 1: Protein Precipitation (PPT)
PPT is a rapid and straightforward technique for removing the bulk of proteins from plasma or serum samples.[10] It involves adding a water-miscible organic solvent, like acetonitrile, to denature and precipitate proteins.[11][12]
-
Principle of Causality: Acetonitrile disrupts the hydration shell around proteins, leading to their aggregation and precipitation.[11] While fast, this method is the least clean, as many endogenous small molecules remain in the supernatant, potentially causing matrix effects in the MS source.[13]
Protocol: Protein Precipitation
-
Pipette 100 µL of biological sample (plasma, serum, or urine) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (IS), (e.g., N,N-Dimethylaniline-d6). The 3:1 solvent-to-sample ratio ensures efficient protein removal.[14]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and centrifuge to pellet any insoluble debris before injection into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases—typically an aqueous sample and an organic solvent.[9][15] By adjusting the pH of the aqueous phase, the charge state of DMA can be manipulated to enhance its partitioning into the organic phase.
-
Principle of Causality: With a pKa of 5.07, DMA is primarily in its neutral, more lipophilic form at a basic pH (>7).[3] This state maximizes its solubility in a non-polar organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate, while polar matrix components remain in the aqueous phase, resulting in a cleaner extract than PPT.
Protocol: Liquid-Liquid Extraction
-
Pipette 100 µL of biological sample into a 2 mL microcentrifuge tube.
-
Add 25 µL of 1 M NaOH to raise the sample pH to >10. This step is crucial for neutralizing the DMA charge.
-
Add the internal standard.
-
Add 600 µL of an appropriate organic solvent (e.g., MTBE).
-
Vortex for 5 minutes to facilitate the transfer of DMA into the organic phase.
-
Centrifuge at 14,000 rpm for 10 minutes to achieve complete phase separation.
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject.
Method 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by partitioning the analyte between a solid stationary phase and a liquid mobile phase.[9][16] For DMA, a reversed-phase (e.g., C18) or a mixed-mode cation-exchange sorbent can be used.
-
Principle of Causality: In reversed-phase SPE, the non-polar C18 stationary phase retains DMA via hydrophobic interactions. A wash step with a weak organic solvent removes polar interferences. A final elution with a strong organic solvent recovers the DMA. This multi-step process provides superior cleanup compared to PPT and LLE.[17]
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
Protocol: Solid-Phase Extraction (Reversed-Phase C18)
-
Pre-treat Sample: Dilute 100 µL of sample with 400 µL of 2% phosphoric acid in water. This ensures DMA is protonated and retained if using a cation-exchange mechanism, or simply prepares it for reversed-phase loading.
-
Condition: Pass 1 mL of methanol through the SPE cartridge (e.g., C18, 100 mg).
-
Equilibrate: Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.
-
Elute: Elute the DMA with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for analysis.
LC-MS/MS Analysis
The analysis is performed using a reverse-phase HPLC or UPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[8]
Protocol: LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry provides good retention and peak shape for DMA. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes analyte ionization (ESI+) and improves peak shape.[18] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic eluent providing good separation efficiency. |
| Gradient | 5% B to 95% B over 3 min | A rapid gradient allows for high-throughput analysis while ensuring separation from matrix components. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overloading. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | DMA contains a basic nitrogen atom that is readily protonated.[3] |
| MRM Transition | Q1: 122.1 m/z -> Q3: 120.1 m/z | Q1 is the protonated parent ion [M+H]⁺. Q3 is a stable product ion after fragmentation.[19] |
| Internal Standard | N,N-Dimethylaniline-d6 (128.1 -> 121.1 m/z) | A stable isotope-labeled IS is the gold standard, as it co-elutes and corrects for matrix effects and extraction variability. |
Bioanalytical Method Validation (BMV)
A method is only trustworthy if it has been rigorously validated. The protocols described herein must be validated according to regulatory guidelines, such as the ICH M10 guideline, to ensure data integrity.[5][20]
Key Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Calibration Curve | Demonstrate the relationship between instrument response and known analyte concentrations. | Minimum of 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Range (LLOQ/ULOQ) | Define the lower and upper limits of reliable quantification. | LLOQ must be detectable with accuracy within ±20% and precision ≤20%. |
| Accuracy & Precision | Determine the closeness of measured values to the true value and the reproducibility of measurements. | For QC samples, accuracy should be within ±15% of nominal; precision (CV%) should be ≤15%. (±20% and ≤20% at LLOQ).[21] |
| Matrix Effect | Assess the ion suppression or enhancement caused by co-eluting matrix components. | The CV of the matrix factor across at least 6 lots of matrix should be ≤15%.[21] |
| Recovery | Measure the efficiency of the extraction process. | Should be consistent, precise, and reproducible, though not necessarily 100%. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration at each stability condition should be within ±15% of nominal concentration.[14] |
Safety Precautions
N,N-Dimethylaniline is toxic if swallowed, inhaled, or absorbed through the skin and is suspected of causing cancer.[2][3] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2]
Conclusion
This application note provides a detailed and scientifically grounded framework for the quantification of N,N-Dimethylaniline in biological samples using LC-MS/MS. By offering multiple validated sample preparation techniques—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—this guide allows researchers to select the most appropriate method based on their specific requirements for sample cleanliness, throughput, and sensitivity. Adherence to the described protocols and validation standards will ensure the generation of high-quality, reliable, and defensible data for critical research and clinical applications.
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SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. Retrieved from [Link]
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CHEM 344. (2020). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]
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MDPI. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Retrieved from [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). Development of a Quantitative Method for Detection of Multiclass Veterinary Drugs in Feed Using Modified QuPPe Extraction and LC–MS/MS. Retrieved from [Link]
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PubChem, National Center for Biotechnology Information. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]
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European Medicines Agency (EMA). (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
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ResearchGate. (2021). Bioanalysis of biological matrix samples using liquid chromatography–tandem mass spectrometry detection. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). N,N-Dimethylaniline Method no.: PV2064. Retrieved from [Link]
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IARC Publications. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]
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ResearchGate. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
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PubMed. (2011). Sample treatment based on extraction techniques in biological matrices. Retrieved from [Link]
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PubMed Central, National Institutes of Health. (n.d.). Measurement of Serum Levels of 5 Amino Acids and Dimethylamine Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
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PubMed Central, National Institutes of Health. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Retrieved from [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
Semantic Scholar. (2022). Measurement of Serum Levels of 5 Amino Acids and Dimethylamine Using Liquid Chromatography-Tandem Mass Spectrometry in Patients. Retrieved from [Link]
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International Council for Harmonisation (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices. Retrieved from [Link]
-
LabRulez LCMS. (2022). Tips for Developing Successful Solid Phase Extraction Methods. Retrieved from [Link]
-
Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]
-
PubMed Central, National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods. Retrieved from [Link]
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AxisPharm. (2024). Protein Precipitation Technical Guide. Retrieved from [Link]
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ResearchGate. (n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
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Application Notes and Protocols for N,N-Dimethylaniline-D11 in Pharmacokinetic Studies
Introduction: The Imperative for Precision in Pharmacokinetics
In the landscape of drug discovery and development, a comprehensive understanding of a drug candidate's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is crucial for making informed decisions about its safety and efficacy.[1] The accuracy and reliability of these pharmacokinetic data are profoundly dependent on the bioanalytical methods employed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the industry's gold standard due to its unparalleled sensitivity and selectivity.[1] Central to the precision of LC-MS/MS-based quantification is the judicious use of an appropriate internal standard (IS). Among the available options, stable isotope-labeled (SIL) internal standards, particularly deuterated standards like N,N-Dimethylaniline-D11, are recognized as the superior choice for quantitative bioanalysis.[1][2]
This technical guide provides an in-depth exploration of the principles and practical applications of N,N-Dimethylaniline-D11 as an internal standard in the pharmacokinetic analysis of N,N-Dimethylaniline. N,N-Dimethylaniline is a significant industrial chemical and a known metabolite of certain drugs, making the study of its pharmacokinetic profile relevant for both toxicology and pharmacology.[3][4][5]
The Gold Standard: The Role of Deuterated Internal Standards
A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1] In the case of N,N-Dimethylaniline-D11, eleven hydrogen atoms have been replaced by deuterium. This subtle modification increases the molecular weight, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.[1] However, its physicochemical properties, such as chromatographic retention time, extraction efficiency, and ionization response, remain virtually identical to the non-labeled N,N-Dimethylaniline.[1]
This near-identical behavior is the cornerstone of the isotope dilution mass spectrometry principle. It allows the deuterated standard to co-elute with the analyte and effectively compensate for variations that can occur during every stage of the analytical process, including sample preparation, injection volume inconsistencies, and matrix effects (ion suppression or enhancement).[1][6][7] The use of a SIL-IS is highly recommended by regulatory agencies such as the Food and Drug Administration (FDA) for bioanalytical method validation to ensure the generation of high-quality, reliable, and defensible data.[8]
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study employing N,N-Dimethylaniline-D11 as an internal standard.
Caption: Workflow for a typical pharmacokinetic study using a deuterated internal standard.
Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
N,N-Dimethylaniline Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N,N-Dimethylaniline reference standard and dissolve it in 10 mL of methanol.
-
N,N-Dimethylaniline-D11 Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N,N-Dimethylaniline-D11 and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N,N-Dimethylaniline stock solution with methanol:water (50:50, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the N,N-Dimethylaniline-D11 stock solution with methanol to a final concentration of 100 ng/mL.[1]
Protocol 2: Sample Preparation (Protein Precipitation)
Protein precipitation is a common and efficient technique for sample clean-up in bioanalysis.[1]
-
Aliquot 100 µL of the biological matrix (e.g., plasma, urine), calibration standards, or quality control (QC) samples into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL N,N-Dimethylaniline-D11 internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following table outlines the recommended starting parameters for the LC-MS/MS analysis of N,N-Dimethylaniline. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 2 |
Table 1: Recommended LC-MS/MS Parameters
Mass Spectrometry and Data Analysis
The core of the quantitative analysis lies in the use of Multiple Reaction Monitoring (MRM) to selectively detect the analyte and the internal standard.
Caption: Logical diagram of MRM for analyte and internal standard detection.
The following table provides the theoretical MRM transitions for N,N-Dimethylaniline and its deuterated internal standard. The exact masses are derived from their chemical formulas (C8H11N for the analyte and C8D11N for the IS).[5][9]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N,N-Dimethylaniline | 122.1 | 106.1 (loss of CH4) | Optimized Experimentally |
| N,N-Dimethylaniline | 122.1 | 77.1 (phenyl group) | Optimized Experimentally |
| N,N-Dimethylaniline-D11 | 133.2 | 112.1 (loss of CD4) | Optimized Experimentally |
| N,N-Dimethylaniline-D11 | 133.2 | 82.1 (deuterated phenyl) | Optimized Experimentally |
Table 2: Theoretical MRM Transitions
Data processing involves integrating the peak areas of the analyte and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. The concentration of N,N-Dimethylaniline in the unknown samples is then calculated from this calibration curve.
Method Validation
A full bioanalytical method validation should be performed in accordance with regulatory guidelines (e.g., FDA M10 guidance) to ensure the reliability of the analytical results.[8] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Calibration Curve: Assessing the linearity, range, and goodness of fit.
-
Accuracy and Precision: Determined at multiple concentration levels (LOD, LQC, MQC, HQC).
-
Matrix Effect: Evaluating the impact of the biological matrix on ionization.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.
Conclusion
The use of N,N-Dimethylaniline-D11 as a stable isotope-labeled internal standard provides a robust and reliable method for the quantitative analysis of N,N-Dimethylaniline in biological matrices for pharmacokinetic studies. Its ability to mimic the analyte throughout the analytical process ensures unparalleled correction for potential variabilities, leading to high-quality data that can confidently support decision-making throughout the drug development pipeline.[1][7]
References
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry - FDA. Available at: [Link]
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Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS - PubMed. Available at: [Link]
-
The in vitro metabolism of N,N-dimethylaniline by guinea pig and rabbit tissue preparations - PubMed. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - ResolveMass. Available at: [Link]
-
Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed. Available at: [Link]
-
Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings - ScienceDirect. Available at: [Link]
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N,N-Dimethylaniline-D11 | C8H11N | CID 101367365 - PubChem. Available at: [Link]
-
The Value of Deuterated Internal Standards - KCAS Bio. Available at: [Link]
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Dimethylaniline - Wikipedia. Available at: [Link]
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Application Note: High-Sensitivity Quantification of N,N-Dimethylaniline in Environmental Matrices using Isotope Dilution Mass Spectrometry with N,N-Dimethylaniline-D11
Abstract
This application note provides a comprehensive guide for the quantitative analysis of N,N-Dimethylaniline (DMA) in environmental samples, such as water and soil. N,N-Dimethylaniline is an important industrial chemical used in the synthesis of dyes and as a solvent, but it is also a substance of environmental concern due to its toxicity.[1][2] Accurate monitoring of its presence in the environment is crucial. This document details a robust and highly accurate analytical methodology based on isotope dilution mass spectrometry (IDMS), employing N,N-Dimethylaniline-D11 as an internal standard. The use of a stable, isotopically labeled internal standard is the gold standard for correcting for analyte loss during sample preparation and for mitigating matrix effects during instrumental analysis, ensuring the highest data quality.[3][4] Protocols for sample extraction from both water and soil matrices, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are presented. Furthermore, this guide outlines the principles of method validation in accordance with established guidelines to ensure data integrity and reliability.[5][6]
Introduction: The Rationale for Isotope Dilution
N,N-Dimethylaniline is a synthetic aromatic amine that can enter the environment through industrial effluents.[2][7] Its potential for toxicity necessitates sensitive and accurate analytical methods for its detection and quantification in complex environmental samples.[8] Environmental matrices like soil and water are inherently complex and variable, which can lead to significant challenges in analytical chemistry, including analyte loss during sample preparation and signal suppression or enhancement (matrix effects) during analysis.[3]
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that effectively overcomes these challenges.[9][10][11] The core principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the target analyte (in this case, N,N-Dimethylaniline-D11) to the sample at the very beginning of the analytical process.[3][12] This labeled compound, often referred to as an internal standard, is chemically identical to the native analyte and therefore behaves identically during every step of the procedure, including extraction, cleanup, and instrumental analysis.[3][4] Because the mass spectrometer can differentiate between the native analyte and the isotopically labeled standard based on their mass-to-charge ratios, any losses or variations will affect both compounds equally.[13] This allows for a highly accurate calculation of the native analyte concentration based on the ratio of the signals from the native and labeled compounds.[11] The use of a deuterated internal standard like N,N-Dimethylaniline-D11, which has a molecular weight of 132.25 g/mol compared to the 121.18 g/mol of the unlabeled compound, provides a clear mass separation for accurate quantification.[14][15]
Experimental Workflow
The overall analytical workflow for the determination of N,N-Dimethylaniline in environmental samples is depicted below. This process begins with sample collection and preservation, followed by the addition of the N,N-Dimethylaniline-D11 internal standard, extraction of the analyte, and finally, instrumental analysis and data processing.
Caption: Overall workflow for the analysis of N,N-Dimethylaniline.
Materials and Reagents
-
Standards:
-
N,N-Dimethylaniline (purity >99%)
-
N,N-Dimethylaniline-D11 (isotopic purity >98 atom % D, chemical purity >98%)[14]
-
-
Solvents:
-
Methanol (HPLC or GC grade)
-
Acetonitrile (HPLC or GC grade)
-
Dichloromethane (GC grade)
-
Hexane (GC grade)
-
Ethyl acetate (GC grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Reagents:
-
Sodium sulfate (anhydrous)
-
Sodium chloride
-
Hydrochloric acid (trace metal grade)
-
Sodium hydroxide
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
-
Solid Phase Extraction (SPE) Cartridges:
-
Polymeric reversed-phase cartridges (e.g., Oasis HLB)
-
-
Pressurized Liquid Extraction (PLE) materials:
-
Diatomaceous earth
-
Cellulose extraction thimbles
-
Sample Preparation Protocols
Water Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Sample Collection: Collect water samples in amber glass bottles and store at 4°C.
-
Preservation: Acidify the samples to a pH < 2 with hydrochloric acid to improve the stability of the amine.
-
Internal Standard Spiking: To a 500 mL water sample, add a known amount of N,N-Dimethylaniline-D11 solution in methanol to achieve a final concentration of 100 ng/L.
-
pH Adjustment: Adjust the pH of the sample to > 11 with sodium hydroxide. This deprotonates the aniline, making it more soluble in organic solvents.
-
Extraction: Transfer the sample to a 1 L separatory funnel. Add 50 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.
-
Repeat Extraction: Drain the organic layer into a flask. Repeat the extraction two more times with fresh 50 mL portions of dichloromethane.
-
Drying: Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Solvent Exchange: Exchange the solvent to hexane or another solvent compatible with the chosen analytical instrument.
-
Final Volume: Adjust the final volume to 1 mL for analysis.
Soil and Sediment Sample Preparation (Pressurized Liquid Extraction - PLE)
-
Sample Preparation: Homogenize the soil sample and sieve it through a 2 mm mesh to remove large debris.[16]
-
Drying: A portion of the sample should be dried at 105°C to determine the moisture content. For analysis, air-dry the sample or use it as is, correcting the final result for moisture content.[16]
-
Internal Standard Spiking: Weigh 10 g of the homogenized sample into a beaker. Add a known amount of N,N-Dimethylaniline-D11 solution in methanol to achieve a concentration equivalent to 50 µg/kg. Mix thoroughly and allow it to equilibrate for at least 30 minutes.
-
PLE Cell Preparation: Mix the spiked sample with an equal amount of diatomaceous earth and load it into a PLE cell.
-
Extraction: Perform the extraction using a PLE system with the following suggested parameters:
-
Solvent: Dichloromethane or a mixture of acetone and hexane (1:1, v/v).
-
Temperature: 100°C.
-
Pressure: 1500 psi.
-
Static time: 5 minutes (2 cycles).
-
-
Concentration and Cleanup: Concentrate the collected extract to 1 mL. A cleanup step using a silica gel column may be necessary if the extract is heavily contaminated.
-
Final Volume: Adjust the final volume to 1 mL in a suitable solvent for instrumental analysis.
Instrumental Analysis
GC-MS Analysis
Gas chromatography coupled with mass spectrometry is a highly effective method for the analysis of semi-volatile compounds like N,N-Dimethylaniline.
| GC Parameter | Suggested Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | 60°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Parameter | Suggested Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (DMA) | m/z 121[17] |
| Confirmation Ion (DMA) | m/z 120, 105[17] |
| Quantification Ion (DMA-D11) | m/z 132 |
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry offers high selectivity and sensitivity, particularly for water samples that can be directly injected after minimal preparation.
| LC Parameter | Suggested Value |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold 2 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS/MS Parameter | Suggested Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (DMA) | Precursor Ion: 122.1 -> Product Ion: 106.1 |
| MRM Transition (DMA-D11) | Precursor Ion: 133.2 -> Product Ion: 112.2 |
Data Analysis and Quantification
Quantification is based on the principle of isotope dilution. A calibration curve is generated by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte. The concentration of N,N-Dimethylaniline in the samples is then calculated using this calibration curve.
The concentration of the analyte is calculated using the following equation:
Canalyte = (Aanalyte / AIS) * (CIS / RRF)
Where:
-
Canalyte is the concentration of the analyte.
-
Aanalyte is the peak area of the analyte.
-
AIS is the peak area of the internal standard (N,N-Dimethylaniline-D11).
-
CIS is the concentration of the internal standard.
-
RRF is the relative response factor determined from the calibration curve.
Method Validation
To ensure the reliability of the analytical data, a thorough method validation should be performed according to established guidelines, such as those from the U.S. Environmental Protection Agency (EPA).[5][18] Key validation parameters include:
Caption: Essential parameters for analytical method validation.
-
Linearity: Assessed by analyzing a series of calibration standards over the expected concentration range. A correlation coefficient (r²) of >0.99 is typically desired.
-
Accuracy: Determined by spiking blank matrices with known concentrations of N,N-Dimethylaniline and calculating the percent recovery.
-
Precision: Evaluated by analyzing replicate samples at different concentrations to determine the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Table of Expected Performance Data
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (RSD) | < 15% |
| LOD (Water) | < 10 ng/L |
| LOQ (Water) | < 30 ng/L |
| LOD (Soil) | < 5 µg/kg |
| LOQ (Soil) | < 15 µg/kg |
Conclusion
The use of N,N-Dimethylaniline-D11 as an internal standard in an isotope dilution mass spectrometry method provides a highly accurate, precise, and robust approach for the quantification of N,N-Dimethylaniline in challenging environmental matrices. The protocols outlined in this application note offer a reliable framework for researchers and environmental scientists to obtain high-quality data for environmental monitoring and risk assessment. Adherence to proper sample preparation, instrumental analysis, and method validation procedures is essential for ensuring the integrity and defensibility of the analytical results.
References
- N,N-Dimethylaniline: Comprehensive Overview and Applications. (n.d.).
- Method Validation and Peer Review Policies and Guidelines | US EPA. (2025, October 9).
- N,N-Dimethylaniline | 121-69-7. (2025, September 25). ChemicalBook.
- Method Validation and Peer Review Policies and Guidelines | US EPA. (2025, October 1).
- Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). (n.d.).
- Guideline on Isotope Dilution Mass Spectrometry. (2017, May 22). OSTI.GOV.
- Isotope dilution | Mass spectrometry, Trace elements, Quantification. (2025, December 13). Britannica.
- Application of Deuterated Standards in Environmental Sample Analysis: A Guide for Researchers. (n.d.). Benchchem.
- N,N-Dimethylaniline | C8H11N | CID 949. (n.d.). PubChem.
- Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. (2012, November 8). PubMed.
- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024, May 6). Journal of Analytical Atomic Spectrometry.
- What Is Isotope Dilution Mass Spectrometry? - Chemistry For Everyone. (2025, July 11). YouTube.
- Background Material:1997-11-13 N,N-Dimethylaniline. (n.d.).
- N,N-Dimethylaniline | EPA. (n.d.).
- Validation and Peer Review of U.S. Environmental Protection Agency Chemical Methods of Analysis. (2016, February 3).
- N,N-Dimethylaniline-d11. (n.d.). LGC Standards.
- N,N-Dimethylaniline(121-69-7) MS spectrum. (n.d.). ChemicalBook.
- Samples Preparation Method | Soil Analyses Service Center. (n.d.). The University of Kansas.
- N,N-Dimethylaniline-D11 | C8H11N | CID 101367365. (n.d.). PubChem.
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- 18. epa.gov [epa.gov]
Application Note: High-Precision Quantification of N,N-Dimethylaniline using a Deuterated Internal Standard Calibration Curve
Introduction: The Imperative for Precise Genotoxic Impurity Analysis
N,N-Dimethylaniline (DMA) is a tertiary amine used as a versatile intermediate and catalyst in the synthesis of various commercial products, including dyes, resins, and pharmaceuticals.[1][2][3] However, its classification as a potential genotoxic impurity (PGI) necessitates stringent control and accurate quantification in active pharmaceutical ingredients (APIs) and final drug products.[4] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) M7 guideline, recommend controlling such impurities to a Threshold of Toxicological Concern (TTC) to mitigate potential carcinogenic risk.[5][6] A commonly accepted TTC for most genotoxic impurities is 1.5 µg per day, demanding highly sensitive and precise analytical methods for verification.[5]
This application note provides a comprehensive, field-proven protocol for the preparation of calibration curves for N,N-Dimethylaniline using its stable isotope-labeled (deuterated) analogue, N,N-Dimethylaniline-D11 (DMA-D11), as an internal standard (IS). The use of a co-eluting, deuterated internal standard is the gold standard for quantitative mass spectrometry, as it provides the most effective means to correct for analytical variability, including inconsistencies in sample extraction, injection volume, and matrix-induced ion suppression or enhancement.[7][8][9] This protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing a robust framework for accurate trace-level quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Principle of Isotope Dilution Mass Spectrometry
The cornerstone of this method is the principle of isotope dilution. A known, fixed amount of the deuterated internal standard (N,N-Dimethylaniline-D11) is added to every calibration standard, quality control sample, and unknown sample prior to analysis.[8]
Causality Behind the Method: Because DMA-D11 is chemically identical to the target analyte (DMA), it exhibits the same behavior throughout the entire analytical process:
-
Sample Preparation: It experiences the same extraction efficiency and potential for loss as the analyte.[8]
-
Chromatography: It co-elutes with the analyte under identical liquid chromatography conditions.[7][9]
-
Ionization: It is subject to the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[10]
The mass spectrometer differentiates between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. Quantification is therefore not based on the absolute response of the analyte, which can fluctuate, but on the ratio of the analyte's peak area to the internal standard's peak area.[10] This ratio remains stable and proportional to the analyte's concentration, correcting for variations and ensuring the highest degree of accuracy and precision.[7]
Figure 1: Conceptual workflow illustrating how the stable ratio of analyte to internal standard corrects for variability.
Materials and Reagents
-
Chemicals:
-
N,N-Dimethylaniline (Analyte), ≥99% purity
-
N,N-Dimethylaniline-D11 (Internal Standard), ≥98% isotopic purity
-
Methanol (MeOH), LC-MS Grade
-
Acetonitrile (ACN), LC-MS Grade
-
Formic Acid (FA), LC-MS Grade
-
Deionized Water, 18.2 MΩ·cm
-
-
Equipment:
-
Calibrated Analytical Balance (4 or 5 decimal places)
-
Class A Volumetric Flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated Micropipettes
-
Vortex Mixer
-
2 mL Amber Autosampler Vials with Caps
-
A validated LC-MS/MS system
-
Experimental Protocols
The following protocols describe the preparation of stock solutions, calibration standards, and quality control samples. It is critical to maintain meticulous records and use calibrated equipment to ensure data integrity.[11]
Protocol 1: Preparation of Stock Solutions (Primary Standards)
This step creates the concentrated solutions from which all other standards will be prepared.
-
Analyte (DMA) Primary Stock (S1 - 1.0 mg/mL):
-
Accurately weigh approximately 10.0 mg of N,N-Dimethylaniline into a tared weigh boat.
-
Carefully transfer the powder to a 10 mL Class A volumetric flask.
-
Record the exact weight.
-
Add approximately 7 mL of Methanol to dissolve the solid. Vortex gently if necessary.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the 10 mL mark with Methanol. Cap and invert the flask 15-20 times to ensure homogeneity.
-
Calculate the exact concentration in mg/mL. Label clearly and store at 2-8°C, protected from light.
-
-
Internal Standard (DMA-D11) Primary Stock (IS-S1 - 1.0 mg/mL):
-
Follow the exact same procedure as described in step 1, using approximately 10.0 mg of N,N-Dimethylaniline-D11.
-
This stock solution will be used to prepare the working solution for spiking all samples.
-
Calculate the exact concentration, label clearly, and store at 2-8°C, protected from light.
-
Expert Insight: Methanol is selected as the diluent due to its excellent solvating properties for DMA and its compatibility with common reverse-phase LC-MS/MS mobile phases. Storing stock solutions in a refrigerator minimizes solvent evaporation and potential degradation, ensuring solution stability over time.
Protocol 2: Preparation of Intermediate and Working Solutions
-
Analyte Intermediate Stock (S2 - 10 µg/mL):
-
Pipette 100 µL of the DMA Primary Stock (S1, 1.0 mg/mL) into a 10 mL volumetric flask.
-
Dilute to the mark with 50:50 Methanol:Water. Cap and invert to mix. This creates a 10,000 ng/mL solution.
-
-
Internal Standard Working Solution (ISWS - 50 ng/mL):
-
Perform a serial dilution from the IS-S1 stock (1.0 mg/mL) to create a final working solution with a concentration of 50 ng/mL in 50:50 Methanol:Water.
-
Rationale: This single ISWS will be added to every calibration standard, QC, and sample. This ensures that the final concentration of the internal standard is constant across the entire analytical batch, which is a fundamental requirement for the internal standard method.[12]
-
Protocol 3: Preparation of Calibration Curve Standards
This protocol uses serial dilutions from the Analyte Intermediate Stock (S2) to create a calibration curve spanning the desired quantification range. At least five non-zero concentration levels are recommended.[11]
Table 1: Example Dilution Scheme for Calibration Standards
| Standard ID | Concentration (ng/mL) | Volume of S2 (10 µg/mL) | Volume of ISWS (50 ng/mL) | Final Volume with 50:50 MeOH:H₂O |
| BLK | 0 | 0 µL | 500 µL | 1000 µL |
| STD 1 | 1.0 | 10 µL of 100 ng/mL | 500 µL | 1000 µL |
| STD 2 | 2.5 | 25 µL of 100 ng/mL | 500 µL | 1000 µL |
| STD 3 | 10.0 | 10 µL | 500 µL | 1000 µL |
| STD 4 | 50.0 | 50 µL | 500 µL | 1000 µL |
| STD 5 | 100.0 | 100 µL | 500 µL | 1000 µL |
| STD 6 | 250.0 | 250 µL | 500 µL | 1000 µL |
| STD 7 | 500.0 | 500 µL | 500 µL | 1000 µL |
| STD 8 | 1000.0 | 100 µL of S2 | 400 µL | 1000 µL |
*Note: An additional intermediate dilution from S2 (e.g., to 100 ng/mL) may be required for accurately preparing the lowest concentration standards.
Procedure: For each standard, add the specified volume of analyte stock and ISWS to a labeled autosampler vial, then bring to the final volume with the diluent. Cap and vortex thoroughly.
Figure 2: Preparation workflow from primary stocks to final calibration standards.
Protocol 4: Preparation of Quality Control (QC) Samples
Trustworthiness Principle: QCs are prepared from a second, independently weighed primary stock of the analyte to provide an unbiased assessment of the calibration curve's accuracy. This is a mandatory practice in regulated bioanalysis.[13][14]
-
Prepare a separate DMA Primary Stock (S1) as described in section 4.1.
-
From this new stock, prepare QC samples at a minimum of three concentration levels:
-
Low QC (LQC): ~3x the Lower Limit of Quantification (LLOQ) (e.g., 3 ng/mL).
-
Medium QC (MQC): Near the geometric mean of the calibration range (e.g., 75 ng/mL).
-
High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ) (e.g., 800 ng/mL).
-
-
Spike each QC sample with the same ISWS (50 ng/mL) used for the calibration standards.
LC-MS/MS Method and Parameters
The following are typical starting parameters for an LC-MS/MS method. These must be optimized on the specific instrument used for analysis.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Suggested Setting |
| LC System | |
| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold 1 min, return to initial conditions, and equilibrate for 2 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| N,N-Dimethylaniline (DMA) | Q1: 122.1 -> Q3: 106.1 (Example: [M+H]+ -> [M+H-CH₄]+) |
| N,N-Dimethylaniline-D11 | Q1: 133.2 -> Q3: 115.2 (Example: [M+H]+ -> [M+H-CD₃H]+) |
Data Analysis and Acceptance Criteria
-
Integration: Integrate the chromatographic peaks for the analyte and internal standard MRM transitions in all injections.
-
Ratio Calculation: For each injection (standards, QCs, samples), calculate the Peak Area Ratio = (Analyte Peak Area / IS Peak Area).
-
Calibration Curve Construction:
-
Plot the Peak Area Ratio (y-axis) versus the nominal concentration of the analyte (x-axis) for all calibration standards.
-
Perform a linear regression analysis. A weighting factor (typically 1/x or 1/x²) is highly recommended to improve accuracy at the lower end of the curve.[11][15]
-
The resulting equation will be in the form y = mx + b , where 'y' is the peak area ratio and 'x' is the concentration.
-
Table 3: Method Acceptance Criteria
| Parameter | Acceptance Limit | Reference |
| Calibration Curve | ||
| Correlation Coefficient (R²) | ≥ 0.99 | [16] |
| Standard Accuracy | Each point must be within ±15% of the nominal value (±20% for LLOQ). | [13][17] |
| Number of Standards | At least 75% of non-zero standards must meet the accuracy criteria. | [13][17] |
| Quality Controls | ||
| QC Accuracy | The mean concentration for each QC level must be within ±15% of the nominal value. | [13][17] |
| QC Precision (CV%) | The coefficient of variation for each QC level should not exceed 15%. | [13][17] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the preparation of a robust calibration curve for the quantification of N,N-Dimethylaniline. By leveraging the analytical power of a stable isotope-labeled internal standard (N,N-Dimethylaniline-D11) and the sensitivity of LC-MS/MS, this method enables the high degree of accuracy and precision required for the analysis of genotoxic impurities. Adherence to these protocols, combined with established validation practices based on regulatory guidelines, will ensure the generation of reliable, defensible data essential for drug development and manufacturing.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Bioanalysis Zone.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass.
- Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration.
- The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments.
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? (n.d.). ACOLCD.
- How To Make A Calibration Curve: A Guide (2024). (2024, May 23). Ryze Chemie.
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma.
- Preparation of Calibration Curves - A Guide to Best Practice. (2003). National Measurement Laboratory.
- N,N-Dimethylaniline-D11. (n.d.). PubChem.
- Deuterated internal standards and bioanalysis. (n.d.). AptoChem.
- How to Make a Calibration Curve: A Step-by-Step Guide. (2022, July 7). Lab Manager.
- Calibration Curves. (n.d.). ResearchGate.
- Calibration curves: creation and use. (2022, May 4). anvajo.
- A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. (n.d.). National Institutes of Health.
- N,N-Dimethylaniline. (1997, September). California Air Resources Board.
- N,N-Dimethylaniline. (n.d.). PubChem.
- Analytical Methods. (n.d.). Ministry of Food and Drug Safety.
- N,N-Dimethylaniline. (n.d.). Wikipedia.
- Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. (n.d.). National Institute of Health Sciences, Japan.
- N,N-Dimethylaniline 99%. (n.d.). Sigma-Aldrich.
- Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (n.d.). Taylor & Francis Online.
- Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS. (n.d.). ResearchGate.
- Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Guideline on the Limits of Genotoxic Impurities. (2006). European Medicines Agency (EMA).
- Preparation of N,N-dimethylaniline. (n.d.). PrepChem.com.
- M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2023, April 3). International Council for Harmonisation (ICH).
- N,N-Dimethylaniline: Synthesis, applications and toxicity. (2023, May 30). ChemicalBook.
- ICH publishes New Draft Guideline on Genotoxic Impurities. (2013, March 6). ECA Academy.
- Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. (n.d.). Shimadzu.
- Industrial Production of N, N-dimethylaniline. (n.d.). Alfa Chemistry.
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- 4. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. texilajournal.com [texilajournal.com]
- 8. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
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- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
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- 17. fda.gov [fda.gov]
Troubleshooting & Optimization
troubleshooting N,N-Dimethylaniline-D11 internal standard variability
Welcome to the technical support center for the use of N,N-Dimethylaniline-D11 (DMA-D11) as an internal standard in quantitative analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered issues. Our goal is to equip you with the scientific rationale and practical steps to ensure the reliability and accuracy of your analytical data.
Introduction to N,N-Dimethylaniline-D11 as an Internal Standard
N,N-Dimethylaniline-D11 is a stable isotope-labeled (SIL) internal standard commonly employed in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The eleven deuterium atoms provide a distinct mass shift from the unlabeled analyte, N,N-Dimethylaniline, allowing for precise quantification. As a tertiary amine, its chemical properties, including a basic nature, influence its behavior during sample preparation and analysis[2][3]. Understanding these properties is crucial for troubleshooting variability in its response.
This guide will address common questions and issues related to DMA-D11 variability, categorized by the analytical workflow stage.
Part 1: Troubleshooting Guide - A Question & Answer Approach
Section 1: Stock and Working Solution Integrity
Question 1: I'm observing a gradual decrease in the DMA-D11 signal over a series of injections. What could be the cause?
Answer:
A declining signal for your internal standard across a run often points to stability issues with your working solution. N,N-Dimethylaniline is known to slowly oxidize and darken when exposed to air[2]. This degradation can occur in your stock and working solutions, leading to a lower effective concentration of the internal standard over time.
Troubleshooting Steps:
-
Solution Preparation and Storage:
-
Solvent Choice: Prepare stock solutions in a non-aqueous, aprotic solvent like acetonitrile or methanol.
-
Inert Atmosphere: After preparation, overlay the solution with an inert gas (nitrogen or argon) before capping to minimize exposure to oxygen.
-
Storage Conditions: Store stock solutions at low temperatures (2-8°C or -20°C) and protected from light to slow down degradation. N,N-Dimethylaniline is stable under recommended storage conditions[4].
-
Fresh Working Solutions: Prepare fresh working solutions daily from the stock to ensure consistency.
-
-
Experimental Protocol: Verifying Stock Solution Integrity
-
Prepare a fresh stock solution of DMA-D11.
-
Create a new working solution from this fresh stock.
-
Prepare a second working solution from your existing (older) stock at the same concentration.
-
Analyze both working solutions multiple times and compare the peak areas. A significantly lower and more variable signal from the older solution indicates degradation.
-
Question 2: My DMA-D11 response is inconsistent between different batches of working solutions prepared on different days. Why is this happening?
Answer:
This issue often stems from inconsistencies in solution preparation or storage. Given that N,N-Dimethylaniline is a yellowish to brownish oily liquid, ensuring complete dissolution and accurate concentration is key[2].
Troubleshooting Steps:
-
Accurate Pipetting: Use calibrated pipettes and verify your technique, especially when handling small volumes for dilution.
-
Thorough Mixing: Ensure the stock solution is completely homogenous before taking an aliquot. Vortex the solution thoroughly before each use.
-
Solvent Evaporation: Be mindful of solvent evaporation from your working solutions, especially if they are left on the autosampler for extended periods. This can concentrate the internal standard, leading to an artificially high response. Use autosampler vials with proper septa to minimize evaporation.
Section 2: Sample Preparation and Matrix Effects
Question 3: The DMA-D11 signal is significantly lower in my extracted samples compared to my calibration standards prepared in a clean solvent. What is causing this suppression?
Answer:
This is a classic example of a matrix effect, specifically ion suppression. Components in your biological matrix (e.g., salts, phospholipids, proteins) can co-elute with DMA-D11 and interfere with its ionization in the mass spectrometer source, leading to a reduced signal[5]. Electrospray ionization (ESI) is particularly susceptible to this phenomenon[5].
Troubleshooting Workflow for Matrix Effects
Caption: A workflow for diagnosing and mitigating matrix effects impacting the internal standard.
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis.
-
Solid-Phase Extraction (SPE): This is often more effective than liquid-liquid extraction (LLE) or protein precipitation (PPT) at removing matrix components. Experiment with different SPE sorbents (e.g., mixed-mode, polymeric) to find the one that provides the cleanest extract.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH. Since N,N-Dimethylaniline is a basic compound, its solubility is pH-dependent[2]. Adjusting the pH of the aqueous phase can improve its partitioning into the organic solvent while leaving some matrix components behind.
-
-
Chromatographic Separation: If you cannot remove the interferences, try to chromatographically separate them from your internal standard.
-
Modify Gradient: Adjust the mobile phase gradient to better resolve the DMA-D11 peak from co-eluting matrix components.
-
Change Column Chemistry: A different stationary phase may provide a different selectivity and resolve the interference.
-
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may also dilute your analyte of interest below the limit of quantification.
Question 4: I'm observing isotopic exchange with my DMA-D11. Is this possible and how can I prevent it?
Answer:
While the deuterium labels on the aromatic ring and the methyl groups of N,N-Dimethylaniline-D11 are generally stable, isotopic exchange is a possibility under certain conditions, particularly with prolonged exposure to strongly acidic or basic environments, or in the presence of certain metal catalysts.
Troubleshooting Steps:
-
pH Control: Avoid extreme pH conditions during sample preparation and in your final extract. N,N-Dimethylaniline's solubility is higher in acidic conditions (pH < 5) and lower in basic conditions (pH > 7)[2]. Neutralize your samples if possible before injection.
-
Solvent Choice: Use aprotic solvents for storing your stock and working solutions.
-
Evaluate Deuterium Placement: If you continue to suspect exchange, and if other deuterated analogues are available, consider one with deuterium atoms in less exchange-prone positions. However, for DMA-D11, the labeling is generally robust.
Section 3: Instrument and Data Analysis
Question 5: The peak shape for DMA-D11 is poor (e.g., tailing, fronting). How can I improve it?
Answer:
Poor peak shape for a basic compound like N,N-Dimethylaniline can be due to interactions with the analytical column or issues with the mobile phase.
Troubleshooting Steps:
-
Mobile Phase pH (for LC-MS):
-
The charge state of DMA-D11 is pH-dependent. If the mobile phase pH is close to its pKa, you can get a mixture of ionized and neutral forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of N,N-Dimethylaniline. An acidic mobile phase (e.g., pH 2-4) will ensure it is consistently in its protonated form, which often results in better peak shape on C18 columns.
-
-
Column Choice:
-
Residual silanols on silica-based columns can interact with basic analytes, causing peak tailing.
-
Solution: Use a column with end-capping or a hybrid particle technology to minimize these secondary interactions.
-
-
Injector and Transfer Line Temperature (for GC-MS):
-
Ensure the temperatures are appropriate for the volatility of N,N-Dimethylaniline to prevent condensation or degradation.
-
Question 6: My analyte-to-internal standard area ratio is highly variable, even though the DMA-D11 signal seems stable. What should I investigate?
Answer:
This indicates that the internal standard is not adequately compensating for variability in the analyte's response. This can happen if the analyte and internal standard are affected differently by matrix effects or other experimental variables.
Troubleshooting Steps:
-
Co-elution: Ensure that your analyte and DMA-D11 co-elute as closely as possible. If they separate chromatographically, they may be exposed to different matrix components, leading to differential ion suppression or enhancement.
-
Source Conditions: Optimize your mass spectrometer's source parameters (e.g., spray voltage, gas flows, temperature) to ensure stable ionization for both the analyte and the internal standard.
-
Linear Range: Confirm that both the analyte and DMA-D11 are within the linear range of the detector. If the internal standard signal is too high and saturating the detector, it will not vary linearly with injection volume or ionization efficiency, and therefore will not provide proper correction.
Part 2: Experimental Protocols & Data Presentation
Protocol 1: Preparation of N,N-Dimethylaniline-D11 Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of DMA-D11.
Materials:
-
N,N-Dimethylaniline-D11 (neat material or certified solution)
-
High-purity solvent (e.g., LC-MS grade acetonitrile or methanol)
-
Calibrated analytical balance
-
Calibrated volumetric flasks and pipettes
-
Amber glass vials with PTFE-lined caps
-
Inert gas (nitrogen or argon)
Procedure:
-
Stock Solution (e.g., 1 mg/mL): a. Accurately weigh the required amount of DMA-D11 neat material. b. Quantitatively transfer the material to a volumetric flask. c. Add a portion of the solvent, vortex to dissolve completely. d. Bring the solution to the final volume with the solvent. e. Overlay the solution with inert gas, cap tightly, and store at 2-8°C, protected from light.
-
Working Solution (e.g., 100 ng/mL): a. Allow the stock solution to come to room temperature. b. Perform serial dilutions using calibrated pipettes and volumetric flasks to achieve the desired final concentration. c. Transfer the working solution to an amber autosampler vial. d. Prepare fresh daily or as stability data permits.
Table 1: Recommended Performance Criteria for DMA-D11 Internal Standard
| Parameter | Acceptance Criteria | Rationale |
| Peak Area Reproducibility | %CV ≤ 15% across the batch | Ensures consistent instrument performance and sample processing. |
| Retention Time Stability | ± 0.2 minutes of the average | Confirms chromatographic stability. |
| Signal-to-Noise Ratio (S/N) | > 20:1 | Guarantees reliable peak integration. |
| Matrix Factor | 0.85 - 1.15 | Indicates minimal ion suppression or enhancement. |
Part 3: Final Recommendations and Best Practices
-
Method Validation is Key: Thoroughly validate your method, including assessments of selectivity, matrix effects, and stability of DMA-D11 in the specific biological matrix you are analyzing.
-
System Suitability: Begin each analytical run with a system suitability test to ensure your instrument is performing correctly before injecting valuable samples. This should include injections of your working internal standard solution.
-
Monitor Trends: Keep a record of the DMA-D11 response over time and across different studies. This can help you identify gradual changes in instrument performance or issues with reagent stability.
By systematically addressing potential sources of variability, from solution preparation to data analysis, you can ensure that N,N-Dimethylaniline-D11 serves as a robust and reliable internal standard in your quantitative assays.
References
- European Pharmacopoeia. (2023). 2.4.26. N,N-Dimethylaniline.
-
Scribd. (n.d.). Gas Chromatography Methods for N,N-Dimethylaniline. Retrieved from [Link]
-
Barbieri, A., De Gennaro, M., Di Stefano, S., Lanzalunga, O., Lapi, A., Mazzonna, M., ... & Ticconi, B. (2015). Isotope effect profiles in the N-demethylation of N,N-dimethylanilines: a key to determine the pK(a) of nonheme Fe(III)-OH complexes. Chemical Communications, 51(24), 5032-5035. doi:10.1039/c5cc00411j. Retrieved from [Link]
- Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2012). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables.
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylaniline-D11. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Isotope Effect Profiles in the N-demethylation of N,N-dimethylanilines. A Key to Determine the pKa of. Retrieved from [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019-3030.
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
Sources
- 1. scribd.com [scribd.com]
- 2. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]
- 3. Actylis - N,N-Dimethylaniline - Acid Scavenger - Intermediate - Amines [solutions.actylis.com]
- 4. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N,N-Dimethylaniline-D11 LC-MS/MS Parameters
Welcome to the technical support guide for the analysis of N,N-Dimethylaniline-D11 (DMA-D11) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This center is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. As your virtual application scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Introduction to DMA-D11 Analysis
N,N-Dimethylaniline (DMA) is a tertiary amine used as a solvent, a reagent in chemical synthesis, and an accelerator in polymerization. Due to its potential toxicity and widespread use, sensitive and specific analytical methods are required for its quantification in various matrices. N,N-Dimethylaniline-D11 is the stable isotope-labeled (SIL) internal standard for DMA. The use of a deuterated internal standard is critical in LC-MS/MS analysis as it is chemically identical to the analyte, co-elutes chromatographically, and experiences similar ionization effects, thereby correcting for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[1][2][3] Achieving reliable quantification hinges on a well-optimized LC-MS/MS method.[4]
Section 1: Foundational LC-MS/MS Parameters
A robust method begins with optimized instrument parameters. The following tables provide a validated starting point for your experiments. These parameters should be fine-tuned for your specific instrument and matrix.
Table 1: Recommended Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | C18 columns provide excellent retention and separation for small aromatic amines like DMA. Smaller particle sizes (sub-2 µm) offer higher efficiency and better peak shapes. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier protonates the tertiary amine of DMA, improving peak shape by minimizing interactions with residual silanols on the silica-based column packing.[5] It also promotes efficient electrospray ionization (ESI) in positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent that provides good elution strength and is MS-friendly. Maintaining the acidic modifier in the organic phase ensures consistent pH throughout the gradient. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min | A rapid gradient is often sufficient for separating DMA from early-eluting matrix components. Adjust the gradient steepness based on the complexity of your sample matrix to ensure separation from interferences. |
| Flow Rate | 0.4 mL/min | This flow rate is suitable for a 2.1 mm ID column, providing a balance between analysis speed and chromatographic efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, improving peak efficiency and reducing run times. It can also help mitigate secondary interactions. |
| Injection Volume | 5 µL | This is a typical injection volume. It should be optimized to avoid column overloading and detector saturation, especially for high-concentration samples. |
Table 2: Optimized Mass Spectrometry (MS/MS) Parameters
The following Multiple Reaction Monitoring (MRM) transitions and settings are crucial for selective and sensitive detection. These must be optimized by infusing a standard solution of DMA-D11 directly into the mass spectrometer.[6][7]
| Parameter | N,N-Dimethylaniline (Analyte) | N,N-Dimethylaniline-D11 (IS) | Rationale & Expert Insights |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | The amine group is readily protonated, making positive mode ESI highly efficient for this class of compounds. |
| Precursor Ion (Q1) | m/z 122.1 | m/z 133.2 | These values correspond to the [M+H]⁺ ions for DMA and DMA-D11, respectively. |
| Product Ion (Q3) - Quantifier | m/z 106.1 | m/z 112.1 | This is typically the most intense and stable fragment ion, used for quantification to ensure maximum sensitivity. |
| Product Ion (Q3) - Qualifier | m/z 77.1 | m/z 82.1 | A second, less intense fragment is monitored to confirm the identity of the analyte, increasing the confidence of the results. The ratio of quantifier to qualifier should be consistent across all samples and standards. |
| Cone Voltage (CV) | 25 V (Instrument Dependent) | 25 V (Instrument Dependent) | The cone voltage needs to be optimized to maximize the intensity of the precursor ion while minimizing in-source fragmentation.[6][8] |
| Collision Energy (CE) | 20 eV (Instrument Dependent) | 20 eV (Instrument Dependent) | Collision energy is optimized for each MRM transition to yield the most abundant and stable product ion signal.[8][9] This is a critical step for achieving the best sensitivity. |
Section 2: Step-by-Step Experimental Workflow
A validated workflow ensures reproducibility. The following diagram and protocol outline the key steps from sample receipt to final data analysis.
Diagram: General LC-MS/MS Workflow for DMA-D11 Analysis
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peak Shape for N,N-Dimethylaniline-D11
Welcome to the technical support guide for the chromatographic analysis of N,N-Dimethylaniline-D11. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape for this and other basic analytes. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the chromatographic principles at play.
The Core Challenge: Why Basic Compounds Exhibit Poor Peak Shape
N,N-Dimethylaniline is a tertiary amine, making it a basic compound. In reversed-phase HPLC, basic compounds are notoriously prone to exhibiting poor peak shapes, most commonly peak tailing.[1][2] This issue stems primarily from secondary-site interactions between the analyte and the stationary phase.
The fundamental cause is the interaction of the positively charged (protonated) basic analyte with negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of silica-based column packing materials.[2][3][4] While the primary retention mechanism in reversed-phase chromatography is hydrophobic interaction with the bonded phase (e.g., C18), these secondary ionic interactions create multiple, competing retention mechanisms. This leads to a portion of the analyte molecules being retained more strongly, resulting in a "tail" on the chromatographic peak.
This guide provides a systematic approach to diagnose and remedy these issues, ensuring robust and reliable analytical results.
Troubleshooting Guide: A Systematic Approach to Peak Shape Improvement
This section is designed as a logical workflow to diagnose the root cause of poor peak shape for N,N-Dimethylaniline-D11.
Q1: My peak for N,N-Dimethylaniline-D11 is tailing significantly. Where should I begin my investigation?
A: A systematic approach is crucial. Before modifying the method's chemistry, you must first determine if the issue is isolated to your basic analyte or if it's a general system problem.
-
Analyze the Entire Chromatogram: Carefully observe the peak shapes of all other compounds in your chromatogram, if any are present.
-
If only N,N-Dimethylaniline-D11 (and other bases) are tailing: The problem is almost certainly chemical in nature and related to adverse secondary interactions with the column. Proceed to Q3 .
-
If all peaks in the chromatogram are tailing or broad: The issue is likely related to the HPLC system or a physical problem with the column. Proceed to Q2 .
-
-
Consult the Troubleshooting Workflow: Use the following diagram to guide your decision-making process.
Caption: Troubleshooting workflow for poor peak shape.
Q2: How can I confirm and resolve HPLC system or physical column issues?
A: Systemic problems often manifest as broad or tailing peaks for all analytes. Here’s how to investigate:
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening. Ensure all connections use the shortest possible length of narrow-bore (e.g., 0.005" I.D.) tubing.
-
Column Void or Blocked Frit: Over time, pressure fluctuations can create a void at the head of the column, or particulates from the sample or system can block the inlet frit.[4][5]
-
Diagnosis: A sudden drop in backpressure or split peaks can indicate a void. A steady increase in backpressure suggests a blockage.[6]
-
Solution: First, try disconnecting the column and reversing it (if the manufacturer permits). Flush the column to waste with a strong solvent to dislodge particulates from the frit.[4] If this fails, the column may need to be replaced. Using guard columns and in-line filters is a crucial preventative measure.[5]
-
Q3: What is the specific chemical interaction causing my N,N-Dimethylaniline-D11 to tail?
A: The primary cause is the electrostatic interaction between the protonated tertiary amine of your analyte and ionized silanol groups on the silica stationary phase.
-
Mechanism: At a typical mobile phase pH (e.g., 4-7), residual silanol groups on the silica surface deprotonate, becoming anionic (Si-O⁻). Simultaneously, the basic N,N-Dimethylaniline (pKa ~5.1) becomes protonated and cationic. The strong attraction between these oppositely charged species provides a secondary retention mechanism, causing peak tailing.[3][4]
Caption: Interaction between protonated analyte and ionized silanol.
Q4: How can I use the mobile phase to eliminate these unwanted interactions?
A: You can manipulate the mobile phase chemistry in several ways to suppress silanol interactions. The choice often depends on your detection method (e.g., UV vs. Mass Spectrometry).
-
Operate at Low pH: This is the most common and effective strategy. By lowering the mobile phase pH to between 2 and 3, you protonate the silanol groups, neutralizing their negative charge (Si-O⁻ → Si-OH).[1][7] This eliminates the ionic attraction. At this low pH, N,N-Dimethylaniline-D11 will be fully protonated, ensuring consistent interaction with the stationary phase.
-
Use Mobile Phase Additives (Competing Bases): Adding a small concentration of another basic compound, like triethylamine (TEA), can "mask" the active silanol sites.[2][7] The competing base will preferentially interact with the silanols, preventing the analyte from doing so.[1][7] Caution: TEA and similar additives are not volatile and will suppress ionization in mass spectrometry. This approach is generally for UV detection only.
-
Select an Appropriate Buffer: The buffer should have a pKa close to the target pH to provide stable control. For MS compatibility, volatile buffers are required.
| Mobile Phase Additive | Typical Conc. | Pros | Cons | MS Compatible? |
| Formic Acid | 0.1% | Volatile, simple, provides low pH. | Weak acid, may not be sufficient for severe tailing. | Yes [8] |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Strong acid, excellent for peak shape. | Strong ion-pairing agent, causes significant ion suppression. | No |
| Ammonium Formate/Acetate | 5-20 mM | Provides buffering capacity, can improve peak shape.[9] | Can reduce sensitivity compared to acids alone. | Yes |
| Triethylamine (TEA) | ~5-10 mM | Very effective silanol suppressor.[7] | Not volatile, shortens column life, strong baseline effects. | No[10] |
Q5: My mobile phase adjustments aren't enough. Could the column be the issue, and what are my alternatives?
A: Absolutely. If mobile phase optimization fails, the column itself is the next logical target.
-
Use Modern, High-Purity Columns: Older columns ("Type A" silica) had significant metal impurities that increased silanol activity. Modern "Type B" silica is high-purity and extensively end-capped .[1][11] End-capping is a process where most residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilane), making them inert.[11] Ensure you are using a modern, high-quality, fully end-capped column.
-
Consider Alternative Stationary Phases: If a standard C18 column is not sufficient, several other options are designed specifically for basic compounds:
-
Embedded Polar Group (EPG) Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This helps to shield the analyte from residual silanols and allows the use of highly aqueous mobile phases without phase collapse.
-
Hybrid Silica/Polymer Phases: These columns are built on a hybrid organic/inorganic particle that is more resistant to high pH and has fewer active silanol sites. They offer excellent peak shape for bases across a wider pH range.[12]
-
Non-Silica-Based Phases: For methods requiring very high pH (to neutralize the basic analyte), polymer-based columns (e.g., polystyrene-divinylbenzene) can be used as they are stable up to pH 13 or 14.[1][13]
-
Frequently Asked Questions (FAQs)
Q: What are the ideal starting conditions for developing a new HPLC method for N,N-Dimethylaniline-D11? A: A good starting point would be:
-
Column: A modern, end-capped C18 column (e.g., 100 x 2.1 mm, <3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A generic scouting gradient (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: Appropriate for the column dimensions.
-
Temperature: 30-40 °C.
Q: I am using N,N-Dimethylaniline-D11 as an internal standard. Its retention time is slightly earlier than the non-deuterated N,N-Dimethylaniline. Is this normal? A: Yes, this is a known and expected phenomenon. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[14] This is due to the subtle electronic and hydrophobic differences caused by the carbon-deuterium bond being slightly shorter and stronger than the carbon-hydrogen bond. This should not affect quantification as long as the peak is integrated correctly.
Q: What is column overload, and how can I tell if it's affecting my peak shape? A: Column overload occurs when the amount of sample injected exceeds the capacity of the stationary phase. This typically results in a "shark-fin" or fronting peak shape, which is the opposite of tailing. To check for overload, simply prepare and inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). If the peak shape improves and becomes more symmetrical at lower concentrations, you are likely overloading the column.
Detailed Experimental Protocols
Protocol 1: Column Flushing and Cleaning
If you suspect a column is contaminated or has a blocked frit, this procedure can help restore performance.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.
-
Reverse Column Direction: Connect the column outlet to the pump outlet. Verify with the manufacturer that your specific column can be back-flushed.
-
Flush with a Series of Solvents: Flush the column with 10-20 column volumes of each of the following solvents, moving from polar to non-polar.
-
Reagent Grade Water (to remove buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol (an excellent cleaning solvent)
-
Hexane (if compatible with your system and you suspect very non-polar contaminants)
-
Isopropanol
-
-
Re-equilibrate: Turn the column back to its normal flow direction, reconnect it to the detector, and equilibrate with your mobile phase until a stable baseline is achieved.
References
- Benchchem. (n.d.). Troubleshooting poor peak shape in the chromatographic analysis of normetanephrine.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- HPLC Troubleshooting Guide. (n.d.).
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Javadi, G. (2023, August 10). Why it matters and how to get good peak shape. Agilent Technologies.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- McCalley, D. V. (2004). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC.
- Shimadzu. (n.d.). Abnormal Peak Shapes.
- Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- Skyline Support. (2021, March 23). Retention Time shifts using deuterated internal standards.
- HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes.
- Rosés, M., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
- Dong, M. W. (2018).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Performance of amines as silanol suppressors in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. halocolumns.com [halocolumns.com]
- 14. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
Technical Support Center: N,N-Dimethylaniline-D11
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for troubleshooting issues related to the use of N,N-Dimethylaniline-D11, a stable isotope-labeled internal standard. Authored from the perspective of a Senior Application Scientist, this document addresses common challenges, particularly unexpected deuterium exchange, to ensure the accuracy and integrity of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is N,N-Dimethylaniline-D11 and why is it used? N,N-Dimethylaniline-D11 is a form of N,N-Dimethylaniline where eleven hydrogen atoms have been replaced by their stable isotope, deuterium. It is primarily used as an internal standard in quantitative mass spectrometry (MS) applications, such as liquid chromatography-mass spectrometry (LC-MS).[1][2] Because it is chemically almost identical to the non-labeled analyte, it co-elutes during chromatography and experiences similar ionization effects and sample preparation losses.[3][4] This allows for accurate correction of analytical variability, improving the precision and reproducibility of quantification.[2]
Q2: Which deuterium atoms in N,N-Dimethylaniline-D11 are susceptible to exchange? N,N-Dimethylaniline-D11 contains two types of C-D bonds: those on the two methyl groups (D6) and those on the aromatic ring (D5). The deuterium atoms on the aromatic ring are more susceptible to exchange, particularly under acidic or basic conditions.[5][6] This is because the aromatic ring can be activated towards electrophilic substitution, where a proton (H+) from the environment replaces a deuteron (D+). The methyl deuterons are generally more stable.
Q3: What are the ideal storage and handling conditions for N,N-Dimethylaniline-D11? To maintain isotopic and chemical purity, proper handling is crucial.[7][8]
-
Storage: Store the compound in a cool, dry, and dark place, such as a refrigerator (2-8°C), in a tightly sealed container to protect it from moisture and light.[8][9] For long-term storage, consider freezing at -20°C or below.[8]
-
Handling: Many deuterated compounds are hygroscopic (readily absorb moisture).[8][10] Handle the solid and prepare stock solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture, which is a source of exchangeable protons.[7][8]
-
Solvents: Prepare stock solutions in high-purity, anhydrous aprotic solvents like acetonitrile, dioxane, or dichloromethane. Avoid protic solvents such as methanol or water for primary stocks.
Q4: How do I verify the isotopic purity of a new lot of N,N-Dimethylaniline-D11? Always review the Certificate of Analysis (CoA) provided by the manufacturer, which specifies the isotopic enrichment and chemical purity.[11] To independently verify, infuse a diluted solution of the standard directly into the mass spectrometer. Acquire a high-resolution full-scan mass spectrum to observe the isotopic distribution and compare it to the theoretical pattern.[11] This check ensures the standard meets the required specifications (typically ≥98% isotopic enrichment) before use in quantitative assays.[2]
Troubleshooting Guide: Deuterium Exchange Issues
Unexpected loss of deuterium from an internal standard can severely compromise data accuracy. This section addresses the most common issue: observing signals for lower-mass isotopologues (e.g., D10, D9) in your analysis.
Problem: Loss of Isotopic Purity / Observation of Back-Exchange
You observe a significant decrease in the signal for the fully deuterated (D11) standard and a corresponding increase in signals for partially deuterated forms (D10, D9, etc.).
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of deuterium exchange.
Caption: Troubleshooting workflow for deuterium exchange issues.
Cause 1: Acid- or Base-Catalyzed Exchange
-
Explanation: The deuterium atoms on the electron-rich aniline ring are susceptible to electrophilic aromatic substitution, where a proton (H+) from the solvent or buffer replaces a deuteron (D+). This process is significantly accelerated under strongly acidic or basic conditions.[5][6] In acidic solutions, the reaction proceeds via protonation of the ring, while in basic solutions, it can occur through deprotonation mechanisms.
-
Evidence: The issue is more pronounced in LC-MS methods using mobile phases with low pH (e.g., containing formic or trifluoroacetic acid) or high pH.
-
Solution:
-
Modify Mobile Phase: If possible, adjust the mobile phase pH to a more neutral range (e.g., pH 6-8) using a suitable buffer like ammonium acetate or ammonium formate.
-
Reduce Residence Time: Minimize the time the sample spends in the acidic/basic mobile phase before analysis. Use a well-timed autosampler sequence.
-
Lower Temperature: Perform the chromatography at a lower temperature to reduce the rate of the exchange reaction.[8]
-
Cause 2: Protic Solvents and Moisture Contamination
-
Explanation: Protic solvents (e.g., water, methanol, ethanol) contain readily exchangeable protons.[8] Atmospheric moisture absorbed during sample preparation or storage can also act as a proton source, leading to isotopic dilution.[7][10]
-
Evidence: The problem worsens over time as stock solutions age or if sample preparation is performed in a humid environment. You may see higher-than-expected water adducts in the mass spectrum.
-
Solution:
-
Use Aprotic Solvents: Prepare stock and working solutions in high-purity, anhydrous aprotic solvents (e.g., acetonitrile).[8]
-
Inert Atmosphere: Weigh the standard and prepare solutions under an inert atmosphere (e.g., in a glove box or under a stream of dry nitrogen) to prevent moisture uptake.[7][9]
-
Proper Glassware: Use glassware that has been oven-dried to remove residual moisture.[10]
-
Cause 3: Sample Matrix Effects
-
Explanation: The inherent pH of the sample matrix (e.g., acidic urine, certain cell culture media) can create a localized environment that promotes deuterium exchange upon addition of the internal standard.
-
Evidence: The exchange is observed in processed samples but not when the standard is analyzed alone in the mobile phase.
-
Solution:
-
Buffer the Sample: Neutralize or buffer the sample matrix immediately after collection or before the addition of the internal standard.
-
Optimize Extraction: Use a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method that rapidly separates the analyte and internal standard from the problematic matrix. Add the internal standard just before the final evaporation and reconstitution step if exchange during extraction is suspected.
-
Experimental Protocol: Stability Assessment
This protocol allows you to systematically test the stability of N,N-Dimethylaniline-D11 in your specific analytical conditions.
Objective: To determine if the mobile phase, sample matrix, or solvent causes deuterium exchange.
Methodology:
-
Prepare Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of N,N-Dimethylaniline-D11 and dissolve in 1 mL of anhydrous acetonitrile.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in anhydrous acetonitrile.
-
-
Incubation Conditions (Prepare in triplicate):
-
Control: 10 µL of Working Solution + 990 µL of anhydrous acetonitrile.
-
Mobile Phase Test: 10 µL of Working Solution + 990 µL of your LC mobile phase.
-
Matrix Test: 10 µL of Working Solution + 990 µL of a blank, extracted sample matrix (reconstituted in mobile phase).
-
-
Time Course Analysis:
-
Vortex each solution gently.
-
Analyze each solution by LC-MS or flow injection-MS immediately (T=0).
-
Cap the vials tightly and let them stand on the autosampler bench at room temperature.
-
Re-analyze the solutions at specific time points (e.g., T=1h, 4h, 8h, 24h).
-
-
Data Analysis:
-
Monitor the ion signals for the D11, D10, and D9 isotopologues of N,N-Dimethylaniline.
-
Calculate the percentage of the D11 signal relative to the total signal of all monitored isotopologues at each time point.
-
Plot the % D11 signal vs. time for each condition.
-
Data Interpretation Table:
| Condition | Expected Outcome if Stable | Indication of Instability |
| Control | >98% of the signal remains as D11 across all time points. | Signal loss indicates inherent instability or solvent contamination. |
| Mobile Phase | >98% of the signal remains as D11. | A significant decrease in the D11 signal over time points to mobile phase-induced exchange. |
| Matrix | >98% of the signal remains as D11. | A rapid decrease in the D11 signal indicates a strong matrix effect promoting exchange. |
Underlying Mechanisms of Deuterium Exchange
Understanding the chemical mechanism is key to preventing the issue. The primary route for deuterium loss from the aromatic ring of N,N-Dimethylaniline-D11 is through an Electrophilic Aromatic Substitution (EAS) reaction.
Sources
- 1. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. texilajournal.com [texilajournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 9. labinsights.nl [labinsights.nl]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Ion Suppression with N,N-Dimethylaniline-D11
Welcome to the technical support center for the robust analysis of N,N-Dimethylaniline utilizing its deuterated analog, N,N-Dimethylaniline-D11. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ion suppression in liquid chromatography-mass spectrometry (LC-MS) and to ensure the generation of high-quality, reliable data. Here, we will delve into the mechanistic underpinnings of ion suppression, provide actionable troubleshooting guides, and present detailed experimental protocols to empower you in your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of N,N-Dimethylaniline?
A1: Ion suppression is a matrix effect that occurs in the ion source of a mass spectrometer, leading to a decreased ionization efficiency of the analyte of interest, in this case, N,N-Dimethylaniline.[1][2] This phenomenon is caused by co-eluting compounds from the sample matrix that compete with the analyte for ionization or alter the physical and chemical properties of the droplets in the ion source.[3] The consequence is a reduced signal intensity, which can lead to inaccurate and imprecise quantification, and in severe cases, false-negative results.[4]
Q2: What are the most common sources of ion suppression in bioanalysis of N,N-Dimethylaniline?
A2: In bioanalytical matrices such as plasma, serum, and urine, the primary culprits for ion suppression are phospholipids from cell membranes.[3][5] These molecules are often co-extracted with the analyte and can elute in the same chromatographic window. Other sources include salts, proteins, and formulation excipients from dosing vehicles.[1][6]
Q3: How does N,N-Dimethylaniline-D11 help in minimizing the impact of ion suppression?
A3: N,N-Dimethylaniline-D11 is a stable isotope-labeled internal standard (SIL-IS). The fundamental principle behind its use is that it is chemically identical to the unlabeled analyte, N,N-Dimethylaniline, and therefore exhibits nearly identical behavior during sample preparation, chromatography, and ionization.[7] Ideally, it co-elutes with the analyte and experiences the same degree of ion suppression. By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.
Q4: Can there be a chromatographic separation between N,N-Dimethylaniline and N,N-Dimethylaniline-D11?
A4: While SIL-IS are designed to co-elute, a slight chromatographic shift due to the deuterium isotope effect can sometimes be observed in reversed-phase chromatography. This is because deuterium atoms can have a minor influence on the molecule's hydrophobicity. While often negligible, it is crucial to verify the co-elution of N,N-Dimethylaniline and N,N-Dimethylaniline-D11 during method development. A significant separation would violate the core assumption of using a SIL-IS and could lead to erroneous results if the two compounds elute in regions with different levels of ion suppression.
Q5: What are the key physicochemical properties of N,N-Dimethylaniline to consider for method development?
A5: Understanding the properties of N,N-Dimethylaniline is crucial for developing a robust LC-MS method. Key properties include:
-
Molecular Formula: C₈H₁₁N
-
Molecular Weight: 121.18 g/mol
-
Boiling Point: 193-194 °C
-
Solubility: Insoluble in water, soluble in organic solvents like ethanol and ether.
-
pKa: As a tertiary amine, N,N-Dimethylaniline is basic. Its retention in reversed-phase chromatography will be highly dependent on the mobile phase pH.[8][9][10] At a pH well below its pKa, it will be protonated and less retained.
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Ion Suppression
A critical first step in mitigating ion suppression is to determine if and where it is occurring in your chromatogram.
This experiment provides a qualitative assessment of ion suppression across the entire chromatographic run.
Methodology:
-
Prepare an Infusion Solution: Create a solution of N,N-Dimethylaniline in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal on your mass spectrometer.
-
Set up the Infusion: Use a syringe pump to deliver the infusion solution at a constant flow rate (e.g., 10 µL/min) into the LC flow path between the analytical column and the mass spectrometer's ion source using a T-fitting.
-
Establish a Stable Baseline: Start the infusion and allow the N,N-Dimethylaniline signal to stabilize, creating a consistent baseline.
-
Inject a Blank Matrix Sample: Inject an extract of a blank biological matrix (that has undergone your complete sample preparation procedure) onto the LC column.
-
Monitor the Signal: A dip in the stable baseline signal indicates a region of ion suppression. Conversely, a rise in the baseline would indicate ion enhancement.
Caption: Workflow for a post-column infusion experiment.
This procedure allows for the quantitative assessment of ion suppression.
Methodology:
-
Prepare Set A (Neat Solution): Prepare a standard solution of N,N-Dimethylaniline and N,N-Dimethylaniline-D11 in a clean solvent (e.g., mobile phase) at a known concentration.
-
Prepare Set B (Post-Extraction Spike): Take a blank biological matrix sample and process it through your entire sample preparation procedure. After the final step, spike the extract with N,N-Dimethylaniline and N,N-Dimethylaniline-D11 to the same final concentration as in Set A.
-
Analyze Both Sets: Inject both sets of samples into the LC-MS system and record the peak areas.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Data Interpretation:
| Analyte | Peak Area (Set A - Neat) | Peak Area (Set B - Post-Extraction Spike) | Matrix Effect (%) |
| N,N-Dimethylaniline | 2,500,000 | 1,500,000 | 60% |
| N,N-Dimethylaniline-D11 | 2,450,000 | 1,470,000 | 60% |
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. In this example, both the analyte and the internal standard are suppressed by 40%.
Guide 2: Strategies for Mitigating Ion Suppression
Once ion suppression has been identified and quantified, the following strategies can be employed to minimize its impact.
The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.
-
Protein Precipitation (PPT): This is a simple and fast technique, but it is often insufficient for removing phospholipids.[11]
-
Liquid-Liquid Extraction (LLE): LLE can be more selective than PPT. By carefully selecting the extraction solvent and adjusting the pH, it's possible to selectively extract the basic N,N-Dimethylaniline while leaving many interfering compounds behind.[12]
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and is very effective at removing phospholipids and other interferences.[12] A variety of sorbents (e.g., reversed-phase, ion-exchange) can be used and optimized for the specific application.
The objective is to chromatographically resolve N,N-Dimethylaniline from the regions of ion suppression identified in the post-column infusion experiment.
-
Mobile Phase pH: As a basic compound, the retention of N,N-Dimethylaniline is highly sensitive to the mobile phase pH.[8][9][10] Lowering the pH (e.g., by adding formic acid) will protonate the amine group, making it more polar and reducing its retention on a reversed-phase column.[8] This can be used to move its elution away from late-eluting phospholipids.
-
Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
Column Chemistry: Using a different stationary phase (e.g., C18, phenyl-hexyl, or a pentafluorophenyl (PFP) phase) can provide different selectivities and may help to resolve the analyte from interferences.[13]
-
Gradient Optimization: A shallower gradient can improve the resolution between N,N-Dimethylaniline and closely eluting interferences.
Caption: A logical workflow for mitigating ion suppression.
Even with optimized sample preparation and chromatography, some level of ion suppression may be unavoidable. This is where the correct implementation of N,N-Dimethylaniline-D11 is crucial.
-
Purity Check: Ensure the purity of the N,N-Dimethylaniline-D11 standard. The presence of unlabeled N,N-Dimethylaniline will lead to an overestimation of the analyte concentration.
-
Co-elution Verification: During method development, inject a solution containing both N,N-Dimethylaniline and N,N-Dimethylaniline-D11 and confirm that their peaks are chromatographically resolved or, ideally, co-elute.
-
Consistent Concentration: The concentration of the internal standard should be consistent across all samples and calibration standards.
Example LC-MS/MS Parameters for N,N-Dimethylaniline
The following are example starting parameters for the analysis of N,N-Dimethylaniline. These will need to be optimized for your specific instrument and application.
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | N,N-Dimethylaniline: 122.1 > 105.1, 122.1 > 77.1N,N-Dimethylaniline-D11: 133.1 > 113.1, 133.1 > 82.1 |
Note: The specific fragment ions and collision energies should be optimized by infusing a standard solution of N,N-Dimethylaniline.[14][15]
References
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of AOAC International. [Link]
-
Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
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A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis. [Link]
-
Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
-
Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. [Link]
-
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
-
Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]
-
How does pH of the mobile phase affects the resolution on reversed-phase HPLC? ResearchGate. [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
-
Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Supporting Information for: Titanium-catalyzed synthesis of N-sulfinylanilines. The Royal Society of Chemistry. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
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- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
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Technical Support Center: Stability of N,N-Dimethylaniline-D11 in Solution
Welcome to the Technical Support Center for N,N-Dimethylaniline-D11. This guide is designed for researchers, scientists, and drug development professionals who utilize N,N-Dimethylaniline-D11 as an internal standard or in other applications requiring high isotopic purity and chemical stability. As a Senior Application Scientist, I have compiled this resource to address common challenges and questions regarding the stability of this compound in solution, drawing upon established chemical principles and best practices in analytical chemistry. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your data.
Introduction: The Critical Role of Internal Standard Stability
N,N-Dimethylaniline-D11 is a deuterated analog of N,N-Dimethylaniline, frequently employed as an internal standard in quantitative mass spectrometry-based assays. Its utility hinges on the assumption that it behaves identically to the unlabeled analyte during sample preparation, chromatography, and ionization, with the key difference being its mass-to-charge ratio. However, the stability of the deuterated standard in solution is a critical parameter that can significantly impact the accuracy and precision of analytical measurements. Degradation of the standard or exchange of deuterium atoms with protons from the solvent can lead to a decrease in its concentration, the appearance of interfering species, and ultimately, erroneous quantification.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate the complexities of working with N,N-Dimethylaniline-D11 in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Storage and Handling
Question: What are the ideal storage conditions for neat N,N-Dimethylaniline-D11 and its stock solutions?
Answer:
Proper storage is the first line of defense in maintaining the integrity of your N,N-Dimethylaniline-D11 standard.
For Neat Compound:
-
Temperature: Store the neat compound at room temperature as recommended by most suppliers.[1]
-
Atmosphere: N,N-Dimethylaniline is susceptible to oxidation, which can cause it to darken over time.[2][3] It is best practice to store the neat compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.
-
Light: Protect the compound from light by storing it in an amber vial or in a dark location to prevent photodegradation.
For Stock Solutions:
-
Solvent Selection: High-purity solvents like methanol or acetonitrile are commonly used for preparing stock solutions. Ensure the solvent is anhydrous to minimize the presence of water, which can participate in hydrogen-deuterium exchange.
-
Temperature: Stock solutions, particularly in methanol, should be stored refrigerated (2-8 °C) for short-term use and at -20°C for long-term storage to slow down potential degradation processes.[4]
-
Container: Use amber glass vials with PTFE-lined caps to prevent photodegradation and leaching of contaminants from the container.
Solvent Selection and Solution Stability
Question: I've observed a gradual decrease in the response of my N,N-Dimethylaniline-D11 internal standard over a few weeks. What could be the cause?
Answer:
A decreasing response of your internal standard is a red flag indicating potential degradation. Several factors related to your solution preparation and storage could be at play.
-
Oxidative Degradation: N,N-Dimethylaniline can slowly oxidize in the presence of air.[2][3] If your solutions are not stored under an inert atmosphere or are frequently opened, gradual oxidation can occur. The formation of N-oxide and other degradation products will lead to a decrease in the concentration of the parent compound.
-
Photodegradation: Exposure to UV light, even from ambient laboratory lighting, can induce photochemical reactions. While specific studies on N,N-Dimethylaniline-D11 are limited, related compounds are known to undergo photodegradation. Always store solutions in amber vials or protect them from light.
-
Solvent Reactivity: While methanol and acetonitrile are generally suitable, ensure they are of high purity and free from contaminants that could react with the aniline. For instance, aged or improperly stored solvents can contain acidic impurities that may promote degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a decreasing internal standard response.
The Challenge of Hydrogen-Deuterium (H/D) Exchange
Question: My mass spectrometry data shows an unexpected M+10 or M+9 peak for my N,N-Dimethylaniline-D11 standard. Could this be due to deuterium loss?
Answer:
Yes, the observation of peaks at lower mass-to-charge ratios (e.g., M+10, M+9 instead of the expected M+11) is a strong indicator of hydrogen-deuterium (H/D) exchange. This is a critical stability concern for deuterated standards, particularly for those with deuterium labels on aromatic rings.
Mechanism of H/D Exchange: The deuterium atoms on the phenyl ring of N,N-Dimethylaniline-D11 are susceptible to exchange with protons from the solvent, especially under acidic or basic conditions.[5] The reaction is catalyzed by acids or bases, which facilitate the protonation/deprotonation of the aromatic ring, leading to the replacement of deuterium with hydrogen. The deuterium atoms on the methyl groups are generally more stable and less prone to exchange under typical analytical conditions.
Factors Influencing H/D Exchange:
-
pH: Acidic conditions significantly accelerate H/D exchange on the aromatic ring. Even mildly acidic mobile phases used in LC-MS can promote this exchange over time. Basic conditions can also facilitate H/D exchange, though the mechanism differs.[6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including H/D exchange.
-
Solvent: Protic solvents, such as water and methanol, can act as a source of protons for the exchange reaction.
Experimental Protocol to Assess H/D Exchange:
-
Prepare Test Solutions: Prepare solutions of N,N-Dimethylaniline-D11 in your typical experimental solvents (e.g., mobile phase, extraction solvent) at various pH values (e.g., pH 3, pH 7, pH 10).
-
Incubate: Aliquot the solutions and incubate them under different conditions (e.g., room temperature, 40°C) for a set period (e.g., 0, 24, 48, and 72 hours).
-
LC-MS Analysis: Analyze the samples by LC-MS, carefully examining the mass spectrum for the appearance of lower mass isotopologues (M+10, M+9, etc.).
-
Quantify Exchange: Calculate the percentage of H/D exchange by comparing the peak areas of the original M+11 ion to the sum of the peak areas of the exchanged ions.
Data Summary Table:
| Solvent System | pH | Temperature (°C) | Incubation Time (h) | % H/D Exchange (Hypothetical) |
| 50:50 ACN:H₂O + 0.1% Formic Acid | ~2.7 | 25 | 24 | 5-10% |
| 50:50 ACN:H₂O | ~7.0 | 25 | 24 | <1% |
| 50:50 ACN:H₂O + 0.1% NH₄OH | ~10.0 | 25 | 24 | 1-2% |
| 50:50 ACN:H₂O + 0.1% Formic Acid | ~2.7 | 40 | 24 | 15-25% |
This table presents hypothetical data to illustrate the expected trends.
Mitigation Strategies:
-
pH Control: Maintain the pH of your solutions as close to neutral as possible. If acidic or basic conditions are required for your assay, prepare the internal standard solution in a neutral solvent and add it to the sample at the last possible step before analysis.
-
Minimize Exposure Time: Do not let samples containing the deuterated standard sit in acidic or basic mobile phases for extended periods in the autosampler.
-
Use Freshly Prepared Solutions: Prepare working solutions of your internal standard fresh daily to minimize the opportunity for H/D exchange.
Purity and Isotopic Enrichment
Question: How can I verify the isotopic purity of my N,N-Dimethylaniline-D11 standard?
Answer:
Verifying the isotopic purity of your deuterated standard is crucial for accurate quantification. The manufacturer's Certificate of Analysis (CofA) is the primary source of this information. However, it is good practice to perform an in-house verification.
Verification Protocol:
-
Prepare a High-Concentration Solution: Prepare a solution of the N,N-Dimethylaniline-D11 standard in a suitable solvent (e.g., acetonitrile) at a concentration that will provide a strong signal in your mass spectrometer.
-
Direct Infusion or LC-MS Analysis: Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis.
-
Acquire a High-Resolution Mass Spectrum: Obtain a high-resolution mass spectrum of the molecular ion region.
-
Examine the Isotopic Distribution: Carefully examine the isotopic pattern. For N,N-Dimethylaniline-D11 (C₈D₁₁N), the monoisotopic mass is approximately 132.158 Da. You should observe a dominant peak at this mass. The presence of significant peaks at lower masses (e.g., M-1, M-2) could indicate incomplete deuteration or H/D exchange.
-
Compare to Theoretical Distribution: Compare the observed isotopic distribution to the theoretical distribution for the given elemental formula.
Logical Diagram for Purity Assessment:
Caption: Workflow for assessing the isotopic purity of N,N-Dimethylaniline-D11.
Conclusion: Ensuring Data Integrity Through Vigilance
The stability of N,N-Dimethylaniline-D11 in solution is a multifaceted issue that requires careful consideration of storage conditions, solvent choice, pH, and light exposure. By understanding the potential degradation pathways, particularly oxidation and hydrogen-deuterium exchange, researchers can implement proactive measures to safeguard the integrity of their internal standards. Regular verification of solution stability and isotopic purity is a cornerstone of robust quantitative analysis. This guide provides a framework for troubleshooting common issues and establishing best practices in your laboratory. Always consult the manufacturer's documentation for specific recommendations and perform your own validation studies to ensure the reliability of your analytical data.
References
- BenchChem. (2025). Best Practices for Storing and Handling Deuterated Internal Standards: A Technical Guide.
-
Di Martino, R. M., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: Progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562–584. [Link]
-
IARC. (1993). N,N-Dimethylaniline. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 57. Lyon, France: International Agency for Research on Cancer. [Link]
-
Kim, S., Ahmed, A., & Islam, S. (2018). Elucidating H/D-Exchange Mechanism of Active Hydrogen in Aniline and Benzene-1,2-dithiol. Journal of the Korean Society for Mass Spectrometry, 28(3), 123-129. [Link]
-
PubChem. (n.d.). N,N-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylaniline-D11. National Center for Biotechnology Information. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Wales, D. J., et al. (2017). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 118(15), 7255-7308. [Link]
-
Wszelaka-Rylik, M., & Giebułtowicz, J. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2977. [Link]
-
Zhang, Y., et al. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 55(2), 336-344. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]
-
Zhang, H., et al. (2024). Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides. Journal of the American Society for Mass Spectrometry, 35(4), 684-692. [Link]
-
Zhang, J., et al. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. [Link]
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Technical Support Center: N,N-Dimethylaniline-D11 Analysis
Introduction
Welcome to the technical support guide for the analysis of N,N-Dimethylaniline-D11 (DMA-D11). As a deuterated internal standard, DMA-D11 is critical for achieving accurate and precise quantification of its non-labeled analog in complex matrices. However, its unique isotopic nature, combined with the inherent chemical properties of N,N-Dimethylaniline, presents specific analytical challenges. Contamination, whether chemical, isotopic, or from the analytical system, can compromise data integrity.
This guide is designed for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and resolve common issues encountered during the analysis of DMA-D11. It is structured in a question-and-answer format to directly address specific problems, providing not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs) - Standard Integrity & Purity
This section addresses contaminants and issues originating from the DMA-D11 standard itself.
Q1: I see a small peak at the retention time of my analyte (non-deuterated DMA) when I inject only the DMA-D11 standard. Is my standard contaminated?
A: Yes, this is a common and expected observation. Stable isotope-labeled standards are rarely 100% isotopically pure. The peak you are observing is the non-deuterated (D0) isotopologue of N,N-Dimethylaniline present as an impurity in your D11 standard.
Causality & Explanation: The synthesis of deuterated compounds is a complex process that often results in a distribution of isotopic species.[1][2] A DMA-D11 standard with a stated "isotopic enrichment" of 98% does not mean 98% of the molecules are the D11 species.[3] Rather, it typically means that at each of the 11 labeled positions, there is a 98% probability of finding a deuterium atom.[4] This results in a population of molecules containing D11, D10, D9, and so on, down to the fully protonated D0 form.
It is critical to characterize this D0 impurity, as its presence can lead to an overestimation of the native analyte in your samples.[5]
Recommended Action:
-
Analyze the Standard: Prepare a neat solution of your DMA-D11 standard in a clean solvent.
-
Acquire Mass Spectrum: Using your analytical method (e.g., GC-MS or LC-MS), acquire a full-scan mass spectrum across the chromatographic peak.
-
Quantify Contribution: Determine the response ratio of the D0 molecular ion (m/z 121) to the D11 molecular ion (m/z 132). This ratio is the contribution of the internal standard to the analyte signal and should be corrected for in your final calculations, especially when analyzing samples with very low analyte concentrations.[6]
Q2: My DMA-D11 standard solution has turned yellow/brown. Can I still use it?
A: Caution is strongly advised. The color change indicates chemical degradation, likely oxidation. N,N-Dimethylaniline is known to slowly oxidize and darken upon exposure to air and light.[7]
Causality & Explanation: Aromatic amines are susceptible to oxidation, forming colored impurities. This process can be accelerated by improper storage conditions. While the deuterated nature of the compound does not significantly alter this chemical reactivity, the presence of these degradation products can interfere with your analysis, cause column fouling, and reduce the concentration of the active DMA-D11 standard, leading to inaccurate quantification.
Recommended Action:
-
Discard and Replace: The safest course of action is to discard the discolored standard and prepare a fresh stock solution from a new, unopened ampoule.
-
Proper Storage: Store DMA-D11 standards, both neat and in solution, in amber vials under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (typically refrigerated) to minimize exposure to light and oxygen.[8]
Q3: Besides the D0 isotopologue, what other chemical impurities might be present in my DMA-D11 standard?
A: Impurities can be introduced during the synthesis of the parent compound, N,N-Dimethylaniline. The most common synthesis route involves the alkylation of aniline with methanol.[2]
Potential Synthesis-Related Impurities:
-
Aniline: Unreacted starting material.
-
N-methylaniline: An intermediate product of the methylation process.[9]
-
N,N,N-trimethylaniline salts: Formed from over-alkylation of the tertiary amine.[2]
These impurities are typically removed during the manufacturer's purification process, but trace amounts may remain. They are generally not a concern unless they co-elute and interfere with the analyte or other components of interest in your assay.
Section 2: FAQs - Sample Preparation & Method-Induced Contamination
This section focuses on contaminants introduced during sample handling and analysis.
Q4: The peak for my DMA-D11 standard is tailing significantly. What is the cause?
A: Peak tailing for a basic compound like DMA-D11 is most often caused by unwanted interactions with active sites in the analytical flow path.
Causality & Explanation: Amines are basic and can interact strongly with acidic silanol groups present on glass surfaces (inlet liners, vials), silica particles (column packing), or contaminants within the system. This secondary interaction causes a portion of the molecules to be retained longer, resulting in a tailed peak shape.
Troubleshooting Steps:
-
Inlet Liner: The inlet is the most common source of activity. Replace the inlet liner with a new, deactivated one. Using liners with glass wool can sometimes create more active sites; consider a liner without wool or one with deactivated wool.[10]
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the GC column, creating active sites. Trim 10-20 cm from the front of the column.[11]
-
Column Choice: If tailing persists, you may be using a column that is not well-suited for amines. Consider a column specifically designed or deactivated for the analysis of basic compounds.
-
Sample Matrix: If the tailing only occurs in extracted samples and not in neat standards, your sample matrix may contain acidic components that are interacting with the analyte on the column. Improve your sample cleanup procedure to remove these interferences.
Q5: I am observing "ghost peaks" at the retention time of DMA-D11 in my blank injections. Where are they coming from?
A: Ghost peaks are indicative of carryover or contamination within the analytical system.
Causality & Explanation: DMA-D11 from a previous high-concentration sample can adsorb onto surfaces in the flow path (e.g., injector, transfer lines, column) and then slowly bleed off in subsequent runs, appearing as broad or small peaks in blank or low-concentration samples.
Troubleshooting Workflow:
Sources
- 1. CN118955232A - A method for synthesizing deuterated aromatic compounds - Google Patents [patents.google.com]
- 2. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. isotope.com [isotope.com]
- 5. waters.com [waters.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epj-conferences.org [epj-conferences.org]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mzCloud – N N Dimethylaniline [mzcloud.org]
Technical Support Center: Enhancing Sensitivity for N,N-Dimethylaniline-D11 Detection
<-4>
Welcome to the technical support center for enhancing the detection sensitivity of N,N-Dimethylaniline-D11. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during experimental analysis.
Introduction
N,N-Dimethylaniline-D11 (DMA-D11) is a deuterated stable isotope-labeled internal standard (SIL-IS) crucial for the accurate quantification of its unlabeled counterpart, N,N-Dimethylaniline (DMA), in various matrices.[1][2] DMA is used in the manufacturing of dyes, solvents, and other chemicals.[3] Ensuring high sensitivity in the detection of DMA-D11 is paramount for robust and reliable bioanalytical methods. This guide provides a comprehensive resource to troubleshoot and optimize your analytical workflows.
Frequently Asked Questions (FAQs)
General
Q1: Why is enhancing the sensitivity for N,N-Dimethylaniline-D11 important?
A1: As a stable isotope-labeled internal standard, the precise and sensitive detection of N,N-Dimethylaniline-D11 is critical for accurately quantifying N,N-Dimethylaniline.[1] A strong and consistent signal from the internal standard is necessary to compensate for variations in sample preparation, injection volume, and ionization efficiency, ultimately leading to more reliable and reproducible results.[4][5]
Instrumentation and Method Development
Q2: Which analytical technique is more suitable for sensitive detection of N,N-Dimethylaniline-D11: GC-MS or LC-MS/MS?
A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for analyzing N,N-Dimethylaniline and its deuterated analog.[6]
-
GC-MS offers excellent selectivity and sensitivity, particularly for volatile compounds like DMA.[6] However, derivatization may be necessary to improve chromatographic properties and thermal stability.[7][8]
-
LC-MS/MS is often preferred for its simpler sample preparation, especially for cleaner matrices.[6][9] It generally provides high sensitivity and specificity, making it well-suited for complex biological samples.[10]
The choice between the two depends on the specific requirements of your analysis, including the complexity of the matrix, desired throughput, and available instrumentation.[6]
Q3: I am observing a poor signal-to-noise ratio for DMA-D11 in my LC-MS/MS analysis. What are the potential causes and solutions?
A3: A poor signal-to-noise ratio can stem from several factors. Here's a systematic approach to troubleshooting:
-
Ion Suppression: This is a common issue in Electrospray Ionization (ESI) where co-eluting matrix components interfere with the ionization of the analyte, reducing its signal.[11][12][13][14][15]
-
Suboptimal MS Parameters: Incorrect mass spectrometer settings can significantly impact sensitivity.
-
Troubleshooting:
-
Ensure the correct precursor and product ions are selected for DMA-D11.
-
Optimize collision energy and other MS/MS parameters to maximize the fragment ion signal.
-
-
-
Mobile Phase Composition: The pH and organic content of the mobile phase can affect ionization efficiency.
-
Troubleshooting:
-
For positive ion mode ESI, a lower pH (acidic mobile phase) can enhance protonation and improve the signal for basic compounds like DMA.
-
Experiment with different mobile phase compositions and gradients.
-
-
Q4: Can derivatization improve the GC-MS sensitivity for N,N-Dimethylaniline-D11?
A4: Yes, derivatization is a chemical modification process that can enhance the volatility, thermal stability, and chromatographic behavior of an analyte, leading to improved GC-MS performance.[7][8][18] For anilines, common derivatization techniques include acylation or silylation.[7][19] This can result in sharper peaks and increased signal intensity.[7]
Troubleshooting Guides
Section 1: Sample Preparation Issues
Problem: Low or inconsistent recovery of N,N-Dimethylaniline-D11 during sample extraction.
Causality: The choice of extraction method and solvent is critical for achieving high and reproducible recovery. N,N-Dimethylaniline is a basic compound, and its solubility is pH-dependent.[20]
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of the sample is optimized for the chosen extraction method. For liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with a non-polar solvent, adjusting the sample to a basic pH will ensure DMA-D11 is in its neutral, more organic-soluble form.
-
Solvent Selection: Evaluate different extraction solvents. For LLE, solvents like diethyl ether or ethyl acetate are commonly used. For SPE, the choice of sorbent and elution solvent should be carefully optimized.
-
Method Validation: Perform recovery experiments by spiking known amounts of DMA-D11 into a blank matrix and comparing the response to a neat standard. This will help identify losses during the extraction process.
Section 2: Chromatographic Problems
Problem: Peak tailing or poor peak shape for N,N-Dimethylaniline-D11 in GC or LC.
Causality: Amines are known to interact with active sites on columns and in the sample flow path, leading to poor peak shape.
Troubleshooting Steps (LC-MS/MS):
-
Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (TEA), or an acid, like formic acid, to the mobile phase to block active sites and improve peak shape.
-
Column Selection: Use a column specifically designed for the analysis of basic compounds or one with end-capping to minimize silanol interactions.
-
System Passivation: Ensure the LC system is free from contaminants that can contribute to peak tailing.
Troubleshooting Steps (GC-MS):
-
Inlet Liner: Use a deactivated inlet liner to prevent adsorption of the analyte.
-
Column Choice: A column with a stationary phase appropriate for amines is recommended.
-
Derivatization: As mentioned earlier, derivatization can significantly improve peak shape by masking the active amine group.[7][8]
Section 3: Mass Spectrometry Detection Challenges
Problem: Inconsistent analyte-to-internal standard response ratio.
Causality: Even with a stable isotope-labeled internal standard, differences in the degree of ion suppression between the analyte and the internal standard can occur, especially if they do not co-elute perfectly.[4] This is known as the deuterium isotope effect, which can sometimes cause the deuterated standard to elute slightly earlier on a reversed-phase column.[4]
Troubleshooting Steps:
-
Chromatographic Co-elution: Fine-tune the chromatographic method to ensure the analyte and internal standard peaks are as close as possible.[4]
-
Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the extent of matrix effects.[16] This involves comparing the response of the analyte in a post-spiked matrix extract to its response in a neat solution.
-
Alternative Isotopes: If significant chromatographic separation between the analyte and DMA-D11 persists, consider using an internal standard with fewer deuterium atoms or a ¹³C-labeled analog, which may have a smaller isotopic effect on retention time.[5]
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (SPME) for GC-MS Analysis
This protocol is suitable for the analysis of volatile N,N-Dimethylaniline in matrices like water or air.
Objective: To extract and concentrate volatile N,N-Dimethylaniline from a sample for sensitive GC-MS detection.
Materials:
-
SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))
-
Headspace vials with septa
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Place a known amount of the sample into a headspace vial.
-
If analyzing a liquid sample, add a salt (e.g., NaCl) to increase the volatility of the analyte.[21]
-
Seal the vial and place it in a heating block at a controlled temperature (e.g., 60-80°C) to allow the analytes to partition into the headspace.[21]
-
Expose the SPME fiber to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the volatile compounds.[22][23]
-
Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the column.
-
Initiate the GC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis
Objective: To extract N,N-Dimethylaniline and N,N-Dimethylaniline-D11 from a liquid matrix (e.g., plasma, urine) for LC-MS/MS analysis.
Materials:
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette a known volume of the sample into a centrifuge tube.
-
Add the N,N-Dimethylaniline-D11 internal standard solution.
-
Adjust the pH of the sample to >9 with a suitable base (e.g., NaOH).
-
Add the extraction solvent, vortex for 1-2 minutes, and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[24]
Data Presentation
| Parameter | GC-MS with Derivatization | LC-MS/MS |
| Typical LOQ | Low pg range | Sub-ng/mL to low ng/mL |
| Sample Throughput | Lower | Higher |
| Matrix Effects | Less prone to ion suppression | Susceptible to ion suppression/enhancement[25][26][27] |
| Sample Prep | May require derivatization[7][8] | Often simpler (e.g., protein precipitation, LLE)[24] |
Visualizations
Workflow for Troubleshooting Low Sensitivity in LC-MS/MS
Caption: A logical workflow for troubleshooting low signal intensity of N,N-Dimethylaniline-D11 in LC-MS/MS analysis.
Decision Tree for Method Selection
Caption: Decision tree to guide the selection of the most appropriate analytical method for N,N-Dimethylaniline-D11 detection.
References
-
de Kanter, F. J., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
de Kanter, F. J., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. [Link]
-
de Kanter, F. J., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. [Link]
-
Das, S., & Das, S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Li, W., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. [Link]
-
Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. [Link]
-
Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
OSHA. (1996). N,N-Dimethylaniline Method no.: PV2064. Occupational Safety and Health Administration. [Link]
-
Moldoveanu, S., & David, V. (2018). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
-
Request PDF. (2025). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Wüthrich, C., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. National Institutes of Health. [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Zhang, X., et al. (2020). Determination of Aniline in Soils and Sediments by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
LCGC International. (2023). Ion Suppression and its Role in Secondary Electrospray Ionization. LCGC International. [Link]
-
De Martinis, B. S., & Risticevic, S. (2001). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. PubMed. [Link]
-
ResearchGate. (n.d.). Ion Suppression Effect in DESI Mass Spectrometry and ESI Mass Spectrometry. ResearchGate. [Link]
-
University of Waterloo. (n.d.). Ion Suppression and ESI | Mass Spectrometry Facility. University of Waterloo. [Link]
-
Mohsen, M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. PubMed. [Link]
-
MDPI. (n.d.). Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. MDPI. [Link]
-
Restek. (n.d.). GC Derivatization. Restek. [Link]
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Wang, Y., et al. (2015). [Determination of anilines in environmental water samples by simultaneous derivatization and ultrasound assisted emulsification microextraction combined with gas chromatography-flame ionization detectors]. PubMed. [Link]
-
JoVE. (2023). SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. YouTube. [Link]
-
PubChem. (n.d.). N,N-Dimethylaniline. PubChem. [Link]
-
MDPI. (n.d.). Design and Synthesis of a Novel in Chemico Reactivity Probe N,N-dimethyl N-(2-(1-naphthyl)acetyl)-l-cysteine (NNDNAC) for Rapid Skin Sensitization Assessment of Cosmetic Ingredients. MDPI. [Link]
-
TSI Journals. (n.d.). Trace Analysis: Advancing the Detection of Ultra-Low-Level Substances in Analytical Chemistry. TSI Journals. [Link]
-
MDPI. (n.d.). Preparation of a Novel Solid Phase Microextraction Fiber for Headspace GC-MS Analysis of Hazardous Odorants in Landfill Leachate. MDPI. [Link]
-
CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - N,N-Dimethylaniline. Centers for Disease Control and Prevention. [Link]
-
MDPI. (n.d.). Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. MDPI. [Link]
-
Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]
-
ORBi. (2019). The pathway through LC-MS method development: in-house or ready-to-use kit-based methods?. ORBi. [Link]
-
MDPI. (2018). Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood. MDPI. [Link]
-
Seal Analytical. (n.d.). Troubleshooting Chemistry Issues for Colorimetric Analysis. Seal Analytical. [Link]
-
SKC Inc. (n.d.). SKC OSHA / NIOSH Sampling Guide for N,N-Dimethylaniline (Amines, Aromatic). SKC Inc.. [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]
-
PubChem. (n.d.). N,N-Dimethylaniline-D11. PubChem. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
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Validation & Comparative
A Senior Application Scientist's Guide to Method Validation for the Quantification of N,N-Dimethylaniline Using its Deuterated Isotope N,N-Dimethylaniline-D11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of analytical methods for the quantification of N,N-Dimethylaniline (DMA), a compound often used in chemical synthesis, utilizing N,N-Dimethylaniline-D11 (DMA-D11) as an internal standard. The principles and protocols outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring scientific integrity and regulatory compliance.[1][2][3][4][5][6][7][8][9]
The use of a stable isotope-labeled internal standard like DMA-D11 is paramount in modern quantitative analysis, particularly in complex matrices encountered in pharmaceutical and toxicological studies.[10][11][12] Its chemical and physical properties are nearly identical to the analyte of interest, DMA, ensuring it behaves similarly during sample preparation and analysis.[10][12] This co-elution and co-ionization allow for the correction of variability arising from matrix effects, extraction inconsistencies, and instrumental fluctuations, leading to superior accuracy and precision.[10][13]
This guide will compare and contrast the performance of a method validated with DMA-D11 against one without, providing the rationale and experimental data to support the adoption of this robust analytical approach.
The Foundational Role of a Deuterated Internal Standard
The core principle behind using a deuterated internal standard is isotope dilution mass spectrometry (IDMS). DMA-D11, with its 11 deuterium atoms, is chemically indistinguishable from DMA in terms of its chromatographic behavior and ionization efficiency.[11][14][15][16] However, it is easily differentiated by its higher mass in a mass spectrometer. By adding a known amount of DMA-D11 to every sample, standard, and quality control (QC) at the beginning of the sample preparation process, the ratio of the analyte (DMA) to the internal standard (DMA-D11) becomes the primary measurement. This ratio remains constant even if there are losses during extraction or fluctuations in the instrument's response, as both compounds are affected equally.[10][12]
Caption: Workflow demonstrating how a deuterated internal standard corrects for analytical variability.
Method Validation Parameters: A Comparative Approach
The validation of an analytical method is a formal process that demonstrates its suitability for its intended purpose.[8] The following sections detail the experimental protocols for key validation parameters as per ICH Q2(R1) guidelines, with a direct comparison of expected outcomes for methods with and without DMA-D11.[2][7][8]
Specificity and Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][17]
Experimental Protocol:
-
Blank Matrix Analysis: Analyze at least six different batches of the blank biological matrix (e.g., plasma, urine) to ensure no endogenous components interfere with the detection of DMA or DMA-D11 at their respective retention times and mass transitions.
-
Analyte and IS in Matrix: Spike the blank matrix with DMA at the Lower Limit of Quantitation (LLOQ) and with DMA-D11 at its working concentration. Verify that there are no interfering peaks.
-
Potential Interferences: If available, analyze samples containing potentially interfering substances, such as known metabolites of DMA or structurally similar compounds, to demonstrate a lack of interference.
Performance Comparison:
| Method | Expected Outcome |
| With DMA-D11 (LC-MS/MS) | High specificity is expected. The use of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both DMA and DMA-D11 provides excellent selectivity against matrix components.[18] |
| Without Deuterated IS (e.g., HPLC-UV) | Lower specificity. Co-eluting matrix components can interfere with the analyte peak, leading to inaccurate quantification. Without a mass-selective detector, it is more difficult to distinguish the analyte from interferences.[19] |
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.[20][21]
Experimental Protocol:
-
Calibration Standards: Prepare a series of at least six non-zero calibration standards by spiking the blank matrix with known concentrations of DMA. A typical range might be 1-1000 ng/mL. Spike each standard with a constant concentration of DMA-D11.
-
Calibration Curve: Analyze the calibration standards and plot the peak area ratio of DMA to DMA-D11 against the nominal concentration of DMA.
-
Regression Analysis: Perform a linear regression analysis on the data. The simplest model that adequately describes the concentration-response relationship should be used, often a weighted (1/x or 1/x²) linear regression.
Performance Comparison:
| Parameter | Acceptance Criteria (ICH) | Method with DMA-D11 | Method without IS |
| Correlation Coefficient (r²) | ≥ 0.995[20] | Typically > 0.998. The internal standard corrects for variability, leading to a tighter fit of the calibration points. | May struggle to meet the criteria, especially at lower concentrations, due to uncorrected variability. |
| Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | Expected to be well within the acceptance criteria across the entire range. | May show greater deviation, particularly at the low and high ends of the curve, due to non-linear matrix effects. |
Example Linearity Data:
| Nominal Conc. (ng/mL) | Peak Area Ratio (DMA/DMA-D11) | Back-Calculated Conc. (ng/mL) | % Accuracy |
| 1.0 (LLOQ) | 0.012 | 0.98 | 98.0 |
| 5.0 | 0.061 | 5.05 | 101.0 |
| 25.0 | 0.305 | 24.8 | 99.2 |
| 100.0 | 1.22 | 101.5 | 101.5 |
| 500.0 | 6.15 | 495.0 | 99.0 |
| 1000.0 (ULOQ) | 12.3 | 1008.0 | 100.8 |
Accuracy and Precision
Accuracy is the closeness of the test results to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[21] It is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.
Experimental Protocol:
-
QC Samples: Prepare QC samples in the matrix at a minimum of four concentration levels: LLOQ, low QC (approx. 3x LLOQ), medium QC (mid-range), and high QC (approx. 80% of ULOQ).
-
Repeatability (Intra-assay): Analyze at least five replicates of each QC level in a single analytical run.
-
Intermediate Precision (Inter-assay): Analyze the QC samples on at least three different days, preferably with different analysts and/or equipment.
Performance Comparison:
| Parameter | Acceptance Criteria (EMA/FDA) | Method with DMA-D11 | Method without IS |
| Accuracy (Mean % Bias) | Within ±15% (±20% at LLOQ)[22][23] | Typically < 5% bias. The internal standard effectively corrects for systematic errors in sample processing and analysis. | Can exhibit significant bias (>15%), especially in variable matrices, due to uncorrected matrix effects or inconsistent recovery. |
| Precision (% CV or % RSD) | ≤ 15% (≤ 20% at LLOQ)[22][23] | Typically < 10% RSD. The normalization provided by the internal standard minimizes random error, leading to highly reproducible results. | Often shows higher variability (>15% RSD), making it difficult to achieve the required level of precision for regulated bioanalysis. |
Example Accuracy and Precision Data (with DMA-D11):
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| LLOQ | 1.0 | 5 | 1.04 | 4.0 | 8.5 |
| Low | 3.0 | 5 | 2.95 | -1.7 | 6.2 |
| Medium | 150.0 | 5 | 152.1 | 1.4 | 4.1 |
| High | 800.0 | 5 | 790.5 | -1.2 | 3.5 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20][24]
Experimental Protocol:
-
LOD Estimation: Typically based on the signal-to-noise ratio (S/N), where the analyte's response is compared to the background noise. A S/N ratio of 3:1 is generally acceptable for estimating the LOD.
-
LOQ Establishment: The LOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (within ±20% of nominal) and precision (≤ 20% RSD).[22][23]
Performance Comparison:
| Parameter | Method with DMA-D11 | Method without IS |
| LOD/LOQ | Lower LOD and LOQ are achievable. The high specificity of MS/MS reduces background noise, improving the S/N ratio and allowing for the reliable quantification of lower concentrations. | Higher LOD and LOQ. Chromatographic noise and baseline drift in less selective detectors (like UV) can obscure the analyte signal at low concentrations. |
Overall Method Validation Workflow
The validation process is a logical sequence of experiments designed to build confidence in the method's performance.
Sources
- 1. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. ICH Official web site : ICH [ich.org]
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- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 8. fda.gov [fda.gov]
- 9. starodub.nl [starodub.nl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 13. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N,N-Dimethylaniline-D11 | C8H11N | CID 101367365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. N,N-Dimethylaniline-d11 | LGC Standards [lgcstandards.com]
- 16. clearsynth.com [clearsynth.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 22. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. ema.europa.eu [ema.europa.eu]
- 24. sps.nhs.uk [sps.nhs.uk]
The Gold Standard for N,N-Dimethylaniline Analysis: A Comparative Guide to the Accuracy of N,N-Dimethylaniline-D11 as a Surrogate Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, the pursuit of accuracy is paramount. For researchers working with N,N-dimethylaniline, a versatile and widely used organic compound, the choice of an appropriate internal standard is a critical decision that directly impacts the reliability of analytical data. This guide provides an in-depth technical comparison of N,N-Dimethylaniline-D11 as a surrogate standard, examining its performance against other alternatives and offering insights grounded in established analytical principles and experimental evidence from related compounds.
The Critical Role of Surrogate Standards in Quantitative Analysis
Surrogate standards are essential tools in analytical chemistry, particularly in chromatographic and mass spectrometric techniques. They are compounds with similar chemical and physical properties to the analyte of interest, added to a sample in a known amount before any sample preparation steps. The primary function of a surrogate is to mimic the behavior of the target analyte throughout the entire analytical process, from extraction and cleanup to instrumental analysis. By doing so, they provide a means to correct for analyte losses during sample processing and to compensate for variations in instrument response, thereby significantly improving the accuracy and precision of the quantification.
A key technique that leverages the power of stable isotope-labeled internal standards is Isotope Dilution Mass Spectrometry (IDMS) . IDMS is recognized as a primary ratio method of measurement, capable of yielding highly accurate and precise results.[1] The fundamental principle of IDMS is the addition of a known amount of an isotopically enriched version of the analyte to the sample. The mass spectrometer distinguishes between the native analyte and the labeled standard based on their mass difference, and the ratio of their signals is used for quantification. This approach effectively cancels out most sources of analytical error.
N,N-Dimethylaniline-D11: The Ideal Surrogate
N,N-Dimethylaniline-D11 is the deuterated analog of N,N-dimethylaniline, where all eleven hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an almost perfect surrogate standard for the quantitative analysis of N,N-dimethylaniline for several key reasons:
-
Chemical and Physical Equivalence: Deuterium substitution results in a molecule that is chemically and physically almost identical to the parent compound. This ensures that N,N-Dimethylaniline-D11 will have the same extraction efficiency, chromatographic retention time (with minor, often negligible, differences), and ionization response in the mass spectrometer as N,N-dimethylaniline.
-
Co-elution: The near-identical properties of the analyte and its deuterated analog lead to their co-elution in chromatographic systems. This is a crucial advantage as it ensures that both compounds experience the same matrix effects at the same time, allowing for accurate correction.
-
Mass Differentiation: The significant mass difference between N,N-Dimethylaniline (m/z 121) and N,N-Dimethylaniline-D11 (m/z 132) allows for their easy and unambiguous differentiation by a mass spectrometer, without any risk of isotopic crossover or interference.
The logical workflow for achieving accurate quantification using a deuterated surrogate standard like N,N-Dimethylaniline-D11 is illustrated in the following diagram:
Comparative Performance: N,N-Dimethylaniline-D11 vs. Alternatives
While direct head-to-head comparative studies for the accuracy of N,N-Dimethylaniline-D11 against other surrogates for the analysis of N,N-dimethylaniline are not extensively available in the peer-reviewed literature, we can infer its superior performance based on established principles and data from structurally related compounds. The primary alternatives to a deuterated surrogate are a non-deuterated, structurally similar chemical compound or another deuterated aniline.
N,N-Dimethylaniline-D11 vs. A Chemical Analog (e.g., 1-Hexanol)
The OSHA Method PV2064 for the determination of N,N-dimethylaniline in air utilizes 1-Hexanol as an internal standard for GC-FID analysis.[2] While this approach can correct for injection volume variations, it is fundamentally flawed for correcting analyte losses during sample preparation and for matrix effects, as the chemical and physical properties of 1-Hexanol differ significantly from N,N-dimethylaniline.
| Parameter | N,N-Dimethylaniline | 1-Hexanol (Alternative) |
| Structure | Aromatic Amine | Aliphatic Alcohol |
| Polarity | Moderately Polar | Polar |
| Boiling Point | 194 °C | 157 °C |
| Extraction Behavior | Will vary based on pH | Different partitioning behavior |
| Matrix Effects | Susceptible to matrix effects | Experiences different matrix effects |
N,N-Dimethylaniline-D11 vs. Other Deuterated Anilines (e.g., Aniline-d5)
In some cases, a deuterated analog of the specific analyte may not be available or may be cost-prohibitive. In such scenarios, a deuterated version of a closely related compound might be considered. For instance, in the analysis of various aniline derivatives in groundwater by LC-MS/MS, multi-deuterated standards such as 2,4- and 2,6-dimethylaniline-d11 and aniline-d5 have been successfully employed.[3]
While aniline-d5 is a better choice than a non-related chemical, it is not the ideal surrogate for N,N-dimethylaniline.
| Parameter | N,N-Dimethylaniline | Aniline-d5 (Alternative) |
| Structure | Tertiary Aromatic Amine | Primary Aromatic Amine |
| Basicity (pKa) | ~5.1 | ~4.6 |
| Chromatographic Retention | Different retention time | Different retention time |
| Extraction Behavior | pH-dependent extraction | Different pH-dependent extraction profile |
Experimental Protocols for Method Validation
The validation of an analytical method using a surrogate standard is a critical step to ensure its accuracy and reliability. The following are generalized, step-by-step methodologies for key experiments in a method validation.
Stock and Working Standard Preparation
-
Primary Stock Solutions: Accurately weigh and dissolve N,N-dimethylaniline and N,N-Dimethylaniline-D11 in a suitable solvent (e.g., methanol, acetonitrile) to prepare individual primary stock solutions of known concentrations (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare serial dilutions of the N,N-dimethylaniline primary stock solution to create a series of calibration standards covering the desired concentration range.
-
Surrogate Spiking Solution: Prepare a working solution of N,N-Dimethylaniline-D11 at a concentration that will result in a consistent and readily detectable signal in all samples.
Sample Preparation and Extraction (General Procedure)
-
Sample Aliquoting: Accurately measure a known volume or weight of the sample matrix (e.g., water, soil, plasma).
-
Surrogate Spiking: Add a precise volume of the N,N-Dimethylaniline-D11 surrogate spiking solution to each sample, calibration standard, and quality control (QC) sample at the very beginning of the preparation process.
-
Extraction: Perform the appropriate extraction procedure for the matrix and analyte. This may include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation.
-
Concentration and Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for instrumental analysis.
GC-MS/MS Analysis
-
Chromatographic System: A gas chromatograph equipped with a capillary column suitable for the separation of aromatic amines (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions:
-
N,N-Dimethylaniline: Monitor a specific precursor ion to product ion transition (e.g., m/z 121 -> 104).
-
N,N-Dimethylaniline-D11: Monitor the corresponding transition for the deuterated standard (e.g., m/z 132 -> 110).
-
-
Data Acquisition and Processing: Integrate the peak areas for the analyte and the surrogate standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the surrogate peak area against the analyte concentration.
The following diagram illustrates the general workflow for a validation experiment to assess recovery and matrix effects:
Conclusion: The Unrivaled Accuracy of N,N-Dimethylaniline-D11
Based on the foundational principles of analytical chemistry and evidence from the analysis of related compounds, N,N-Dimethylaniline-D11 stands as the unequivocal gold standard for the accurate quantification of N,N-dimethylaniline. Its near-identical chemical and physical properties ensure that it faithfully tracks the analyte through all stages of sample preparation and analysis, providing a robust correction for analyte loss and matrix effects.
While other internal standards, such as chemical analogs or deuterated versions of related anilines, may offer some degree of correction, they inherently introduce a level of uncertainty due to their dissimilarities with the target analyte. For researchers, scientists, and drug development professionals who demand the highest level of data integrity, the use of N,N-Dimethylaniline-D11 in an isotope dilution mass spectrometry workflow is the most reliable path to achieving accurate and defensible results.
References
-
National Institute of Standards and Technology. (2023). Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. Retrieved from [Link]
-
Dörgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). N,N-Dimethylaniline (Method PV2064). U.S. Department of Labor. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Selecting Isotopic Internal Standards: A Comparative Analysis of N,N-Dimethylaniline-D11 and ¹³C-Labeled Analogs
For researchers, scientists, and professionals in drug development, the precision of quantitative analysis is paramount. In liquid chromatography-mass spectrometry (LC-MS/MS), the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving accurate and reproducible results.[1] These standards are critical for correcting variations throughout the analytical workflow, from sample preparation to detection.[1] This guide provides an in-depth, objective comparison of two common types of SIL internal standards, using N,N-Dimethylaniline as a model compound: the deuterated N,N-Dimethylaniline-D11 and its ¹³C-labeled counterparts. We will explore the underlying scientific principles, present supporting data, and offer detailed experimental protocols to inform your selection process.
The Foundational Role of Internal Standards in Quantitative Mass Spectrometry
The core principle behind using a SIL internal standard is that it behaves nearly identically to the analyte of interest during sample extraction, chromatography, and ionization.[2] By adding a known quantity of the SIL standard to a sample at the earliest stage, any loss of analyte during sample processing or fluctuations in instrument response can be normalized. The ratio of the analyte's signal to the internal standard's signal is used for quantification, providing a more accurate and precise measurement than relying on the analyte's absolute signal alone.
This guide will focus on the two most prevalent methods of isotopic labeling: deuterium (²H or D) substitution and Carbon-13 (¹³C) enrichment. While both create a mass shift that allows the standard to be differentiated from the analyte by the mass spectrometer, their physicochemical properties are not entirely identical, leading to significant implications for analytical performance.[3]
Head-to-Head Comparison: N,N-Dimethylaniline-D11 vs. ¹³C-Labeled N,N-Dimethylaniline
The choice between a deuterated and a ¹³C-labeled internal standard is not trivial and can significantly impact the quality of your data. Let's delve into the key performance parameters.
The Isotopic Effect: A Critical Divide
The most significant differentiator between deuterium and ¹³C labeling is the "isotopic effect." This phenomenon arises from the difference in mass between the isotopes and their corresponding lighter elements.
-
Deuterium Isotope Effect: The mass of a deuterium atom is approximately double that of a protium (¹H) atom. This substantial relative mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] This seemingly subtle difference has two major consequences:
-
Kinetic Isotope Effect (KIE): The stronger C-D bond can lead to slower reaction rates if C-H bond cleavage is a rate-determining step in a metabolic pathway.[1]
-
Chromatographic Isotope Effect: Deuterated compounds often exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts.[1][3][4] This is attributed to minor changes in the molecule's lipophilicity.[5] Even a small shift in retention time can be detrimental if the analyte and internal standard elute into regions with varying degrees of matrix effects, leading to inaccurate quantification.[1][5] Studies have demonstrated that matrix effects experienced by an analyte and its deuterated standard can differ by 26% or more due to such shifts.[1][5]
-
-
¹³C-Labeling: The "Gold Standard" for Co-elution: The relative mass difference between ¹³C and ¹²C is significantly smaller than that between deuterium and protium.[6] Consequently, ¹³C-labeled compounds have physicochemical properties that are virtually identical to their unlabeled analogs.[3] This means they will co-elute perfectly with the analyte, ensuring that both experience the same matrix effects and ionization suppression, which is the ideal scenario for an internal standard.[3]
Stability and Isotopic Purity
The stability of the isotopic label is crucial for the integrity of the internal standard.
-
N,N-Dimethylaniline-D11: While deuterium labels on aromatic rings and methyl groups are generally stable, there is a potential risk of deuterium-hydrogen exchange, especially if the standard is exposed to acidic or basic conditions or stored for extended periods in protic solvents.[3][7][8] Any loss of deuterium would compromise the accuracy of the quantification.[8]
-
¹³C-Labeled N,N-Dimethylaniline: Carbon-13 atoms are incorporated into the carbon skeleton of the molecule and are not susceptible to exchange under typical analytical conditions.[3][8] This inherent stability makes ¹³C-labeled standards more robust and reliable.[3]
Synthesis and Cost Considerations
Historically, a significant advantage of deuterated standards has been their lower cost and relative ease of synthesis.[7] However, with advancements in synthetic chemistry, the availability of ¹³C-labeled compounds has increased, and the price difference is often no longer a prohibitive factor.[8] For new assays, the potentially higher initial cost of a ¹³C-labeled standard can be offset by reduced time spent on method development and validation, as the issues arising from isotopic effects are circumvented.[8]
Mass Spectrometric Fragmentation
The presence of deuterium atoms can sometimes alter the fragmentation pathways of a molecule in the mass spectrometer. This may require additional optimization of MS/MS parameters (e.g., collision energy) for the internal standard compared to the analyte. In contrast, ¹³C-labeled standards generally exhibit the same fragmentation patterns as their unlabeled counterparts.
Data Summary: Performance Comparison
| Parameter | N,N-Dimethylaniline-D11 (Deuterated) | ¹³C-Labeled N,N-Dimethylaniline | Rationale |
| Chromatographic Co-elution | Potential for retention time shift (isotopic effect).[1][3][4] | Typically co-elutes perfectly with the analyte.[3] | The smaller relative mass difference of ¹³C minimizes physicochemical changes.[6] |
| Correction for Matrix Effects | Can be compromised if co-elution is not perfect.[1][5] | Ideal correction due to identical chromatographic behavior.[3] | Both analyte and standard experience the same ionization suppression/enhancement. |
| Label Stability | Generally stable, but risk of back-exchange in certain conditions.[3][7][8] | Highly stable, no risk of exchange.[3][8] | ¹³C is integrated into the non-exchangeable carbon backbone. |
| Synthesis & Cost | Often less expensive and easier to synthesize.[7] | Can be more expensive due to more complex synthesis.[8] | Deuterium can often be introduced through simpler exchange reactions. |
| Method Development | May require more extensive validation to assess isotopic effects.[3] | More straightforward method development.[8] | Predictable behavior simplifies optimization. |
Experimental Protocols
The following protocols outline a typical workflow for the quantitative analysis of N,N-Dimethylaniline in a biological matrix (e.g., plasma) using LC-MS/MS.
Sample Preparation: Protein Precipitation
This protocol describes a generic protein precipitation method, which is a common and straightforward sample cleanup technique.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (either N,N-Dimethylaniline-D11 or ¹³C-labeled N,N-Dimethylaniline at a concentration of 1 µg/mL in methanol).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are suggested starting conditions. Optimization will be required for your specific instrumentation and application.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
N,N-Dimethylaniline: Q1: 122.1 m/z -> Q3: 120.1 m/z (example transition, requires optimization)
-
N,N-Dimethylaniline-D11: Q1: 133.2 m/z -> Q3: 131.2 m/z (example transition, requires optimization)
-
¹³C₆-N,N-Dimethylaniline: Q1: 128.1 m/z -> Q3: 126.1 m/z (example transition, requires optimization)
-
Visualizing the Workflow and Concepts
Diagrams can aid in understanding the experimental process and the key differences between the standards.
Caption: A generalized workflow for quantitative analysis using an internal standard.
Caption: The chromatographic isotope effect of deuterated vs. ¹³C-labeled standards.
Conclusion and Recommendations
While N,N-Dimethylaniline-D11 can be a suitable internal standard for many applications, particularly when cost is a primary driver, it comes with inherent risks associated with the deuterium isotope effect and potential label instability.[7] These risks can compromise data accuracy, especially in complex matrices where co-elution is critical for mitigating matrix effects.[1][5]
For the highest level of accuracy, reliability, and methodological robustness, ¹³C-labeled internal standards are unequivocally the superior choice. [4][9] Their chemical and physical properties are nearly identical to the native analyte, ensuring co-elution and equivalent behavior throughout the analytical process.[3] The investment in a ¹³C-labeled standard is an investment in the quality and integrity of your data.
As a Senior Application Scientist, my recommendation is to prioritize the use of ¹³C-labeled internal standards whenever possible. The time saved during method development and the increased confidence in the final quantitative results will, in the long run, provide a greater return on investment.
References
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?[Link]
-
Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- Zell, M., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. PLOS ONE, 18(3), e0282496.
-
PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. [Link]
-
ACS Publications. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. [Link]
-
NSF Public Access Repository. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]
-
ResearchGate. The synthetic route of N, N-Dimethylaniline. [Link]
-
RSC Publishing. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. [Link]
-
PubChem. N,N-Dimethylaniline. [Link]
-
NIH. (2021). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. [Link]
-
YouTube. (2021). Dimethylaniline : Synthesis. [Link]
-
ResearchGate. Synthesis of N,N-dimethylaniline by aniline and methanol over β zeolite catalyst. [Link]
-
Food Risk Management. The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]
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A Guide to Inter-Laboratory Comparison of N,N-Dimethylaniline Analysis: GC-MS vs. HPLC-UV
Introduction: The Critical Need for Accurate N,N-Dimethylaniline Quantification
N,N-Dimethylaniline (DMA) is a crucial tertiary aromatic amine, widely utilized as a solvent, a reagent, and an intermediate in the synthesis of various commercial products, including dyes (e.g., methyl violet) and pharmaceuticals.[1] However, its utility is shadowed by its toxicity; DMA can be absorbed through the skin and by inhalation, leading to methemoglobinemia.[1] Consequently, controlling its presence as a residual solvent or impurity in drug substances and products is a matter of significant regulatory and safety concern.
The accurate and precise quantification of DMA is therefore non-negotiable for ensuring product quality and patient safety. When analytical methods are transferred between laboratories—from development to quality control, or between a manufacturer and a contract research organization—discrepancies in results can arise. An inter-laboratory comparison, also known as a proficiency test, is the most robust tool for evaluating and harmonizing the performance of analytical methods across different sites.[2][3]
This guide provides a framework for conducting an inter-laboratory study to compare the two most common analytical techniques for DMA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will delve into the causality behind experimental choices, provide self-validating protocols, and present a model for interpreting the comparative data, empowering researchers, scientists, and drug development professionals to establish reliable and transferable analytical methods.
Foundational Principles: Choosing the Right Analytical Technique
The choice between GC-MS and HPLC-UV is not arbitrary; it is dictated by the physicochemical properties of DMA, the sample matrix, and the specific requirements of the analysis (e.g., sensitivity, throughput).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is fundamentally suited for analyzing volatile and thermally stable compounds like DMA.[4] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer provides highly selective and sensitive detection, confirming the identity of the analyte based on its mass-to-charge ratio and fragmentation pattern. However, a primary challenge with amines in GC is their tendency to exhibit peak tailing due to interaction with active silanol sites in the injector liner and column, which can compromise reproducibility.[5]
-
High-Performance Liquid Chromatography (HPLC-UV): HPLC separates compounds in the liquid phase based on their differential partitioning between a mobile phase and a stationary phase.[6] For a basic compound like DMA, reversed-phase HPLC on a C18 column is a common approach.[7][8] The key to success is controlling the mobile phase pH to keep the analyte in a consistent ionic state and suppress interactions with residual silanols on the column packing, thereby preventing peak tailing.[9] UV detection is robust and widely available, leveraging DMA's chromophore for quantification.
The following diagram illustrates the workflow for a comprehensive inter-laboratory study designed to objectively compare these two techniques.
Caption: Workflow of the N,N-Dimethylaniline inter-laboratory comparison study.
Inter-Laboratory Study Protocol
To ensure a valid comparison, all participating laboratories must adhere strictly to the following protocols. This minimizes variability from procedural differences and focuses the comparison on the inherent performance of the analytical techniques themselves.[10]
Test Samples
A central, accredited body, such as a proficiency test provider compliant with ISO/IEC 17043, should prepare and distribute the samples.[11][12]
-
Sample A: N,N-Dimethylaniline in Methanol (Certified Concentration: 100 µg/mL).
-
Sample B: N,N-Dimethylaniline in Methanol (Certified Concentration: 10 µg/mL).
-
Sample C: Blank Methanol.
All samples are to be provided in sealed, amber vials and stored at 2-8°C until analysis. Homogeneity and stability of the samples must be established prior to distribution.[13]
Experimental Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: This method uses a standard non-polar column suitable for volatile compounds. An internal standard (ISTD) is employed to correct for variations in injection volume and instrument response, which is a critical step for ensuring data integrity.[4][14] The split injection mode is chosen for higher concentration samples to avoid overloading the column, while splitless would be preferred for trace analysis.
Internal Standard (ISTD) Stock Solution: Prepare a 100 µg/mL solution of N,N-Diethylaniline in methanol.
Calibration Standards:
-
Prepare a series of calibration standards by diluting a certified DMA stock standard with methanol to concentrations of 1, 5, 10, 50, 100, and 150 µg/mL.
-
To 1.0 mL of each calibration standard, add 100 µL of the ISTD stock solution.
Sample Preparation:
-
Allow test samples (A, B, C) to equilibrate to room temperature.
-
Transfer 1.0 mL of each test sample into separate autosampler vials.
-
Add 100 µL of the ISTD stock solution to each vial and cap immediately.
GC-MS Instrumental Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible performance. |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-bleed column suitable for a wide range of analytes. |
| Injection Mode | Split (20:1 ratio) | Prevents column overload and ensures sharp peaks for the expected concentration range.[15] |
| Injector Temp. | 250°C | Ensures complete and rapid vaporization of DMA without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 60°C (hold 1 min), ramp to 250°C @ 20°C/min, hold 2 min | Provides separation from solvent and potential impurities. |
| Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| MS System | Agilent 5977 or equivalent | Quadrupole MS provides reliable mass filtering. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Source Temp. | 230°C | Standard temperature to maintain ion source cleanliness. |
| Acquisition | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions. |
| Ions (Quant/Qual) | DMA: m/z 121 (Quant), 120, 77 (Qual) | m/z 121 is the molecular ion and most abundant, providing specificity. |
| | ISTD: m/z 149 (Quant), 134 (Qual) | Molecular ion of N,N-Diethylaniline. |
Experimental Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)
Rationale: This reversed-phase method uses a C18 column, a workhorse in pharmaceutical analysis. The mobile phase contains a phosphate buffer at a low pH (3.0). This is critical: at this pH, the amine group of DMA is protonated (pKa ~5.1), and the acidic silanol groups on the silica packing are also protonated, which minimizes secondary ionic interactions that cause peak tailing.[9] Acetonitrile is used as the organic modifier to elute the compound.
Mobile Phase: 25 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile in a 60:40 (v/v) ratio. Filter and degas before use.
Calibration Standards:
-
Prepare a series of calibration standards by diluting a certified DMA stock standard with the mobile phase to concentrations of 1, 5, 10, 50, 100, and 150 µg/mL.
Sample Preparation:
-
Allow test samples (A, B, C) to equilibrate to room temperature.
-
For each test sample, perform a 1:1 dilution with the mobile phase (e.g., 500 µL sample + 500 µL mobile phase) in an autosampler vial.
HPLC-UV Instrumental Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system capable of delivering precise gradients and flows. |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm | End-capped, high-purity silica column designed to provide good peak shape for basic compounds. |
| Column Temp. | 30°C | Ensures reproducible retention times by controlling separation thermodynamics.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance of speed and efficiency. |
| Injection Vol. | 10 µL | A typical injection volume that avoids overloading the column at the specified concentrations. |
| UV Detector | Diode Array Detector (DAD) | Allows for monitoring at a specific wavelength while also collecting spectral data for peak purity analysis. |
| Wavelength | 251 nm | A common absorption maximum for N,N-Dimethylaniline, providing good sensitivity. |
Caption: Principle of HPLC separation for protonated N,N-Dimethylaniline.
Data Analysis and Interpretation
Upon receiving the results from all participating laboratories, a central coordinator will perform the statistical analysis. The goal is to assess method performance based on precision (agreement between labs) and accuracy (agreement with the certified value).
Method Validation Parameters: All participating labs should first demonstrate that their system meets basic performance criteria as defined by ICH guidelines, including specificity, linearity, range, accuracy, and precision.[16][17][18]
Hypothetical Inter-Laboratory Comparison Data (Sample A: 100 µg/mL):
| Laboratory | Method | Result 1 (µg/mL) | Result 2 (µg/mL) | Mean (µg/mL) | Recovery (%) | z-Score |
| Lab 1 | GC-MS | 99.8 | 101.2 | 100.5 | 100.5% | 0.21 |
| Lab 1 | HPLC-UV | 98.5 | 99.1 | 98.8 | 98.8% | -0.55 |
| Lab 2 | GC-MS | 95.4 | 96.2 | 95.8 | 95.8% | -1.79 |
| Lab 2 | HPLC-UV | 101.5 | 102.1 | 101.8 | 101.8% | 0.71 |
| Lab 3 | GC-MS | 103.1 | 102.5 | 102.8 | 102.8% | 1.13 |
| Lab 3 | HPLC-UV | 100.9 | 101.7 | 101.3 | 101.3% | 0.49 |
| Lab 4 | GC-MS | 108.9 | 109.5 | 109.2 | 109.2% | 3.79 |
| Lab 4 | HPLC-UV | 99.4 | 100.2 | 99.8 | 99.8% | -0.12 |
| Lab 5 | GC-MS | 99.1 | 98.3 | 98.7 | 98.7% | -0.59 |
| Lab 5 | HPLC-UV | 97.2 | 96.8 | 97.0 | 97.0% | -1.29 |
Interpretation of Results:
-
Consensus Values: First, a robust statistical mean (the consensus value) and standard deviation for proficiency assessment (σ) are calculated for each method from the submitted data (excluding statistical outliers). For this example, let's assume for GC-MS the mean is 100.1 µg/mL and σ is 2.4 µg/mL. For HPLC-UV, the mean is 99.7 µg/mL and σ is 2.2 µg/mL.
-
z-Score Calculation: The z-score is a standardized measure of a laboratory's performance.[19] It is calculated as: z = (x - X) / σ Where:
-
x is the mean result from the laboratory.
-
X is the assigned value (consensus mean).
-
σ is the standard deviation for proficiency assessment.
-
-
Performance Evaluation:
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
In our hypothetical data, Lab 4's GC-MS result (z = 3.79) is unsatisfactory. This indicates a potential issue with their instrument calibration, sample handling, or a significant systematic error. In contrast, their HPLC-UV result is excellent (z = -0.12). This highlights the value of the comparison; the issue is likely specific to their GC-MS workflow, not their general analytical competency.
-
Method Comparison:
-
Precision (Reproducibility): By comparing the overall standard deviation (σ) for each method, we can assess their between-laboratory precision. In this case, HPLC-UV (σ = 2.2 µg/mL) shows slightly better reproducibility than GC-MS (σ = 2.4 µg/mL).
-
Accuracy (Trueness): The consensus means for both methods (100.1 µg/mL for GC-MS and 99.7 µg/mL for HPLC-UV) are very close to the certified value of 100 µg/mL, indicating that both methods are accurate when performed correctly.
-
Conclusion and Best Practices
This inter-laboratory comparison demonstrates that both GC-MS and HPLC-UV are suitable and reliable methods for the quantification of N,N-Dimethylaniline. The HPLC-UV method, under the prescribed conditions, showed slightly better inter-laboratory precision in our hypothetical study.
The key takeaway for any organization is that a well-designed proficiency test is invaluable for validating and harmonizing analytical methods. The "unsatisfactory" result for Lab 4 using GC-MS does not necessarily condemn the method itself but provides a crucial data point for that specific lab to investigate and rectify its internal processes.
Recommendations for Researchers and Drug Development Professionals:
-
Method Selection: For routine QC with known impurities, HPLC-UV is often more cost-effective and demonstrates excellent robustness. For investigational work requiring definitive identification or analysis in complex matrices, the selectivity of GC-MS is unparalleled.
-
Protocol Standardization: The single most important factor in reducing inter-laboratory variability is a clear, detailed, and scientifically justified analytical protocol that is followed without deviation.
-
Continuous Monitoring: Proficiency testing should not be a one-time event. Regular participation in inter-laboratory comparisons is a requirement of ISO/IEC 17025 and is essential for maintaining a high degree of confidence in analytical results over time.[21][22]
By embracing the principles of scientific integrity, robust protocol design, and statistical data evaluation, organizations can ensure that their analytical data for critical substances like N,N-Dimethylaniline is accurate, reproducible, and trustworthy, regardless of where it is generated.
References
- AMSbiopharma. (2025).
- IntuitionLabs. (n.d.). ICH Q2(R2)
- European Medicines Agency. (n.d.). ICH Q2(R2)
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- Pawar, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives.
- Valzacchi, S., et al. (2023). Determination of primary aromatic amines in food simulant B.
- SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column.
- Fapas. (n.d.). Total Primary Aromatic Amines in 3% Acetic Acid Proficiency Test.
- Eurachem. (n.d.). Proficiency testing.
- Zhang, C. (2009). Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air.
- Taylor & Francis Online. (n.d.).
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- BISFA. (n.d.).
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- Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
- ANAB. (n.d.). ISO/IEC 17043.
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- Bundesinstitut für Risikobewertung. (n.d.).
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- European Pharmacopoeia. (2023). 2.4.26. N,N-Dimethylaniline.
- Agilent Technologies. (n.d.).
- SynThink Research Chemicals. (n.d.).
- SpringerLink. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry.
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- PubMed Central (PMC). (2021). Quantification of aniline and N-methylaniline in indigo.
- Bryan Research & Engineering, LLC. (n.d.).
- Chromatography Forum. (2011). Amines by GC-MS.
- Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
- Intertek. (n.d.).
- ResearchGate. (n.d.). Determination of methylal, dimethyl carbonate and N-methyl aniline in motor gasoline by GC-MS method.
- YouTube. (2025). Overcoming Small Molecule HPLC Challenges Using Inert Columns.
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- Benchmark International. (2024).
- Buzzi Laboratorio Analisi. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
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- Journal of Separation Science. (2006). New trends in fast and high-resolution liquid chromatography: a critical comparison of existing approaches.
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Decoding the Certificate of Analysis for N,N-Dimethylaniline-D11: A Guide to Ensuring Analytical Precision
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within regulated bioanalysis and drug development, the integrity of analytical reference standards is paramount. Stable isotope-labeled (SIL) compounds, such as N,N-Dimethylaniline-D11, serve as the gold standard for internal standards in mass spectrometry-based assays. Their ability to mimic the analyte of interest throughout sample preparation and analysis provides a crucial reference point for accurate quantification. However, the reliability of any study hinges on the quality of these standards, which is meticulously documented in the Certificate of Analysis (CoA).
This guide, authored from the perspective of a Senior Application Scientist, will deconstruct a typical CoA for N,N-Dimethylaniline-D11. We will explore the significance of each analytical parameter, compare its performance characteristics with relevant alternatives, and provide a practical experimental protocol for its application. Our focus will be on the causality behind analytical choices, ensuring a deep, field-proven understanding of how to leverage this critical document for robust and reproducible results.
The Anatomy of a Certificate of Analysis: More Than Just a Purity Value
A Certificate of Analysis for a deuterated standard like N,N-Dimethylaniline-D11 is a comprehensive document that extends far beyond a simple chemical purity value. It is a testament to the rigorous quality control measures undertaken to characterize the material fully. Let's dissect a representative CoA to understand the story it tells.
Representative Certificate of Analysis: N,N-Dimethylaniline-D11
| Test | Specification | Result | Method |
| Appearance | Colorless to light yellow liquid | Conforms | Visual Inspection |
| Chemical Purity (GC-FID) | ≥99.0% | 99.8% | Gas Chromatography-Flame Ionization Detection |
| Identity (¹H-NMR) | Conforms to structure | Conforms | Proton Nuclear Magnetic Resonance |
| Identity (MS) | Conforms to structure | Conforms | Mass Spectrometry |
| Isotopic Purity (¹H-NMR) | ≥98 atom % D | 99.2 atom % D | Proton Nuclear Magnetic Resonance |
| Isotopic Enrichment (MS) | Report | d₀: 0.1%, d₁-d₁₀: <0.5%, d₁₁: 99.4% | Mass Spectrometry |
| Residual Solvents | Per USP <467> | Conforms | Headspace GC-MS |
| Water Content (Karl Fischer) | ≤0.1% | 0.05% | Karl Fischer Titration |
Key Parameters Explained:
-
Chemical Purity: This value, typically determined by a high-resolution technique like Gas Chromatography with Flame Ionization Detection (GC-FID), indicates the percentage of the desired compound relative to any non-isotopically labeled chemical impurities. A high chemical purity is essential to prevent interference from extraneous compounds in your analysis.
-
Identity Confirmation (¹H-NMR & MS): Orthogonal analytical techniques are crucial for unequivocally confirming the chemical structure of the standard.
-
Proton Nuclear Magnetic Resonance (¹H-NMR) provides a detailed fingerprint of the molecule's hydrogen atoms. For a deuterated standard, the absence of signals at specific positions confirms successful deuterium incorporation.[1][2][3][4][5]
-
Mass Spectrometry (MS) confirms the molecular weight of the compound. For N,N-Dimethylaniline-D11, the expected molecular weight will be higher than its non-labeled counterpart due to the presence of eleven deuterium atoms.[1]
-
-
Isotopic Purity & Isotopic Enrichment: These are the most critical parameters for a deuterated internal standard.
-
Isotopic Purity (by ¹H-NMR): This value quantifies the percentage of deuterium at the labeled positions. It's a measure of how completely the hydrogen atoms have been replaced by deuterium. A high isotopic purity (typically >98 atom % D) is vital to minimize "cross-talk" where the internal standard contributes to the analyte's signal.[1][2][3][4]
-
Isotopic Enrichment (by MS): This provides a distribution of the different isotopologues present in the material (molecules with varying numbers of deuterium atoms). The CoA should show a dominant peak for the fully deuterated species (d₁₁) and minimal presence of partially deuterated or non-deuterated (d₀) forms. This detailed distribution is crucial for understanding any potential minor interferences.
-
Performance Comparison: N,N-Dimethylaniline-D11 vs. Alternatives
The choice of an internal standard is a critical decision in method development. While N,N-Dimethylaniline-D11 is an excellent choice for the quantification of N,N-Dimethylaniline, it's insightful to compare its typical specifications with other commercially available deuterated standards used in bioanalysis.
| Parameter | N,N-Dimethylaniline-D11 (Typical) | Testosterone-d3 (Representative) [6] | Buspirone-d8 (Representative) [7] |
| Degree of Deuteration | High (11 Deuteriums) | Low (3 Deuteriums) | Moderate (8 Deuteriums) |
| Typical Isotopic Purity | ≥98 atom % D | ≥99% deuterated forms (d₁-d₃) | ≥99% deuterated forms (d₁-d₈) |
| Potential for Cross-Talk | Very Low | Low | Very Low |
| Chromatographic Shift | Minimal to None | Minimal to None | Minimal to None |
Causality in Selection:
-
Degree of Deuteration: A higher degree of deuteration, as seen in N,N-Dimethylaniline-D11, provides a greater mass shift from the unlabeled analyte. This is advantageous in LC-MS/MS as it moves the internal standard's signal further away from the analyte's, reducing the potential for isotopic overlap and interference.
-
Isotopic Purity: All three examples demonstrate high isotopic purity, which is a non-negotiable requirement for a reliable internal standard. The higher the isotopic purity, the lower the contribution of the d₀ isotopologue of the internal standard to the analyte's signal, leading to more accurate quantification, especially at the lower limit of quantification (LLOQ).
-
Chromatographic Shift: Ideally, a deuterated internal standard should co-elute with the unlabeled analyte to compensate for matrix effects effectively. While minor shifts can sometimes be observed with highly deuterated compounds, they are generally negligible and do not impact the robustness of the method.
Experimental Workflow: Bioanalytical Method Validation
The following is a representative experimental workflow illustrating the use of N,N-Dimethylaniline-D11 as an internal standard in a bioanalytical method, grounded in the principles outlined by the FDA's Bioanalytical Method Validation Guidance for Industry and USP General Chapter <1058>.[6][7][8][9][10][11][12][13][14][15]
Step-by-Step Experimental Protocol: Quantification of a Small Molecule Drug in Human Plasma
This protocol is adapted from a validated method for the quantification of a therapeutic drug, demonstrating the practical application of a deuterated internal standard.
1. Preparation of Stock and Working Solutions:
- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard of the analyte in an appropriate solvent (e.g., methanol).
- Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of N,N-Dimethylaniline-D11 in the same manner.
- Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
- To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
- Vortex briefly to mix.
- Add 300 µL of acetonitrile to precipitate the plasma proteins.
- Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC) System: A suitable HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and N,N-Dimethylaniline-D11.
4. Data Analysis and Quantification:
- Integrate the peak areas of the analyte and the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Self-Validation and Trustworthiness:
The use of a high-quality, well-characterized deuterated internal standard like N,N-Dimethylaniline-D11 is a cornerstone of a self-validating analytical system. By co-eluting with the analyte and experiencing the same sample processing and ionization effects, it provides a reliable internal reference that corrects for variability. This approach, when combined with a comprehensive method validation as per regulatory guidelines, ensures the accuracy, precision, and reproducibility of the generated data.[6][8][9][10][11][13]
Conclusion
The Certificate of Analysis for a deuterated internal standard such as N,N-Dimethylaniline-D11 is not merely a document of compliance; it is a detailed scientific report that provides the end-user with the confidence to build robust and reliable analytical methods. By understanding the significance of each parameter, from chemical purity to isotopic enrichment, researchers can make informed decisions about the suitability of a standard for their specific application. When combined with a well-designed experimental protocol and a thorough understanding of regulatory expectations, the use of high-quality deuterated internal standards empowers scientists to generate data of the highest integrity, a critical requirement in the advancement of pharmaceutical and scientific research.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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- Agilent Technologies. USP General Chapter <1058>.
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Brainly.in. (2023). How isotopic purity of a compound could be determined?[Link]
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ACS Publications. (2004). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. [Link]
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PubMed. (2004). Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy. [Link]
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Royal Society of Chemistry. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]
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PubMed Central (PMC). (2024). Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry. [Link]
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- International Journal of Pharmaceutical Research & Allied Sciences. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
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The Analytical Edge: A Comparative Guide to N,N-Dimethylaniline-D11 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an in-depth comparison of the performance of N,N-Dimethylaniline-D11 against other common internal standards, supported by scientific principles and experimental insights. We will explore the nuances of why a stable isotope-labeled standard like N,N-Dimethylaniline-D11 often provides superior performance in mass spectrometry-based assays.
In the world of analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is an indispensable tool for achieving reliable quantification. The ideal IS mimics the analyte of interest throughout the analytical process—from sample preparation to detection—thereby compensating for variations in extraction efficiency, injection volume, and instrument response. While various compounds can serve as internal standards, stable isotope-labeled (SIL) analogues of the analyte are widely regarded as the gold standard.
N,N-Dimethylaniline-D11: The Isotopic Advantage
N,N-Dimethylaniline-D11 is the deuterated form of N,N-Dimethylaniline, a tertiary amine used in various industrial applications and a potential analyte in environmental and biological monitoring.[1][2] The key advantage of using a SIL internal standard like N,N-Dimethylaniline-D11 lies in its near-identical physicochemical properties to the non-labeled analyte. With 11 deuterium atoms replacing hydrogen atoms, it has a distinct mass-to-charge ratio (m/z) that allows it to be differentiated from the native compound by the mass spectrometer, while behaving almost identically during chromatography and ionization.[3] This co-elution and similar ionization behavior are crucial for effectively mitigating matrix effects, a common challenge in the analysis of complex samples.[4][5]
Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, soil, water) interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification.[6] Because a SIL-IS is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, leading to more accurate and precise results.
Head-to-Head Comparison: N,N-Dimethylaniline-D11 vs. Alternatives
To illustrate the performance benefits of N,N-Dimethylaniline-D11, we will compare it with two common alternative internal standards: a different deuterated standard (Aniline-d5) and a structural analogue (4-Fluoro-N,N-dimethylaniline).
| Internal Standard | Type | Key Advantages | Potential Disadvantages |
| N,N-Dimethylaniline-D11 | Stable Isotope-Labeled (SIL) | - Co-elutes with the analyte- Experiences identical matrix effects- High degree of accuracy and precision | - Higher cost compared to non-labeled analogues- Potential for isotopic interference if not sufficiently labeled |
| Aniline-d5 | Stable Isotope-Labeled (SIL) | - Similar behavior to aniline- Can compensate for some matrix effects | - Does not perfectly mimic the chromatographic and ionization behavior of N,N-dimethylaniline- Potential for differential matrix effects |
| 4-Fluoro-N,N-dimethylaniline | Structural Analogue | - Lower cost- Readily available | - Different chromatographic retention time- Experiences different matrix effects- May not adequately compensate for analyte variability |
A study on the analysis of aniline derivatives in groundwater demonstrated the successful use of deuterated dimethylanilines (2,4- and 2,6-dimethylaniline-d11) as internal standards in an LC-MS/MS method.[1][7] This provides strong evidence for the suitability of deuterated dimethylaniline compounds, such as N,N-Dimethylaniline-D11, for robust analytical methods. In the same study, aniline-d5 was used as a surrogate standard, highlighting its utility but also its distinct role from an ideal internal standard that perfectly matches the analyte.[1]
Experimental Protocol: Evaluating Internal Standard Performance
To empirically determine the best internal standard for a specific application, a validation study is essential. The following protocol outlines a typical workflow for comparing the performance of N,N-Dimethylaniline-D11, Aniline-d5, and 4-Fluoro-N,N-dimethylaniline in the quantitative analysis of N,N-Dimethylaniline in a complex matrix (e.g., human plasma) by LC-MS/MS.
Preparation of Standards and Quality Control Samples
-
Prepare stock solutions of N,N-Dimethylaniline and the three internal standards (N,N-Dimethylaniline-D11, Aniline-d5, and 4-Fluoro-N,N-dimethylaniline) in a suitable organic solvent (e.g., methanol).
-
Prepare calibration standards by spiking known concentrations of N,N-Dimethylaniline into the blank matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Spike a constant concentration of each internal standard into all calibration standards and QC samples.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard or QC), add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
N,N-Dimethylaniline: Monitor the transition of the parent ion to a specific product ion.
-
N,N-Dimethylaniline-D11: Monitor the transition of the deuterated parent ion to its corresponding product ion.
-
Aniline-d5: Monitor its specific parent-to-product ion transition.
-
4-Fluoro-N,N-dimethylaniline: Monitor its specific parent-to-product ion transition.
-
Data Analysis and Performance Evaluation
-
Linearity: Construct calibration curves for each internal standard by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
-
Accuracy and Precision: Analyze the QC samples in replicate (n=5) on three different days. The accuracy should be within 85-115% (80-120% for the lower limit of quantification), and the precision (relative standard deviation, RSD) should be ≤15% (≤20% for LLOQ).
-
Matrix Effect: Compare the peak area of the analyte and internal standard in a post-extraction spiked sample with that in a neat solution at the same concentration. The matrix factor should be close to 1, and the internal standard should effectively normalize any observed matrix effects.
Visualizing the Workflow
Caption: Experimental workflow for evaluating internal standard performance.
Expected Performance Outcomes
Based on established principles of bioanalysis, the following outcomes can be anticipated from the comparative validation study:
-
N,N-Dimethylaniline-D11: Is expected to show the best performance across all parameters. Its co-elution with the analyte will lead to the most effective compensation for matrix effects, resulting in the highest accuracy and precision.
-
Aniline-d5: While being a SIL-IS, its different chemical structure compared to N,N-dimethylaniline will likely result in a slight chromatographic shift. This can lead to less effective correction for matrix effects that are highly localized in the chromatogram, potentially impacting accuracy and precision compared to N,N-Dimethylaniline-D11.
-
4-Fluoro-N,N-dimethylaniline: As a structural analogue, it will have a different retention time and is unlikely to experience the same degree of ion suppression or enhancement as N,N-dimethylaniline. This will likely result in poorer accuracy and precision, especially in variable matrix lots.
Conclusion
For the quantitative analysis of N,N-Dimethylaniline and other tertiary amines, the use of a stable isotope-labeled internal standard that is structurally identical to the analyte, such as N,N-Dimethylaniline-D11, is strongly recommended. While other internal standards may be suitable for less demanding applications, the superior ability of a SIL-IS to compensate for matrix effects and other analytical variabilities makes it the unparalleled choice for achieving the highest quality data in regulated bioanalysis and other critical research applications. The initial investment in a high-quality internal standard like N,N-Dimethylaniline-D11 pays dividends in the form of more reliable, accurate, and reproducible results, ultimately enhancing the integrity of scientific findings.
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A Senior Application Scientist's Guide to Linearity and Range for N,N-Dimethylaniline-D11 Calibration in Regulated Bioanalysis
For researchers and drug development professionals, the robust quantification of analytes in biological matrices is the bedrock of preclinical and clinical studies. The integrity of pharmacokinetic and toxicokinetic data hinges on the quality of the bioanalytical methods used. A critical component of these methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS) to ensure accuracy and precision.
This guide provides an in-depth comparison and technical protocol for establishing the linearity and range of a calibration curve using N,N-Dimethylaniline-D11, a stable isotope-labeled internal standard (SIL-IS). We will explore the scientific rationale behind its selection, the regulatory framework governing its validation, and a practical guide to generating high-quality calibration data, while comparing its performance to viable alternatives.
The Foundational Role of the Internal Standard
In quantitative bioanalysis, an internal standard is essential for correcting variability that can be introduced during sample preparation and instrumental analysis.[1] Mass spectrometry, while highly sensitive and selective, can be susceptible to fluctuations in ionization efficiency caused by matrix effects, where co-eluting components from the biological sample can suppress or enhance the analyte signal.[1]
The "gold standard" approach is the use of a stable isotope-labeled internal standard (SIL-IS).[2] A SIL-IS is a version of the analyte in which several atoms have been replaced with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[3] N,N-Dimethylaniline-D11 is a prime example, where eleven hydrogen atoms have been replaced with deuterium.[4]
Why is a SIL-IS like N,N-Dimethylaniline-D11 Superior? The core principle is that a SIL-IS has virtually identical chemical and physical properties to the analyte.[5] This means it experiences the same extraction recovery, chromatographic retention time, and, most importantly, the same degree of matrix-induced ionization suppression or enhancement. Since the mass spectrometer can distinguish between the light (analyte) and heavy (IS) forms based on their mass-to-charge ratio (m/z), the ratio of their peak areas provides a normalized signal that is highly accurate and precise, even with sample-to-sample variations.[6][7] The use of a highly deuterated standard like D11 provides a significant mass shift, preventing isotopic crosstalk from the analyte.
The Regulatory Framework: Defining Linearity & Range
Any analytical method intended for regulatory submission must be validated according to strict guidelines. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide the primary guidance for bioanalytical method validation.[8][9][10][11]
According to the ICH Q2(R1) guideline, key validation parameters are defined as:
-
Linearity : The ability of an analytical procedure to obtain test results that are directly proportional to the concentration of the analyte in the sample.[12][13]
-
Range : The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12][14][15]
These parameters are not merely statistical exercises; they define the boundaries within which the analytical method is reliable.
Experimental Protocol: Establishing the Calibration Curve for N,N-Dimethylaniline
This protocol outlines the steps to determine the linearity and range for the quantification of N,N-Dimethylaniline using N,N-Dimethylaniline-D11 as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Primary Stock (S1): Accurately weigh ~10 mg of N,N-Dimethylaniline reference standard and dissolve in a known volume (e.g., 10 mL) of methanol to create a 1 mg/mL stock solution.
-
IS Primary Stock (IS-S1): Prepare a 1 mg/mL stock solution of N,N-Dimethylaniline-D11 in methanol.
-
Analyte Working Solutions: Perform serial dilutions of the primary stock (S1) with 50:50 methanol:water to prepare a set of working solutions for spiking. The concentrations should be chosen to cover the anticipated analytical range.
-
IS Working Solution (IS-WS): Dilute the IS primary stock (IS-S1) to a final concentration that yields a consistent and strong signal in the LC-MS/MS system (e.g., 100 ng/mL). The causality here is that the IS response should be stable and well above the background noise across all samples.
2. Preparation of Calibration Standards:
-
Prepare a set of at least 6 to 8 non-zero calibration standards by spiking the appropriate analyte working solution into a blank biological matrix (e.g., human plasma). A typical spiking volume is 5-10% of the matrix volume to avoid altering the matrix composition.
-
The concentration range should be selected to bracket the expected concentrations in study samples. For example, a range of 1 ng/mL to 1000 ng/mL is common.
-
The lowest concentration standard defines the Lower Limit of Quantification (LLOQ) , and the highest defines the Upper Limit of Quantification (ULOQ) .
3. Sample Preparation (Protein Precipitation - A Common Approach):
-
Aliquot 100 µL of each calibration standard into a microcentrifuge tube.
-
Add a fixed volume of the IS Working Solution (e.g., 25 µL) to every tube except the blank matrix.
-
Add 300 µL of cold acetonitrile (protein precipitation agent) to each tube. The addition of the IS before precipitation is critical as it allows the IS to correct for variability in the extraction/precipitation step.
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
4. LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate LC-MS/MS system. The chromatographic method should be optimized to provide a sharp, symmetrical peak for N,N-Dimethylaniline, free from interference from matrix components.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, monitoring at least one specific precursor-product ion transition for the analyte and one for the internal standard.
Diagram of the Experimental Workflow
Caption: Experimental workflow for establishing a calibration curve.
Data Analysis and Acceptance Criteria
Once the data is acquired, a calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) versus the nominal concentration of the analyte.
-
Regression Model: A linear regression is fitted to the data points. Due to greater variance at higher concentrations (heteroscedasticity), a weighting factor, typically 1/x or 1/x², is required to ensure the curve is accurate at the low end.
-
Correlation Coefficient (r²): This value should be ≥ 0.99, indicating a strong linear relationship.
-
Accuracy of Back-Calculated Concentrations: The concentration of each calibration standard is back-calculated from the regression equation. The accuracy should be within ±15% of the nominal value for all standards, except for the LLOQ, where ±20% is acceptable.[8][11]
Table 1: Example Calibration Data and Acceptance Criteria
| Parameter | Acceptance Criterion (per FDA/ICH Guidance) | Example Data | Pass/Fail |
| Number of Standards | Minimum of 6 non-zero standards | 8 | Pass |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 | Pass |
| LLOQ Accuracy | 80-120% of nominal | 95.7% | Pass |
| Other Calibrators' Accuracy | 85-115% of nominal | All points between 92.3% and 106.4% | Pass |
| Range (LLOQ - ULOQ) | Must cover expected study sample concentrations | 1 - 1000 ng/mL | Pass |
Logical Relationship of Validation Parameters
Caption: Interdependence of key analytical validation parameters.
Comparison with Alternative Internal Standards
While a SIL-IS is the preferred choice, it is instructive to compare it with other methods to understand its advantages fully.
Table 2: Comparison of Internal Standard Strategies
| Internal Standard Type | Description | Pros | Cons |
| Stable Isotope-Labeled IS (e.g., N,N-Dimethylaniline-D11) | Analyte with isotopic substitution. | Co-elutes with analyte; Corrects for matrix effects, extraction loss, and instrument variability with the highest fidelity.[6][7] | Can be expensive; Availability may be limited for novel compounds. |
| Structural Analog IS (e.g., N,N-Diethylaniline) | A molecule with similar chemical structure but different mass. | More readily available and less expensive than a SIL-IS. | Different chromatographic retention and ionization efficiency; Does not perfectly correct for matrix effects or extraction variability, leading to lower precision and accuracy.[2] |
| External Standard Calibration | No internal standard is used. | Simplest and cheapest method. | Highly susceptible to matrix effects and variations in sample preparation and injection volume; Not suitable for regulated bioanalysis. |
The choice of N,N-Dimethylaniline-D11 provides the most robust and defensible data for regulatory scrutiny. Its behavior so closely mimics the analyte that it effectively cancels out most sources of analytical error, a feat that a structural analog cannot reliably achieve.
Conclusion
The validation of linearity and range for a bioanalytical method is a cornerstone of ensuring data integrity in drug development. The use of a stable isotope-labeled internal standard, such as N,N-Dimethylaniline-D11, represents the pinnacle of current best practices. Its ability to track the analyte through every step of the process provides unparalleled correction for analytical variability. By adhering to the principles outlined in regulatory guidelines from the ICH and FDA, and by following a robust experimental and data analysis protocol, researchers can establish a calibration curve that is linear, accurate, and precise across a well-defined range. This diligence ensures that the subsequent study data is reliable, reproducible, and fit for its intended purpose in supporting critical drug development decisions.
References
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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SciSpace. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of N,N-Dimethylaniline-D11: A Comparative Analysis
In the landscape of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for quantitative analysis by mass spectrometry. The accuracy of these analyses is fundamentally dependent on the purity of the SIL-IS. N,N-Dimethylaniline-D11, a fully deuterated analog of N,N-Dimethylaniline, serves as a critical internal standard.[1] Its utility, however, is directly proportional to its chemical and isotopic purity. An impure standard, contaminated with its non-labeled counterpart or other extraneous materials, can introduce significant error, compromising the integrity of study results.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of N,N-Dimethylaniline-D11. We will move beyond mere procedural lists to explore the causality behind methodological choices, ensuring that each protocol is a self-validating system. This document is designed for researchers, analytical scientists, and quality control professionals who require a robust framework for validating the purity of deuterated compounds.[2]
The Dual Nature of Purity: Chemical vs. Isotopic
When assessing a deuterated compound like N,N-Dimethylaniline-D11, "purity" is a two-fold concept:
-
Chemical Purity: This refers to the percentage of the desired chemical entity (N,N-Dimethylaniline, regardless of its isotopic composition) relative to all other chemical compounds in the sample. Impurities could be starting materials, by-products from synthesis, or degradation products.
-
Isotopic Purity (or Isotopic Enrichment): This measures the percentage of the fully deuterated (D11) isotopologue relative to all other isotopic variants of N,N-Dimethylaniline (e.g., D10, D9, or the non-deuterated D0).
A comprehensive assessment must rigorously quantify both aspects. We will compare three orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).[3]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for N,N-Dimethylaniline.[3] It physically separates compounds in the gas phase before they are ionized and detected by their mass-to-charge ratio, providing both chemical and isotopic information.
The Rationale for GC-MS
The power of GC-MS lies in its dual-component nature. The gas chromatograph provides excellent separation of volatile impurities from the main N,N-Dimethylaniline-D11 peak. The mass spectrometer then acts as a highly specific detector, capable of differentiating between isotopologues based on their mass difference. This makes GC-MS ideal for simultaneously assessing chemical purity and confirming isotopic enrichment.[4]
Experimental Protocol: GC-MS Analysis
Objective: To separate volatile chemical impurities and determine the isotopic distribution of N,N-Dimethylaniline-D11.
1. Sample Preparation:
- Accurately prepare a stock solution of N,N-Dimethylaniline-D11 in a high-purity volatile solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of approximately 1 mg/mL.
- Prepare a working solution by diluting the stock solution to a final concentration of ~10 µg/mL in the same solvent. The goal is to achieve a concentration that provides a strong signal without saturating the detector.
2. Instrumentation & Parameters:
- Gas Chromatograph: Agilent 6890 or equivalent.[5]
- Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading. Injector temperature: 250°C.
- Column: A non-polar or medium-polarity capillary column is ideal. For example, a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: 15°C/min to 280°C.
- Final hold: Hold at 280°C for 5 minutes.
- Causality Note: This program ensures that volatile impurities elute first, followed by the analyte of interest, with sufficient heating to elute any less volatile contaminants.
3. Data Analysis & Interpretation:
- Chemical Purity: Integrate the total ion chromatogram (TIC). The chemical purity is calculated as the peak area of N,N-Dimethylaniline-D11 divided by the total area of all peaks, expressed as a percentage.
- Isotopic Purity:
- Extract the mass spectrum from the apex of the N,N-Dimethylaniline-D11 peak.
- Identify the molecular ion ([M]+) cluster. For N,N-Dimethylaniline-D11 (C₈D₁₁N), the monoisotopic mass is approximately 132.16 Da.[6] The non-deuterated analog has a mass of 121.09 Da.[7]
- Calculate the isotopic purity by comparing the ion intensities of the fully deuterated species (m/z 132) to the sum of intensities of all related isotopologues (e.g., m/z 131 for D10, m/z 130 for D9, etc.).[8]
- Isotopic Purity (%) = [Intensity(M+D11) / Σ(Intensities of all isotopologues)] * 100
Visualization: GC-MS Workflow
Caption: Workflow for purity assessment of N,N-Dimethylaniline-D11 by GC-MS.
Method 2: Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy is an inherently quantitative primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei giving rise to the signal.[9] This makes it an exceptionally powerful and accurate technique for determining not only chemical purity but also the precise location and extent of deuteration, without the need for a calibration curve of the analyte itself.[10]
The Rationale for qNMR
For assessing deuterated compounds, NMR offers unique advantages.
-
¹H NMR (Proton NMR): By comparing the integral of a residual, non-deuterated proton signal to the integral of a signal from a certified quantitative internal standard, the absolute chemical purity can be determined with high accuracy.[11] It also allows for the calculation of site-specific deuterium incorporation by observing the reduction or absence of proton signals at labeled positions.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a clean spectrum where only deuterated positions are visible. This is an excellent method for confirming the positions of the deuterium labels.[12]
Experimental Protocol: ¹H qNMR Analysis
Objective: To determine the absolute chemical purity and verify the isotopic enrichment of N,N-Dimethylaniline-D11 using an internal standard.
1. Sample & Standard Preparation:
- Internal Standard Selection: Choose a certified reference material (CRM) with high purity (>99.5%), chemical stability, and signals that do not overlap with the analyte. Maleic anhydride or dimethyl sulfone are excellent choices. The standard should have a known number of protons per molecule for its quantitative signal.
- Sample Preparation:
- Accurately weigh ~15 mg of the N,N-Dimethylaniline-D11 sample into a vial.
- Accurately weigh ~10 mg of the chosen internal standard (e.g., Maleic Anhydride) into the same vial.
- Dissolve both components in a known volume (e.g., 0.7 mL) of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to an NMR tube.
2. Instrumentation & Parameters (400 MHz or higher spectrometer):
- Pulse Angle: A 90° pulse angle should be used to ensure maximum signal excitation.
- Relaxation Delay (d1): This is the most critical parameter for quantification. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). A conservative delay of 30-60 seconds is often required to ensure full relaxation, which is the foundation of NMR's quantitative nature.[11]
- Acquisition Time (at): Typically 2-4 seconds.
- Number of Scans (ns): Sufficient scans (e.g., 16 or 32) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.
3. Data Analysis & Interpretation:
- Apply appropriate phasing and baseline correction to the spectrum.
- Carefully integrate the non-overlapping signal of the internal standard and a residual proton signal from the N,N-Dimethylaniline-D11. Since the analyte is D11, any residual proton signals on the aromatic ring or methyl groups will be very small.
- Calculate the purity using the following equation[9]:
Visualization: qNMR Workflow
Caption: Workflow for absolute purity determination by quantitative ¹H NMR.
Method 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is particularly useful for identifying and quantifying non-volatile or thermally unstable chemical impurities that would not be detected by GC-MS.[13] For N,N-Dimethylaniline, which is volatile, HPLC serves as an excellent orthogonal method to confirm the chemical purity determined by GC.
The Rationale for HPLC
While GC-MS is highly effective, it has a blind spot for non-volatile impurities (e.g., salts, polymeric materials). A comprehensive purity assessment requires an orthogonal technique like HPLC to ensure these impurities are not present. By using a different separation mechanism (liquid-solid phase partitioning vs. gas-solid), HPLC provides a cross-validation of chemical purity.[5]
Experimental Protocol: HPLC-UV Analysis
Objective: To separate and quantify non-volatile chemical impurities and confirm the chemical purity of N,N-Dimethylaniline-D11.
1. Sample Preparation:
- Prepare a stock solution of N,N-Dimethylaniline-D11 in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a working concentration of ~50 µg/mL.
2. Instrumentation & Parameters:
- HPLC System: Agilent 1260, Waters Alliance, or equivalent, equipped with a UV or Photodiode Array (PDA) detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is standard for this type of compound.
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, an isocratic method with 45% Acetonitrile and 55% water with a small amount of acid (e.g., 0.05% H₂SO₄ or 0.1% Formic Acid) can be used.[14]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV detection at 200 nm or 254 nm.[14] A PDA detector is preferable as it can provide spectral information to help identify impurity peaks.
- Injection Volume: 10 µL.
3. Data Analysis & Interpretation:
- Integrate the resulting chromatogram.
- The chemical purity is calculated using the area percent method: Purity (%) = (Area_analyte / Total_Area_all_peaks) * 100.
- Note: This method provides relative chemical purity. For absolute quantification, a calibration curve with a certified reference standard of non-deuterated N,N-Dimethylaniline would be required.
Comparative Performance Summary
The choice of analytical technique depends on the specific question being asked. For a comprehensive assessment of N,N-Dimethylaniline-D11, a combination of methods is superior to a single technique.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Primary Purity Assessed | Chemical (volatile) & Isotopic | Chemical (absolute) & Isotopic (site-specific) | Chemical (non-volatile) |
| Principle | Separation by volatility, detection by mass | Nuclear spin resonance, signal proportional to molar amount | Separation by polarity, detection by UV absorbance |
| Key Advantages | High sensitivity; separates volatile impurities; provides direct isotopic distribution.[3] | Primary ratio method (no analyte standard needed for purity); high precision; non-destructive; gives structural info.[9][10] | Excellent for non-volatile or thermally labile impurities; orthogonal to GC.[13] |
| Key Limitations | Not suitable for non-volatile impurities; potential for thermal degradation; ionization efficiency can vary. | Lower sensitivity than MS; requires higher sample amount; potential for signal overlap. | Does not provide isotopic information; co-eluting impurities can be missed without a mass spectrometer. |
| Typical Application | Primary tool for combined chemical and isotopic purity of volatile compounds. | Gold standard for certifying absolute chemical purity of reference materials. | Orthogonal check for chemical purity, specifically for non-volatile contaminants. |
Conclusion and Recommendation
A robust, self-validating system for assessing the purity of N,N-Dimethylaniline-D11 should not rely on a single analytical measurement. A multi-pronged approach is essential for ensuring the highest quality of this critical internal standard.
-
Primary Analysis (GC-MS): Begin with GC-MS as the primary workhorse. It provides the most critical information in a single run: separation of volatile chemical impurities and a direct measurement of the isotopic distribution.
-
Purity Certification (qNMR): Employ ¹H qNMR to determine the absolute chemical purity against a certified reference material. This provides an orthogonal and highly accurate purity value that is traceable and defensible, anchoring the quality of the batch.
-
Orthogonal Check (HPLC): Use HPLC-UV as a final confirmatory check to ensure the absence of non-volatile impurities that would be missed by GC-MS.
By integrating these three techniques, researchers can build a comprehensive purity profile for N,N-Dimethylaniline-D11. This layered, evidence-based approach ensures that the internal standard is of the requisite quality for its intended use, thereby safeguarding the accuracy and reliability of downstream quantitative studies.[2][3]
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N,N-Dimethylaniline-D11 | C8H11N | CID 101367365 . PubChem - National Institutes of Health. [Link]
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N,N-Dimethylaniline | C8H11N | CID 949 . PubChem - National Institutes of Health. [Link]
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Showing Compound N,N-Dimethylaniline (FDB005128) . FooDB. [Link]
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Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect . Journal of Chemical Education - ACS Publications. [Link]
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Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater . Taylor & Francis Online. [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques . ResolveMass Laboratories Inc. [Link]
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N,N-Dimethylaniline GC-MS (Non-derivatized) - 70eV, Positive . Human Metabolome Database. [Link]
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HPLC Method for Analysis of Aniline on Primesep 100 Column . SIELC Technologies. [Link]
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Variations in GC–MS Response Between Analytes and Deuterated Analogs . ResearchGate. [Link]
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CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS . Almac Group. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods Using N,N-Dimethylaniline-D11
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The choice of analytical methodology and its rigorous validation are critical decision points that reverberate through the entire lifecycle of a product. This guide provides an in-depth, objective comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of N,N-Dimethylaniline, leveraging the precision of its deuterated internal standard, N,N-Dimethylaniline-D11.
This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, empowering you to make informed decisions for your specific analytical challenges.
The Crucial Role of a Deuterated Internal Standard
In quantitative analysis, particularly in complex biological matrices, an internal standard is indispensable for correcting variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard co-elutes with the analyte and experiences identical matrix effects and ionization suppression or enhancement.[2] A stable isotope-labeled internal standard (SIL-IS), such as N,N-Dimethylaniline-D11, is the gold standard for mass spectrometry-based bioanalysis.[3] Its physicochemical properties are nearly identical to the analyte, N,N-Dimethylaniline, ensuring it behaves similarly throughout the analytical process. However, its increased mass allows it to be distinguished by the mass spectrometer, providing a reliable reference for accurate quantification.[3]
The Principle of Cross-Validation: Ensuring Data Comparability
Cross-validation is the formal process of comparing two or more bioanalytical methods to determine if they provide equivalent results for a given analyte in a specific matrix.[4] This is a critical exercise when:
-
Data from different analytical methods are being combined or compared within a study.
-
Samples from a single study are analyzed at different laboratories.
-
A method is transferred between laboratories.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide clear guidance on when cross-validation is necessary and the acceptance criteria to be met.[4] The goal is to ensure the consistency and reliability of data, irrespective of the method or location of analysis.
Comparative Analysis: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the analysis of N,N-Dimethylaniline depends on several factors, including the sample matrix, required sensitivity, and desired throughput. Both techniques offer high selectivity and sensitivity, but they have distinct advantages and disadvantages.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and well-established technique for the analysis of volatile and semi-volatile compounds like N,N-Dimethylaniline.[5] The analyte is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column before being detected by the mass spectrometer.
Advantages:
-
High Chromatographic Resolution: Capillary GC columns can provide excellent separation of analytes from complex matrix components.
-
Robust and Reliable: GC-MS systems are known for their stability and long-term performance.
-
Cost-Effective: In general, GC-MS systems can have lower operational costs compared to LC-MS/MS.
Challenges:
-
Analyte Volatility Required: Only suitable for thermally stable and volatile compounds.
-
Potential for Thermal Degradation: Some analytes may degrade at the high temperatures of the GC inlet.
-
Derivatization May Be Necessary: For less volatile or polar compounds, a chemical derivatization step may be required, adding complexity to the sample preparation.
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the workhorse of modern bioanalytical laboratories due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[6] The analyte is separated in the liquid phase before being ionized and detected by a tandem mass spectrometer.
Advantages:
-
High Sensitivity and Selectivity: The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and allows for very low detection limits.[7]
-
Broad Applicability: Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[8]
-
High Throughput: Modern ultra-high-performance liquid chromatography (UHPLC) systems can achieve very fast analysis times.[6]
Challenges:
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can be a significant issue, though largely mitigated by a deuterated internal standard.[2]
-
Higher Operational Complexity: LC-MS/MS systems can be more complex to operate and maintain than GC-MS systems.
-
Higher Cost: The initial investment and ongoing operational costs for LC-MS/MS are typically higher.
Head-to-Head Performance Comparison
The following table summarizes typical performance parameters for the analysis of N,N-Dimethylaniline or structurally similar compounds using GC-MS and LC-MS/MS. These values are based on published data and should be considered as representative examples.[5][7]
| Performance Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.028 mg/m³ (in air)[9] | 25 pg/mL (in plasma)[7] |
| Limit of Quantification (LOQ) | 0.094 mg/m³ (in air)[9] | 200 pg/mL (for 2,6-dimethylaniline in plasma)[7] |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
Experimental Protocols
The following are detailed, step-by-step example protocols for the analysis of N,N-Dimethylaniline using GC-MS and LC-MS/MS with N,N-Dimethylaniline-D11 as the internal standard. Note: These protocols are for illustrative purposes and must be fully validated in your laboratory for your specific application.
GC-MS Experimental Protocol
This protocol is adapted from established methods for volatile amine analysis.[9]
1. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 10 µL of N,N-Dimethylaniline-D11 internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
2. GC-MS Parameters
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Program: 60 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
-
Carrier Gas: Helium at 1.2 mL/min
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
N,N-Dimethylaniline: m/z 121 (quantifier), 120, 77 (qualifiers)
-
N,N-Dimethylaniline-D11: m/z 132 (quantifier), 131 (qualifier)
-
3. Data Analysis
-
Integrate the peak areas for the quantifier ions of N,N-Dimethylaniline and N,N-Dimethylaniline-D11.
-
Calculate the peak area ratio (N,N-Dimethylaniline / N,N-Dimethylaniline-D11).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of N,N-Dimethylaniline in unknown samples from the calibration curve.
LC-MS/MS Experimental Protocol
This protocol is based on established methods for the analysis of small molecules in biological fluids.[7]
1. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 10 µL of N,N-Dimethylaniline-D11 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Parameters
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
MS System: Waters Xevo TQ-S micro or equivalent
-
Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
N,N-Dimethylaniline: Q1: 122.1 -> Q3: 106.1 (quantifier), Q1: 122.1 -> Q3: 77.1 (qualifier)
-
N,N-Dimethylaniline-D11: Q1: 133.1 -> Q3: 112.1 (quantifier)
-
3. Data Analysis
-
Integrate the peak areas for the quantifier MRM transitions of N,N-Dimethylaniline and N,N-Dimethylaniline-D11.
-
Calculate the peak area ratio (N,N-Dimethylaniline / N,N-Dimethylaniline-D11).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of N,N-Dimethylaniline in unknown samples from the calibration curve.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were created using Graphviz.
Caption: Workflow for N,N-Dimethylaniline analysis by GC-MS.
Caption: Workflow for N,N-Dimethylaniline analysis by LC-MS/MS.
Data Interpretation and Cross-Validation Acceptance Criteria
When performing a cross-validation study, the results from the two methods are compared to ensure they are equivalent. The acceptance criteria are typically based on regulatory guidelines.[4]
| Parameter | Acceptance Criteria |
| Mean Accuracy | The mean concentration of the quality control (QC) samples should be within ±15% of the nominal value. |
| Precision | The coefficient of variation (%CV) of the QC samples should not exceed 15%. |
| Incurred Sample Reanalysis (ISR) | At least 67% of the re-analyzed study samples should have a percent difference within ±20% of the original value. |
The following diagram illustrates the logical flow of a cross-validation study.
Caption: Logical workflow for a cross-validation study.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of N,N-Dimethylaniline. The use of a deuterated internal standard, N,N-Dimethylaniline-D11, is essential for achieving the highest level of accuracy and precision in both methods.
-
LC-MS/MS is generally the preferred method for bioanalytical applications due to its superior sensitivity, high throughput, and applicability to a wider range of matrices without the need for derivatization.
-
GC-MS remains a valuable and cost-effective option , particularly for the analysis of N,N-Dimethylaniline in less complex matrices or when the highest sensitivity is not required.
Ultimately, the choice of method should be based on a thorough evaluation of the specific analytical requirements, including the nature of the sample, the desired detection limits, and available instrumentation. Rigorous method validation and, when necessary, cross-validation are non-negotiable steps to ensure the generation of reliable and defensible data that can withstand scientific and regulatory scrutiny.
References
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OSHA. (n.d.). N,N-Dimethylaniline. (Method no.: PV2064). U.S. Department of Labor, Occupational Safety and Health Administration. [Link]
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Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link]
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Sisu@UT. (n.d.). 3.3. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
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Mohammed Abdessadek, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmaceutical and Allied Sciences. [Link]
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Pautov, A., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules. [Link]
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Shah, V. P., et al. (2018). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Scribd. (n.d.). Gas Chromatography Methods for N,N-Dimethylaniline. [Link]
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Dörgeloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Journal of Environmental Science and Health, Part A. [Link]
-
PMDA. (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?[Link]
-
SCION Instruments. (n.d.). Instrument Detection Limit (IDL) for the Scion SQ GC-MS. [Link]
-
European Pharmacopoeia. (2023). 2.4.26. N,N-Dimethylaniline. [Link]
-
De Saeger, S., et al. (2014). Development and validation of a new TD-GC/MS method and its applicability in the search for human and animal decomposition products. International Journal of Legal Medicine. [Link]
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Snow, N. H. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). LCGC North America. [Link]
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Carter, C., et al. (2021). Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots. Journal of Clinical and Translational Science. [Link]
-
ResearchGate. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. [Link]
-
Shoup, R., et al. (2018). Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS. Journal of Chromatography B. [Link]
-
SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. [Link]
-
Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]
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A Comparative Performance Analysis of N,N-Dimethylaniline-D11 as an Internal Standard in Bioanalytical Applications
Introduction: The Pursuit of Precision in Bioanalysis
In the fields of drug development, clinical research, and toxicology, the accurate quantification of analytes within complex biological matrices is not merely a goal; it is the bedrock of reliable decision-making. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive tool for this purpose, offering unparalleled sensitivity and selectivity. However, the journey of an analyte from a biological sample to the detector is fraught with potential variability. Ion suppression or enhancement from endogenous matrix components, inconsistent extraction recoveries, and fluctuations in instrument performance can all introduce significant error.[1]
To counteract these variables, the use of an internal standard (IS) is an indispensable practice in quantitative bioanalysis.[2][3] The ideal IS is a compound that behaves identically to the analyte of interest throughout the entire analytical process—from extraction to ionization—but is distinguishable by the mass spectrometer. This allows it to act as a reliable proxy, normalizing the analyte's signal and ensuring accuracy. The gold standard for this purpose is the stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but mass-shifted through the incorporation of heavy isotopes like deuterium (²H), ¹³C, or ¹⁵N.[1][4]
This guide provides an in-depth performance comparison of N,N-Dimethylaniline-D11 (DMA-D11) , a deuterated SIL-IS, across different biological matrices. We will explore the physicochemical rationale for its use, present supporting experimental data from relevant applications, objectively compare its performance with a non-labeled structural analog, and provide detailed, validated protocols for its implementation.
The Rationale for a Deuterated Internal Standard: Physicochemical & Analytical Logic
N,N-Dimethylaniline is a tertiary amine used as a precursor in the synthesis of various compounds.[5] Its deuterated counterpart, DMA-D11, replaces the eleven hydrogen atoms with deuterium, increasing its mass sufficiently to prevent isotopic crosstalk with the native analyte in the mass spectrometer.
The core principle behind the superiority of a SIL-IS like DMA-D11 is its near-perfect chemical and physical mimicry of the analyte.[4] Because the substitution of hydrogen with deuterium results in a negligible change to properties like polarity, pKa, and solubility, DMA-D11 will:
-
Co-elute with the non-labeled analyte during chromatography.
-
Exhibit virtually identical extraction recovery across different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
Experience the same degree of matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[1]
By adding a fixed concentration of DMA-D11 to every standard, quality control (QC), and unknown sample prior to processing, the ratio of the analyte's peak area to the IS's peak area becomes the quantitative measure. This ratio remains stable even if the absolute signal intensity of both compounds varies due to matrix effects or sample loss, thus ensuring precision and accuracy.[1]
Performance of N,N-Dimethylaniline-D11 Across Biological Matrices
The performance of an internal standard is critically dependent on the complexity of the biological matrix. Here, we evaluate the expected performance of DMA-D11 in two of the most common matrices encountered in bioanalysis: plasma and urine.
Performance in Plasma
Plasma is a protein-rich matrix that is notorious for causing significant matrix effects and requiring robust sample cleanup. The primary challenges are the removal of abundant proteins and phospholipids, which are known to cause ion suppression.
While direct validation data for DMA-D11 was not found in the literature, a study on the closely related synthetic compound N,N-dimethylaniline-heliamine (DH) provides excellent proxy data for expected performance in rat plasma. The validation of the LC-MS/MS method for DH, which utilized a suitable internal standard, yielded the following key performance metrics:
| Validation Parameter | Performance Metric | Source |
| Extraction Recovery | 85.2% - 89.2% | [6] |
| Matrix Effect | 84.4% - 87.6% | [6] |
| Intra-day Precision | < 10.1% | Inferred from similar assays |
| Inter-day Precision | < 12.7% | Inferred from similar assays[3] |
| Accuracy | 85.9% - 112.7% | Inferred from similar assays[3] |
| Table 1: Bioanalytical method validation data for N,N-dimethylaniline-heliamine in rat plasma, demonstrating typical performance for a related compound using a robust internal standard strategy. |
Causality Explained: The high and consistent recovery (approaching 90%) indicates that the chosen extraction method is efficient for this class of tertiary amines. A matrix effect value between 84% and 88% signifies a mild ion suppression of 12-16%. Crucially, because a SIL-IS like DMA-D11 would be suppressed to the same degree as the analyte, this effect is effectively cancelled out in the final analyte/IS ratio, leading to high accuracy and precision.
Performance in Urine
Urine is an aqueous matrix with high variability in salt content, pH, and endogenous metabolites, which can lead to significant matrix effects. However, it is generally considered a "cleaner" matrix than plasma due to the lower protein and lipid content. A "dilute-and-shoot" approach is often feasible, simplifying sample preparation.
| Validation Parameter | Typical Performance Metric in Urine (using SIL-IS) | Source(s) |
| Extraction Recovery | 75% - 115% | [7] |
| Matrix Effect | 82.5% - 109.2% (Low bias) | [2] |
| Intra- & Inter-day Precision | < 16% | [2] |
| Accuracy | 96.8% - 107.4% | [8] |
| Table 2: Typical performance metrics from validated LC-MS/MS methods for various analytes in urine using stable isotope-labeled internal standards. |
Causality Explained: The data shows that even with the high variability of urine, a co-eluting SIL-IS effectively compensates for matrix-induced signal fluctuations. Recoveries clustering around 100% and matrix effects showing both minor suppression and enhancement are well-controlled, leading to excellent precision and accuracy that meet regulatory guidelines.[2] For analytes structurally similar to N,N-Dimethylaniline, DMA-D11 is expected to perform robustly within these established ranges.
Comparative Analysis: DMA-D11 vs. A Structural Analog Alternative
When a SIL-IS is unavailable or cost-prohibitive, researchers may turn to a structural analog IS. For N,N-Dimethylaniline, a logical structural analog would be N,N-Diethylaniline . It shares the core tertiary amine structure but differs by the ethyl groups on the nitrogen atom.
While this may seem like a minor change, it can have significant analytical consequences:
-
Chromatographic Separation: The increased hydrophobicity of the ethyl groups will likely cause N,N-Diethylaniline to have a slightly longer retention time on a reversed-phase column than N,N-Dimethylaniline.
-
Differential Matrix Effects: If the retention times differ, the two compounds may elute into regions of the chromatogram with different levels of co-eluting matrix components, leading to different degrees of ion suppression or enhancement. The SIL-IS corrects for this; the structural analog does not.
-
Varying Ionization Efficiency: The subtle difference in structure can alter the compound's proton affinity in the gas phase, leading to a different ionization efficiency.
| Performance Attribute | N,N-Dimethylaniline-D11 (SIL-IS) | N,N-Diethylaniline (Structural Analog IS) |
| Structural Identity | Identical to analyte | Similar, but not identical |
| Chromatography | Co-elutes with analyte | Different retention time |
| Matrix Effect Comp. | Excellent (experiences same effect) | Poor to Moderate (experiences different effect) |
| Extraction Recovery | Tracks analyte recovery almost perfectly | Similar, but can differ based on conditions |
| Accuracy & Precision | Highest attainable | Compromised; potential for bias |
| Regulatory Acceptance | Gold standard; preferred by agencies like EMA[1] | Acceptable only if SIL-IS is not available; requires extensive validation |
| Table 3: Objective comparison between a stable isotope-labeled internal standard (DMA-D11) and a structural analog internal standard (N,N-Diethylaniline). |
Studies directly comparing SIL-IS performance to structural analogs have quantitatively demonstrated the superiority of the former. For example, one study showed that replacing a well-functioning structural analog with a SIL-IS resulted in a statistically significant improvement in both the precision and accuracy of the assay.[2]
Caption: Workflow comparing the impact of a SIL-IS vs. a Structural Analog IS.
Experimental Protocols: A Self-Validating System
The following protocol details a robust method for the quantification of an analyte (e.g., N,N-Dimethylaniline) in human plasma using N,N-Dimethylaniline-D11 as the internal standard. The protocol utilizes protein precipitation, a rapid and effective technique for high-throughput analysis.
Protocol: Analyte Quantification in Human Plasma via Protein Precipitation
1. Reagents and Materials
-
Human Plasma (K2-EDTA)
-
Analyte Reference Standard
-
N,N-Dimethylaniline-D11 (DMA-D11) Internal Standard
-
Acetonitrile (HPLC Grade), chilled to 4°C
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water
-
Microcentrifuge tubes (1.5 mL) or 96-well deep-well plates
2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte standard in methanol.
-
DMA-D11 IS Stock Solution (1 mg/mL): Accurately weigh and dissolve DMA-D11 in methanol.
-
DMA-D11 IS Working Solution (50 ng/mL): Serially dilute the IS Stock Solution in 50:50 acetonitrile/water. This concentration should be optimized during method development.
-
Calibration Standards & QCs: Prepare a series of calibration standards (e.g., 8-10 points) and at least three levels of Quality Control (QC) samples (Low, Mid, High) by spiking the Analyte Stock Solution into blank human plasma.
3. Sample Preparation Procedure
-
Thaw Samples: Thaw blank plasma, calibration standards, QCs, and unknown samples at room temperature.
-
Aliquot Sample: Pipette 100 µL of each sample into a labeled microcentrifuge tube.
-
Add Internal Standard: To every tube (except "double blank" matrix samples), add 20 µL of the DMA-D11 IS Working Solution (50 ng/mL).
-
Vortex: Briefly vortex all tubes to mix.
-
Protein Precipitation: Add 300 µL of chilled acetonitrile to each tube.
-
Vortex Vigorously: Vortex each tube for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at >14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the sample and allows for reconstitution in a mobile phase-friendly solvent.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid). Vortex to mix.
-
Inject: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Caption: Experimental workflow for plasma sample preparation using protein precipitation.
4. LC-MS/MS Conditions (Example)
-
LC System: UHPLC System
-
Column: C18 Column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical starting condition would be 5% B, ramping to 95% B over several minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM) - specific precursor/product ion transitions for the analyte and DMA-D11 must be optimized.
Conclusion and Expert Recommendations
The use of a stable isotope-labeled internal standard is the most robust strategy for achieving accurate and precise quantification in bioanalysis. N,N-Dimethylaniline-D11, by virtue of its identical physicochemical properties to its non-labeled counterpart, provides superior performance over structural analog alternatives. It effectively compensates for variability in sample preparation and mitigates the otherwise unpredictable impact of matrix effects in complex biological fluids like plasma and urine.
For laboratories engaged in regulated bioanalysis, the investment in a SIL-IS like DMA-D11 is scientifically and financially justifiable. It significantly reduces the risk of failed validation batches, minimizes the need for costly investigations into anomalous results, and provides the highest level of data integrity, which is paramount for regulatory submissions.[1] When developing methods for tertiary amines or structurally similar compounds, N,N-Dimethylaniline-D11 should be considered a premier choice for an internal standard to ensure the generation of reliable and defensible bioanalytical data.
References
- Benchchem. (n.d.).
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
- Marin, S. J., et al. (2008). Development and validation of a liquid chromatography mass spectrometry assay for the simultaneous quantification of methadone, cocaine, opiates and metabolites in human umbilical cord.
- Restek Corporation. (2020, October 21). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Restek.
- ResearchGate. (n.d.). Recoveries describing the matrix effects in urine samples.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 949, N,N-Dimethylaniline. PubChem.
- KCAS Bio. (2017, August 30).
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.
- Li, Y., et al. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Molecules, 29(18), 4308.
Sources
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Simultaneous Liquid Chromatography–Mass Spectrometry Quantification of Urinary Opiates, Cocaine, and Metabolites in Opiate-Dependent Pregnant Women in Methadone-Maintenance Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography mass spectrometry assay for the simultaneous quantification of methadone, cocaine, opiates and metabolites in human umbilical cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N,N-Dimethylaniline-D11: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of N,N-Dimethylaniline-D11. As a deuterated aromatic amine, this compound requires meticulous handling not only due to its chemical properties but also in adherence to stringent hazardous waste regulations. The protocols outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting a commitment to best practices in chemical stewardship.
Foundational Principles: Understanding the Hazard
N,N-Dimethylaniline-D11 shares the toxicological profile of its non-deuterated counterpart, N,N-Dimethylaniline. The primary hazards associated with this compound are its toxicity upon ingestion, inhalation, and skin contact, its suspected carcinogenicity, and its environmental toxicity, particularly to aquatic life. The deuterium labeling does not alter these fundamental hazards; therefore, disposal procedures are dictated by the hazardous nature of the parent molecule. The key to safe disposal lies in a "cradle-to-grave" management approach, ensuring that the waste is handled responsibly from the moment it is generated to its final disposition.
Immediate Actions: Waste Segregation and Container Management
Proper segregation and containment are the most critical first steps in the disposal process. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Step 1: Designate a Hazardous Waste Container
Immediately upon generating N,N-Dimethylaniline-D11 waste, it must be collected in a designated, leak-proof container.
-
Container Compatibility: Use a container made of chemically resistant material. High-density polyethylene (HDPE) or glass containers are appropriate. If possible, using the original container is a good option, provided it is in good condition.
-
Container Integrity: Ensure the container is in excellent condition, free from cracks or leaks, and has a tightly sealing cap.
-
Secondary Containment: All containers holding liquid hazardous waste must be placed in secondary containment, such as a larger, chemically resistant tray or bin. This is to prevent the spread of material in case of a primary container failure.
Step 2: Accurate and Compliant Labeling
Proper labeling is a legal requirement and is essential for safety.
-
As soon as the first drop of waste enters the container, it must be labeled.
-
The label must include the words "Hazardous Waste".
-
The full chemical name, "N,N-Dimethylaniline-D11," must be clearly written. Chemical formulas or abbreviations are not acceptable.
-
An approximate concentration and volume of the waste should be noted.
-
The label should also list any other components mixed in the waste stream.
The Disposal Workflow: A Step-by-Step Protocol
The following workflow outlines the procedural steps for the accumulation and disposal of N,N-Dimethylaniline-D11 waste. It is critical to follow these steps to maintain a safe and compliant laboratory environment.
Experimental Protocol: Waste Accumulation and Disposal
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Collection:
-
Carefully transfer the N,N-Dimethylaniline-D11 waste into the designated and pre-labeled hazardous waste container.
-
Avoid overfilling the container; a good rule of thumb is to fill it to no more than 90% of its capacity.
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Segregation from Incompatibles:
-
Store the N,N-Dimethylaniline-D11 waste container away from incompatible materials. This is a critical safety measure to prevent violent reactions.
-
Incompatible Materials:
-
Strong oxidizing agents (e.g., peroxides, perchlorates, nitrates)
-
Acids (e.g., hydrochloric acid, sulfuric acid)
-
Acid chlorides, acid anhydrides, and chloroformates
-
Halogens (e.g., bromine, chlorine)
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
The waste container must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA must be inspected weekly for any signs of leaks or container degradation.
-
-
Arranging for Disposal:
-
Once the waste container is full, or if it has been in storage for up to a year (even if not full), it must be disposed of.
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a waste pickup.
-
Do not attempt to dispose of N,N-Dimethylaniline-D11 down the drain or in the regular trash. This is illegal and environmentally harmful.
-
Evaporation in a fume hood is not a permissible disposal method.
-
The following diagram illustrates the decision-making process and workflow for the proper disposal of N,N-Dimethylaniline-D11.
Caption: Disposal Workflow for N,N-Dimethylaniline-D11.
Disposal of Empty Containers and Contaminated Materials
Even "empty" containers that held N,N-Dimethylaniline-D11 must be handled as hazardous waste until properly decontaminated.
-
Triple Rinsing: To render an empty container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).
-
Rinsate Collection: The first rinse, and subsequent rinses, must be collected as hazardous waste and added to your N,N-Dimethylaniline-D11 waste container.
-
Container Disposal: After triple rinsing and air-drying, the original labels must be defaced or removed. The container can then be disposed of as regular solid waste (e.g., in a designated glass disposal box).
-
Contaminated PPE and Materials: Any grossly contaminated items, such as absorbent pads from a spill cleanup, gloves, or weighing paper, must be collected in a sealed bag or container, labeled as hazardous waste with the chemical name, and disposed of through your EHS department.
Emergency Procedures: Spills and Exposures
In the event of a spill or personnel exposure, immediate and correct action is vital.
-
Spills:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, and absorb the spill with a non-combustible absorbent material like vermiculite or sand.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for N,N-Dimethylaniline-D11 to the medical personnel.
-
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines, as local regulations may vary.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]
-
SAFETY DATA SHEET N,N-Dimethylaniline-d11. Chem Service. [Link]
-
material safety data sheet - n,n-dimethyl aniline 99%. Sciencelab.com. [Link]
-
0741 - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association. [Link]
-
N,N-Dimethylaniline | C8H11N. PubChem. [Link]
-
N,N-DIMETHYLANILINE AR. Loba Chemie. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
ICSC 0877 - N,N-DIMETHYLANILINE. International Programme on Chemical Safety. [Link]
Mastering the Safe Handling of N,N-Dimethylaniline-D11: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the use of isotopically labeled compounds like N,N-Dimethylaniline-D11 is indispensable for tracing metabolic pathways and quantifying analytes with precision. However, the integrity of this vital work rests upon a foundation of unwavering safety. While the deuterated form of N,N-Dimethylaniline offers analytical advantages, it is crucial to recognize that its chemical hazards are fundamentally identical to its non-labeled counterpart.[1] This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of N,N-Dimethylaniline-D11, ensuring the protection of laboratory personnel and the environment.
Understanding the Inherent Risks of N,N-Dimethylaniline-D11
N,N-Dimethylaniline is a toxic aromatic amine that can be absorbed into the body through inhalation, skin contact, and ingestion.[2] The primary health concern associated with acute exposure is the formation of methemoglobin, a condition that impairs the ability of red blood cells to transport oxygen, leading to symptoms such as cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, unconsciousness.[3] Chronic exposure can cause damage to the liver and kidneys.[3] Furthermore, N,N-Dimethylaniline is suspected of causing cancer.[2][4]
The substance is also a combustible liquid with a flashpoint of approximately 63°C (145.4°F), meaning it can ignite when exposed to an ignition source.[5] Therefore, it is imperative to handle this chemical with the appropriate precautions to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when working with N,N-Dimethylaniline-D11. The following table outlines the minimum required PPE, with an emphasis on selecting the correct type of protective gear.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves.[6] Double gloving is recommended. | N,N-Dimethylaniline can be absorbed through the skin. Nitrile and butyl rubber offer good resistance to aromatic amines. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. A face shield provides an additional barrier for the entire face. |
| Body Protection | A lab coat, chemically resistant apron, and closed-toe shoes. | Prevents contamination of personal clothing and skin. An apron provides an additional layer of protection against spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Required when working outside of a certified chemical fume hood or when there is a potential for inhalation exposure. |
Safe Handling and Operational Workflow
A systematic approach to handling N,N-Dimethylaniline-D11 is essential to minimize the risk of exposure. The following workflow diagram illustrates the key steps, from preparation to disposal.
Caption: Safe Handling Workflow for N,N-Dimethylaniline-D11.
Spill Management and First Aid: Preparedness is Key
In the event of a spill or accidental exposure, a swift and informed response is critical.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Containment: If safe to do so, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit.[7] Do not use combustible materials like sawdust.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.
A Compliant Disposal Plan for N,N-Dimethylaniline-D11 Waste
Proper disposal of N,N-Dimethylaniline-D11 and any contaminated materials is a critical final step in the safe handling process. This substance is classified as a hazardous waste and must be managed accordingly.
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with N,N-Dimethylaniline-D11, including unused product, contaminated absorbent materials, and disposable PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name (N,N-Dimethylaniline-D11), and the associated hazards (e.g., "Toxic," "Combustible").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[3][7] Do not dispose of N,N-Dimethylaniline-D11 down the drain or in regular trash.
Summary of Key Safety Data
The following table provides a quick reference to the critical safety and physical properties of N,N-Dimethylaniline.
| Property | Value | Source |
| CAS Number | 121-69-7 | [5] |
| Molecular Formula | C₈H₁₁N | |
| Molecular Weight | 121.18 g/mol | |
| Appearance | Yellow to brownish oily liquid | [2] |
| Flash Point | 63 °C (145.4 °F) | [5] |
| OSHA PEL (TWA) | 5 ppm (25 mg/m³) | [2] |
| NIOSH REL (TWA) | 5 ppm (25 mg/m³) | [2] |
| ACGIH TLV (TWA) | 5 ppm (25 mg/m³) | [2] |
| LD50 (Oral, Rat) | 1410 mg/kg | [7] |
| LD50 (Dermal, Rabbit) | 1770 mg/kg | [7] |
By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely utilize N,N-Dimethylaniline-D11 in their critical work, advancing scientific discovery while prioritizing personal and environmental safety.
References
- Thermo Fisher Scientific. (2018).
- Fisher Scientific. (2025).
- Carl ROTH. (n.d.).
- Chem Service. (2016).
- PENTA s.r.o. (2024).
- Central Drug House (P) Ltd. (n.d.).
- (n.d.). N, N- Dimethylaniline.
- Sigma-Aldrich. (2025).
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- SHOWA Gloves. (n.d.).
- University of Michigan. (n.d.). Glove Compatibility Chart - Environment, Health & Safety.
- Environmental Health and Safety - The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
